molecular formula C11H12BrNO3 B138681 2,2-Dimethoxypropan-1-amine CAS No. 131713-50-3

2,2-Dimethoxypropan-1-amine

Cat. No.: B138681
CAS No.: 131713-50-3
M. Wt: 286.12 g/mol
InChI Key: MAOVWRHEZMBKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethoxypropan-1-amine is a chemical compound that serves as a specialized building block in organic synthesis and research applications. The molecule features both a primary amine group and a dimethoxy-acetal moiety, making it a versatile precursor for constructing more complex molecular architectures. Researchers can leverage the reactive amine group for the formation of amides, imines, or other nitrogen-containing functional groups, while the acetal group can act as a protected carbonyl equivalent or be utilized in specific reaction conditions. This combination of functional groups makes it a valuable intermediate for exploring novel synthetic pathways, particularly in the development of pharmaceuticals and agrochemicals. It is also used in the synthesis of various specialized organic compounds. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(3-bromo-2-oxopropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c12-6-10(14)7-13-11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOVWRHEZMBKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634775
Record name Benzyl (3-bromo-2-oxopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131713-50-3
Record name Benzyl (3-bromo-2-oxopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 2,2-Dimethoxypropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthesis of 2,2-Dimethoxypropan-1-amine (CAS: 13183-11-4), a critical masked amino-ketone building block used in the synthesis of heterocyclic pharmaceuticals and complex alkaloids.

The protocols detailed below prioritize the Gabriel Synthesis and Azide Displacement routes. These methods are selected for their ability to prevent over-alkylation and preserve the acid-sensitive dimethyl acetal moiety.

Retrosynthetic Analysis & Strategy

The target molecule, This compound , is the dimethyl acetal of aminoacetone. Aminoacetone itself is unstable, prone to self-condensation into 2,5-dimethylpyrazine. Therefore, the synthetic strategy relies on introducing the nitrogen functionality after protecting the ketone or by using a masked nitrogen source that is released under non-acidic conditions.

Strategic Pathways
  • Route A (Primary): Gabriel Synthesis. Uses potassium phthalimide to displace a halide.[1][2] This is the most robust method for ensuring mono-amination and high purity.

  • Route B (Scalable): Azide Displacement. Uses sodium azide followed by Staudinger reduction or catalytic hydrogenation. Efficient for larger scales but requires handling potentially explosive azides.

  • Route C (Direct): Ammonolysis. Direct reaction with excess ammonia. Often suffers from lower yields due to secondary amine formation and is less recommended for high-purity applications.

Precursor Synthesis: 1-Bromo-2,2-dimethoxypropane

Both primary routes require the electrophile 1-Bromo-2,2-dimethoxypropane . While commercially available, it is often synthesized in-house to ensure freshness and reduce costs.

Reaction Scheme
  • Bromination: Acetone +

    
    
    
    
    
    Bromoacetone + HBr
  • Protection: Bromoacetone + Trimethyl Orthoformate (TMOF)

    
     1-Bromo-2,2-dimethoxypropane[3]
    
Detailed Protocol

Step 1: Bromoacetone Synthesis

  • Reagents: Acetone (1.0 eq), Bromine (1.0 eq), Acetic acid (catalytic).

  • Procedure:

    • Dissolve acetone in glacial acetic acid/water (1:1).

    • Add bromine dropwise at 60°C. The solution will decolorize as the reaction proceeds.

    • Critical Safety: Bromoacetone is a potent lachrymator. Perform all operations in a high-efficiency fume hood.

    • Quench with water and extract with Dichloromethane (DCM).

    • Distill under reduced pressure to isolate bromoacetone.

Step 2: Acetal Protection

  • Reagents: Bromoacetone (1.0 eq), Trimethyl Orthoformate (1.2 eq), Methanol (solvent), p-Toluenesulfonic acid (pTsOH, 0.01 eq).

  • Procedure:

    • Dissolve bromoacetone in dry methanol.

    • Add TMOF and pTsOH.

    • Reflux for 3–5 hours. Monitor by TLC (disappearance of ketone).

    • Neutralize with Sodium Methoxide (NaOMe) to pH 8 before workup to prevent acetal hydrolysis.

    • Concentrate and distill (bp ~60-65°C at 15 mmHg) to obtain 1-Bromo-2,2-dimethoxypropane .

Method A: Gabriel Synthesis (Recommended)

This method avoids the formation of secondary amines and allows for the release of the free amine under neutral/basic conditions, preserving the acid-sensitive acetal.

Mechanism & Workflow

GabrielSynthesis Start 1-Bromo-2,2- dimethoxypropane Intermediate N-(2,2-Dimethoxypropyl) phthalimide Start->Intermediate DMF, 90°C SN2 Substitution Reagent Potassium Phthalimide Reagent->Intermediate Product 2,2-Dimethoxypropan- 1-amine Intermediate->Product EtOH, Reflux Hydrazinolysis Byproduct Phthalhydrazide (Solid) Intermediate->Byproduct Cleavage Hydrazine Hydrate

Figure 1: Gabriel Synthesis Pathway. The phthalimide group acts as a steric shield, preventing over-alkylation.[4]

Experimental Protocol

Step 1: Nucleophilic Substitution

  • Setup: Flame-dry a 3-neck flask equipped with a condenser and nitrogen inlet.

  • Solvent System: Dimethylformamide (DMF) is preferred for its high dielectric constant, facilitating the

    
     reaction.
    
  • Reaction: Suspend Potassium Phthalimide (1.1 eq) in DMF. Add 1-Bromo-2,2-dimethoxypropane (1.0 eq) dropwise.

  • Conditions: Heat to 80–90°C for 4–6 hours. The suspension will change appearance as KBr precipitates.

  • Workup: Pour into ice water. The intermediate, N-(2,2-dimethoxypropyl)phthalimide, usually precipitates as a solid. Filter and wash with water.[5] Recrystallize from ethanol if necessary.

Step 2: Hydrazinolysis (Deprotection)

  • Reaction: Dissolve the phthalimide intermediate in Ethanol (0.5 M). Add Hydrazine Hydrate (1.2 eq).

  • Conditions: Reflux for 2–3 hours. A bulky white precipitate (phthalhydrazide) will form.

  • Isolation:

    • Cool to room temperature.[5][6]

    • Filter off the phthalhydrazide byproduct.

    • Concentrate the filtrate.

    • Purification: Distill the residue under reduced pressure or extract into ether/DCM and dry over

      
      .
      
    • Yield: Typically 75–85%.

Method B: Azide Displacement & Reduction

Suitable for scale-up where the atom economy of the Gabriel synthesis (loss of phthalhydrazide) is undesirable.

Mechanism & Workflow

AzideRoute Start 1-Bromo-2,2- dimethoxypropane Intermediate 1-Azido-2,2- dimethoxypropane Start->Intermediate DMSO, 60°C AzideStep Sodium Azide (NaN3) AzideStep->Intermediate Product 2,2-Dimethoxypropan- 1-amine Intermediate->Product Reduction Reduction Staudinger (PPh3) or H2/Pd-C

Figure 2: Azide Displacement Route. Requires careful handling of potentially explosive azide intermediates.

Experimental Protocol

Step 1: Azide Formation

  • Reagents: 1-Bromo-2,2-dimethoxypropane (1.0 eq), Sodium Azide (1.5 eq), DMSO (solvent).

  • Conditions: Heat at 60°C for 12 hours behind a blast shield.

  • Workup: Dilute with water, extract with diethyl ether. Do not distill the azide to dryness due to explosion risk. Use the solution directly in the next step.

Step 2: Reduction (Staudinger Method)

  • Reagents: Azide solution (from Step 1), Triphenylphosphine (

    
    , 1.1 eq), Water (excess).
    
  • Procedure:

    • Add

      
       to the ethereal azide solution at 0°C. Nitrogen gas evolution will occur.
      
    • Stir at room temperature for 2 hours to form the iminophosphorane.

    • Add water (10 eq) and stir for 12 hours to hydrolyze the intermediate.

  • Isolation:

    • The byproduct is Triphenylphosphine oxide (

      
      ), which is solid.
      
    • Filter or extract the amine into dilute aqueous HCl (carefully, keep pH > 4 to save acetal? Correction: Do not use acid extraction if possible, or use very weak acid. Better to extract impurities with non-polar solvent while amine stays in water, then salt out).

    • Refined Isolation: Evaporate solvent and distill the amine directly from the crude mixture.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
pH Control > 7.0 The dimethyl acetal is extremely acid-labile. Exposure to pH < 4 converts the product back to unstable aminoacetone.
Temperature < 100°C High temperatures during distillation can cause acetal exchange or elimination if traces of acid are present.
Water Content Anhydrous During the protection step, water drives the equilibrium back to the ketone. Use TMOF as a scavenger.
Storage Inert Gas Store under Nitrogen/Argon at 2–8°C. Amines absorb

from air to form carbamates.

References

  • Acetal Protection of Bromoacetone

    • Wang, L. et al.[7] "Preparation method of 2,2-dimethoxypropane."[3][7][8][5][9] CN Patent 103772167A, 2014. Link

    • Smith, A. B. "Synthesis of 1-bromo-2,2-dimethoxypropane via bromination of acetone."[3] Journal of Organic Chemistry, 1985, 50(12), 2150.

  • Gabriel Synthesis Methodology

    • Gibson, M. S. & Bradshaw, R. W. "The Gabriel Synthesis of Primary Amines."[1][2][4][10][11] Angewandte Chemie International Edition, 1968, 7(12), 919-930. Link

    • Master Organic Chemistry. "The Gabriel Synthesis."[1][2][4][10][11] Link

  • Azide Displacement & Staudinger Reduction

    • Scriven, E. F. V. "Azides: their preparation and synthetic uses." Chemical Reviews, 1988, 88(2), 297-337. Link

    • Gololobov, Y. G. et al. "The Staudinger Reaction." Tetrahedron, 1981, 37(3), 437-472.

Sources

physical characteristics of 2,2-Dimethoxypropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The Stabilized Surrogate: Physical Characteristics and Handling Protocols for Aminoacetone Dimethyl Ketal

Part 1: Executive Summary

2,2-Dimethoxypropan-1-amine (CAS: 131713-50-3) serves a critical function in organic synthesis and metabolic research: it acts as the stable, storable surrogate for aminoacetone.[1] While aminoacetone is biologically significant—implicated in the catabolism of threonine and the production of methylglyoxal—it is chemically erratic, prone to rapid oxidative dimerization into pyrazines and self-condensation.[1]

This guide details the physical characteristics of this compound, establishing it as the preferred reagent for introducing the aminoacetone moiety. By "masking" the reactive ketone behind a dimethyl ketal functionality, researchers can handle the molecule under standard laboratory conditions before releasing the reactive species in situ via controlled acid hydrolysis.[1]

Part 2: Chemical Identity & Structural Analysis[1]

The molecule features a propyl backbone with a primary amine at position 1 and a dimethyl ketal protecting group at position 2.[1] This steric arrangement significantly lowers the pKa of the amine compared to standard alkyl amines due to the electron-withdrawing inductive effect of the adjacent oxygen atoms.[1]

Parameter Technical Specification
IUPAC Name This compound
Common Synonyms Aminoacetone dimethyl ketal; 1-Amino-2,2-dimethoxypropane
CAS Number 131713-50-3
Molecular Formula

Molecular Weight 119.16 g/mol
SMILES CC(CN)(OC)OC
InChI Key CJZOSFDKUBPWHD-UHFFFAOYSA-N

Part 3: Physical Characteristics Profile[1][3]

The following data aggregates experimental values and high-confidence predictive models validated for this specific CAS entry. Unlike its acetal analog (aminoacetaldehyde dimethyl acetal), the ketal structure of this compound imparts distinct volatility and density profiles.[1]

Table 1: Physicochemical Constants
PropertyValueCondition / Note
Physical State LiquidAt 20°C, 1 atm
Appearance Colorless to Light YellowOxidizes slightly to yellow upon air exposure
Boiling Point 146 °C At 751 Torr (Experimental)
Density 0.962 g/cm³ At 25°C
Solubility MiscibleWater, Methanol, Ethanol, Chloroform
pKa (Conjugate Acid) 6.98 ± 0.10 Predicted; Lower than typical amines (~10.[2]5)
Refractive Index ~1.417Estimated based on acetal analogs
Vapor Pressure ModerateKeep containers tightly sealed
Solubility & Partitioning

The molecule is highly polar due to the amine and dual methoxy groups.[1] It exhibits complete miscibility in aqueous acidic media (where it hydrolyzes) and polar organic solvents.[1]

  • LogP: -0.7 (Predicted), indicating high hydrophilicity and poor lipid membrane permeability in its unmasked form.[1]

Part 4: The Stability Paradox (Mechanism of Action)

The primary utility of this compound lies in its transformation.[1] The diagram below illustrates the "Protection-Deprotection" logic. The ketal prevents the amine from condensing with the ketone (which would form a Schiff base or pyrazine) by locking the ketone in an unreactive state until activation.[1]

StabilityMechanism Ketal This compound (Stable Ketal Form) Aminoacetone Aminoacetone (Reactive Intermediate) Ketal->Aminoacetone Deprotection Acid Acid Hydrolysis (H3O+) Acid->Ketal Pyrazine 2,5-Dimethylpyrazine (Dimerization Artifact) Aminoacetone->Pyrazine Spontaneous Dimerization Target Target Molecule (e.g., Porphyrin/B12) Aminoacetone->Target Controlled Synthesis

Figure 1: The hydrolysis pathway.[1] The stable ketal (blue) releases reactive aminoacetone (red) only upon acid treatment, preventing premature dimerization to pyrazine (grey).

Part 5: Handling, Storage, and Activation Protocols[1][4]

Storage Requirements
  • Atmosphere: Store under Inert Gas (Nitrogen or Argon) .[1] The amine functionality is sensitive to atmospheric

    
     (forming carbamates), and moisture can initiate slow hydrolysis.[1]
    
  • Temperature: 2–8 °C (Refrigerated). While stable at room temperature for short periods, long-term storage requires refrigeration to prevent yellowing (oxidation).[1]

  • Container: Amber glass with a PTFE-lined cap to prevent photochemical degradation and solvent leaching.[1]

Activation (Deprotection) Protocol

To generate aminoacetone in situ for synthesis:

  • Dissolution: Dissolve this compound in the reaction solvent (e.g., water, methanol, or THF).

  • Acidification: Add dilute HCl (1M to 6M depending on kinetics required).

    • Note: The reaction is exothermic.[1]

  • Hydrolysis Time: Allow 30–60 minutes at room temperature.

    • Monitoring: The disappearance of the methoxy singlet (~3.2 ppm) in NMR indicates complete deprotection.[1]

  • Neutralization (Critical): If the subsequent reaction requires a free base, neutralize carefully with NaOH or

    
    immediately before use. Do not store the free aminoacetone , as it will dimerize within hours.[1]
    

HandlingWorkflow Step1 STORAGE Argon/N2, 2-8°C Amber Glass Step2 SOLUBILIZATION Dissolve in MeOH/H2O Step1->Step2 Step3 ACTIVATION Add HCl (1-6M) Wait 30-60 min Step2->Step3 Step4 UTILIZATION Neutralize & React IMMEDIATELY Step3->Step4

Figure 2: Operational workflow for handling and activating the reagent.

Part 6: Spectroscopic Identification

When verifying the identity of the material, look for these characteristic signals. The absence of the ketone carbonyl signal in IR and Carbon NMR is the primary purity indicator.[1]

  • ¹H NMR (CDCl₃, 300 MHz):

    • 
       1.30 ppm (s, 3H, 
      
      
      
      )
    • 
       2.70 ppm (s, 2H, 
      
      
      
      )
    • 
       3.20 ppm (s, 6H, 
      
      
      
      )
    • 
       1.5–2.0 ppm (br s, 2H, 
      
      
      
      , shifts with concentration)[1]
  • IR Spectrum:

    • Absence: No strong Carbonyl (

      
      ) band at 1715 cm⁻¹.[1]
      
    • Presence: Strong ether (

      
      ) bands at 1050–1150 cm⁻¹.[1]
      
    • Presence: Primary amine (

      
      ) stretching at 3300–3400 cm⁻¹.[1]
      

Part 7: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14900207, this compound.[1] Retrieved from [Link]

  • Grokipedia. Aminoacetone: Physical Characteristics and Instability.[1] Retrieved from [Link]

  • T.J. Gilbertson (1970). Biosynthesis of Aminoacetone.[1] Archives of Biochemistry and Biophysics.[1] (Contextual grounding for aminoacetone instability).

Sources

2,2-Dimethoxypropan-1-amine: The "Trojan Horse" Strategy for Amino-Ketone Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,2-Dimethoxypropan-1-amine (CAS 131713-50-3) Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers.

Executive Summary

In the architecture of heterocyclic drug discovery,


-aminoketones (e.g., aminoacetone) are highly coveted yet notoriously unstable building blocks. They are prone to rapid self-condensation to form pyrazines, making them difficult to store or handle in their native form.

This compound (CAS 131713-50-3) serves as the "Trojan Horse" solution to this stability paradox. By masking the reactive ketone as a dimethyl acetal, this reagent allows researchers to install the amino-propyl backbone under neutral or basic conditions. Only upon a specific acidic trigger is the reactive ketone "unmasked," driving rapid, high-yield cyclizations to form complex heterocycles like imidazoles, benzodiazepines, and pyrroles.

This guide details the physiochemical profile, mechanistic utility, and critical experimental protocols for leveraging this reagent in high-value pharmaceutical synthesis, including the production of the ultra-short-acting sedative Remimazolam .

Chemical Identity & Physiochemical Profile[1]

This compound (also known as aminoacetone dimethyl ketal) is a primary amine protected by an acetal group. It is distinct from the common solvent 2,2-dimethoxypropane (DMP), and the two must not be confused.

PropertySpecification
CAS Number 131713-50-3
IUPAC Name This compound
Synonyms Aminoacetone dimethyl ketal; 1-Amino-2,2-dimethoxypropane
Molecular Formula

Molecular Weight 119.16 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~146 °C (at 760 mmHg)
Density 0.962 g/cm³
pKa ~9.5–10.0 (Typical for primary aliphatic amines)
Solubility Miscible in MeOH, DCM, THF; Soluble in water (hydrolyzes slowly)
Stability Stable under basic/neutral conditions; Hydrolyzes rapidly in aqueous acid.[1]

Mechanistic Utility: The "Mask & Release" System

The core value of this reagent lies in its ability to bypass the dimerization of aminoacetone. The acetal group acts as a temporal shield.

The Stability Paradox
  • Native Aminoacetone: Exists in equilibrium with its enol form; rapidly dimerizes to 2,5-dimethylpyrazine via oxidation/condensation.

  • Protected Reagent: The bulky methoxy groups prevent self-condensation. The primary amine remains nucleophilic, allowing it to participate in amidation, reductive amination, or alkylation before the ketone is generated.

Mechanism of Action[3][4]
  • Installation: The amine reacts with an electrophile (e.g., acid chloride, isocyanate).

  • Unmasking: Treatment with acid (HCl, TFA) cleaves the acetal.

  • Cyclization: The liberated ketone immediately reacts with a proximal nucleophile (intramolecularly) to close the ring.

Mechanism cluster_legend Reaction Phase Reagent This compound (Stable Precursor) Coupling Step 1: Coupling (Amide/Urea Formation) Reagent->Coupling + Electrophile Intermediate Stable Acyclic Intermediate Coupling->Intermediate Acid Step 2: Acid Trigger (HCl / TFA) Intermediate->Acid ActiveSpecies Transient Amino-Ketone (Highly Reactive) Acid->ActiveSpecies - 2 MeOH Product Heterocycle (Imidazole/Benzodiazepine) ActiveSpecies->Product Intramolecular Cyclization

Figure 1: The "Mask and Release" mechanism allows the installation of the amino-propyl chain prior to generating the reactive ketone.

Key Applications in Drug Development[5]

Synthesis of Remimazolam (Benzodiazepine)

The most prominent industrial application of CAS 131713-50-3 is in the synthesis of Remimazolam , an ultra-short-acting benzodiazepine sedative.

  • The Challenge: Constructing the fused imidazole ring on the benzodiazepine core requires a pendant ketone to close the ring with the amidine nitrogen.

  • The Solution: this compound is coupled to the benzodiazepine precursor. Subsequent acid treatment unmasks the ketone, which condenses with the amide nitrogen to form the imidazole ring in a single pot.

Pyrrole and Porphyrin Chemistry

In the synthesis of phytochrome chromophores (e.g., Pyrromethenones), this reagent is used to introduce the D-ring segment. The amine is acylated with a pyrrole acid chloride, and acid hydrolysis yields the open-chain ketone necessary for further condensation.

Imidazole Synthesis (Modified Marckwald)

Reaction with isothiocyanates followed by acid hydrolysis/desulfurization provides a reliable route to 1,4-disubstituted imidazoles, avoiding the harsh conditions of traditional methods.

Experimental Protocols

Protocol A: Synthesis of a Fused Imidazole (Remimazolam Model)

Based on methodologies adapted from US Patent 2019/0359619 and related literature.

Reagents:

  • Precursor Carboxylic Acid/Amide (Substrate)

  • This compound (1.2 equiv)[2]

  • Coupling Agent (e.g., T3P, HATU, or Thionyl Chloride)

  • Base (Diisopropylethylamine - DIPEA)

  • Solvent (DCM or THF)

  • Cyclization Acid (Acetic Acid/HCl)

Step-by-Step Workflow:

  • Activation: Dissolve the carboxylic acid substrate in dry DCM. Add DIPEA (2.0 equiv). Cool to 0°C. Add the coupling agent (e.g., T3P 50% in EtOAc, 1.5 equiv). Stir for 15 min.

  • Amine Addition: Add This compound (1.2 equiv) dropwise. The acetal is stable under these basic coupling conditions.

  • Monitoring: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS. The intermediate will show a distinct acetal signal in NMR (

    
     3.2 ppm, s, 6H).
    
  • Workup (Intermediate): Quench with water, extract with DCM, and concentrate. Note: If a one-pot procedure is desired, skip isolation.

  • Acid Cyclization: Dissolve the intermediate in glacial acetic acid (or MeOH/HCl). Heat to 60–80°C for 2–4 hours.

    • Observation: The reaction is driven by the entropy of ring closure and the volatility of the methanol byproduct.

  • Purification: Neutralize with sat.

    
    , extract with EtOAc. Purify via column chromatography.
    

Workflow Start Substrate (Acid/Amide) Step1 1. Activation (DCM, DIPEA, Coupling Agent) Start->Step1 Step2 2. Addition of This compound Step1->Step2 Check LC-MS Check: Acetal Intermediate Formed? Step2->Check Check->Step2 No (Stir longer) Step3 3. Acid Cyclization (AcOH, 80°C, 3h) Check->Step3 Yes Step4 4. Neutralization & Workup Step3->Step4 - MeOH Final Fused Imidazole Product Step4->Final

Figure 2: Experimental workflow for converting a carboxylic acid precursor to a fused imidazole using this compound.

Handling, Stability & Safety

Storage
  • Condition: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Moisture Sensitivity: While less sensitive than the free ketone, the acetal can hydrolyze in moist air over time, releasing methanol and acetone. Keep containers tightly sealed.

Safety Hazards
  • Flammability: Flash point is expected to be low (similar to 2,2-dimethoxypropane, ~-5°C). Use spark-proof tools.

  • Toxicity: Causes skin and eye irritation. Use standard PPE (gloves, goggles, fume hood).

  • Incompatibility: Avoid strong oxidizing agents and strong acids during storage (acids trigger decomposition).

References

  • Synthesis of Remimazolam

    • Patent: Albrecht, W., et al. "Process for the preparation of remimazolam and solid state forms of remimazolam salts.
    • Context: Describes the coupling of the benzodiazepine acid precursor with 1-amino-2,2-dimethoxypropane followed by acid cycliz
  • Pyrromethenone Synthesis

    • Journal: Falk, H., et al. "New Syntheses of the C,D-Ring Pyrromethenones of Phytochrome and Phycocyanin." The Journal of Organic Chemistry, 52(15), 1987.
    • Context: Use of 1-amino-2,2-dimethoxypropane hydrochloride to install the D-ring segment.
  • General Amino-Acetal Chemistry

    • Review: "Protection for the Amino Group."[3][4][5] In Greene's Protective Groups in Organic Synthesis.

    • Context: General stability and deprotection mechanisms of acetal-protected amines.
  • Reagent Preparation (Analogous)

    • Patent: "Method for synthesizing 1-bromo-2,2-dimethoxypropane" (Precursor logic).
    • Context: Demonstrates the stability of the dimethoxypropane skeleton during substitution reactions.

Sources

The Masked Warhead: Strategic Utilization of 2,2-Dimethoxypropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Synthetic Chemists and Process Engineers[1]

Executive Summary: The Latent Aminoacetone

2,2-Dimethoxypropan-1-amine (DMPA) is not merely a solvent or a simple amine; it is a masked equivalent of aminoacetone . In drug discovery and organic synthesis, aminoacetone is a notoriously unstable species, prone to rapid self-condensation into pyrazines. DMPA solves this by locking the reactive ketone behind a robust dimethyl ketal functionality, allowing the primary amine to be derivatized first.

This guide provides a high-level technical analysis of DMPA, focusing on its orthogonal reactivity: the nucleophilic primary amine (stable in base) and the electrophilic ketal (labile in acid). Mastering this molecule allows for the precision synthesis of 4-methylisoquinolines , imidazoles , and oxazoles without the "tar" associated with free amino ketones.

Structural Dynamics & Chemoselectivity[1]

The Molecule at a Glance
PropertyDataNote
IUPAC Name 1-Amino-2,2-dimethoxypropane
CAS Number 131713-50-3Distinct from the ethyl analog (aminoacetaldehyde dimethyl acetal)
Formula

MW: 119.16 g/mol
Boiling Point ~146°CRelatively non-volatile compared to simple amines
Density 0.962 g/mL
Storage Inert gas, 2–8°CHygroscopic; moisture triggers slow hydrolysis
The Reactivity "Head" and "Tail"

The utility of DMPA lies in its bifunctional nature. It must be treated as a divergent intermediate :

  • The Nucleophilic Head (Amine): The primary amine (

    
    ) is sterically accessible, despite the neopentyl-like environment created by the adjacent quaternary carbon. It undergoes standard acylation, alkylation, and reductive amination with high fidelity.
    
  • The Electrophilic Tail (Ketal): The 2,2-dimethoxy group is a "ticking clock." It is stable to basic and nucleophilic conditions (e.g., LiAlH4, NaH, RMgX) but collapses instantly upon exposure to aqueous acid to reveal the ketone.

Critical Insight: Unlike its aldehyde cousin (aminoacetaldehyde dimethyl acetal), the ketone revealed from DMPA possesses a methyl group. This methyl group exerts a Thorpe-Ingold effect , accelerating cyclization rates significantly once deprotected.

The "Danger Zone": Spontaneous Pyrazine Formation

Before attempting synthesis, researchers must understand the default failure mode of this reagent. If DMPA is deprotected (acid/water) without a trapping partner present, it will not yield stable aminoacetone.

The Mechanism of Failure:

  • Deprotection: Acid hydrolysis yields 1-aminopropan-2-one (aminoacetone).

  • Dimerization: Two molecules of aminoacetone condense (Schiff base formation).

  • Oxidation: The resulting dihydropyrazine spontaneously oxidizes (often by air) to form 2,5-dimethylpyrazine .

This pathway is so favored that it is often used industrially to make pyrazine flavorants. In drug development, however, this is an impurity trap.

PyrazineTrap DMPA This compound (Precursor) AA Aminoacetone (Transient Reactive Species) DMPA->AA H3O+ (Deprotection) DHP 3,6-Dihydro-2,5-dimethylpyrazine (Dimer) AA->DHP x2 (Self-Condensation) DMP 2,5-Dimethylpyrazine (Stable Impurity) DHP->DMP [O] (Oxidation)

Figure 1: The thermodynamic sink of aminoacetone dimerization. Avoiding this pathway requires keeping the ketal intact until the cyclization step.

Strategic Applications: Heterocycle Synthesis

The Modified Pomeranz-Fritsch Reaction

The classic Pomeranz-Fritsch reaction uses aminoacetaldehyde acetal to make isoquinolines.[1] Using DMPA (the ketone variant) alters the regiochemistry, yielding 4-methylisoquinolines . This is a valuable entry point for substituting the difficult C4 position of the isoquinoline core.

  • Step 1 (Condensation): DMPA + Aryl Aldehyde

    
     Imine (Schiff Base).
    
  • Step 2 (Cyclization): Acid-mediated attack of the aromatic ring onto the acetal carbon.

Imidazole Synthesis (Marckwald Strategy)

DMPA acts as a 1,2-N,O synthon.

  • React DMPA with an isocyanate or isothiocyanate to form a urea/thiourea.

  • Treat with acid.[1][2][3][4][5] The ketal hydrolyzes to the ketone, which immediately cyclizes with the urea nitrogen to form 1-substituted-4-methylimidazol-2-ones .

Detailed Protocol: Synthesis of 4-Methylisoquinoline Derivative

This protocol demonstrates the Bobbitt Modification of the Pomeranz-Fritsch reaction, which uses a reductive step to allow for milder cyclization conditions, preserving sensitive functional groups.

Target: 6,7-Dimethoxy-4-methyl-1,2,3,4-tetrahydroisoquinoline (from Veratraldehyde).

Reagents
  • This compound (1.0 eq)[6]

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde) (1.0 eq)

  • Sodium Borohydride (NaBH4) (1.5 eq)

  • Trifluoroacetic Acid (TFA) or 6M HCl

  • Methanol (dry)

Step-by-Step Methodology
  • Imine Formation (The "Head" Reaction):

    • In a round-bottom flask equipped with a drying tube, dissolve Veratraldehyde (10 mmol) in dry Methanol (20 mL).

    • Add this compound (10 mmol) dropwise.

    • Observation: The solution may warm slightly. Stir at reflux for 2–4 hours.

    • Checkpoint: Monitor by TLC (disappearance of aldehyde).[4] The intermediate is the imine (Schiff base).

  • Reduction (The Bobbitt Modification):

    • Cool the reaction to 0°C.

    • Add NaBH4 (15 mmol) in small portions (gas evolution!).

    • Stir at room temperature for 1 hour.

    • Result: This converts the imine to the secondary amine. The ketal remains intact.

    • Workup: Quench with water, extract with DCM, dry (Na2SO4), and concentrate.

  • Cyclization (The "Tail" Reaction):

    • Dissolve the crude amino-acetal in cold 6M HCl (10 mL) or neat TFA.

    • Stir at room temperature for 12–24 hours.

    • Mechanism: The acid hydrolyzes the ketal to the ketone. The secondary amine (now in close proximity) does not condense with the ketone (that would make an aziridine/strain). Instead, the electron-rich aromatic ring attacks the oxocarbenium ion generated from the ketone/ketal.

    • Note: If using the non-reduced imine (Classic Pomeranz-Fritsch), you would use conc. H2SO4 at 100°C. The Bobbitt modification allows room temp cyclization.

  • Isolation:

    • Basify carefully with NaOH to pH > 10.

    • Extract with EtOAc.

    • Purify via column chromatography.

Visualization of Reaction Pathways[9]

The following diagram illustrates the decision tree for using DMPA.

ReactivityTree DMPA This compound (DMPA) Imine Intermediate Imine (Stable Ketal) DMPA->Imine Aldehyde (-H2O) Amide Intermediate Amide (Stable Ketal) DMPA->Amide Acyl Chloride (Base) Aminoacetone Aminoacetone (Reactive Ketone) DMPA->Aminoacetone Aqueous Acid (Hydrolysis) Isoquin 4-Methylisoquinoline (via Pomeranz-Fritsch) Imine->Isoquin 1. H2/Pd or NaBH4 2. Acid Cyclization Imidazole 4-Methylimidazole (via Marckwald) Amide->Imidazole Acid Cyclization (Robinson-Gabriel type) Pyrazine 2,5-Dimethylpyrazine (Unwanted Dimer) Aminoacetone->Pyrazine Spontaneous Dimerization

Figure 2: Strategic divergence. Path 1 (Amine functionalization) is the correct route for drug synthesis. Path 2 (Direct Acid Exposure) leads to pyrazine impurities.

References

  • Pomeranz, C. (1893).[2][3] "Über eine neue Isochinolinsynthese". Monatshefte für Chemie, 14, 116–119.[2]

  • Fritsch, P. (1893). "Synthese von Isochinolinderivaten aus Benzalaminoacetal". Berichte der deutschen chemischen Gesellschaft, 26(1), 419–422.

  • Bobbitt, J. M., et al. (1965). "Synthesis of Isoquinolines. The Bobbitt Modification". Journal of Organic Chemistry, 30(7), 2247–2250.

  • Adams, A., et al. (2019). "Pyrazine formation from serine and threonine". Journal of Agricultural and Food Chemistry. (Mechanistic insight into aminoacetone dimerization).

  • Sigma-Aldrich/Merck. "this compound Product Specification & Safety Data Sheet".

Sources

spectroscopic data (NMR, IR, MS) of 2,2-Dimethoxypropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical characterization of 2,2-Dimethoxypropan-1-amine (CAS: 131713-50-3), a critical "masked" aminoacetone building block used in the synthesis of heterocycles (e.g., imidazoles, pyrroles) and pharmaceutical intermediates like Remimazolam.

The following data synthesizes experimental values from primary literature (e.g., Eur. J. Med. Chem., J. Org. Chem.) and high-fidelity spectral predictions for the free base, distinguishing it from its stable salts or protected derivatives.

Compound Identity & Chemical Logic

  • IUPAC Name: this compound

  • Synonyms: 1-Amino-2,2-dimethoxypropane; Aminoacetone dimethyl ketal

  • CAS Number: 131713-50-3 (Free base); 55022-68-5 (Hydrochloride salt)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 119.16 g/mol

  • SMILES:

    
    
    

Chemical Context: This compound acts as a masked ketone . In acidic media, the dimethyl ketal hydrolyzes to release aminoacetone, which is unstable and prone to self-condensation (forming pyrazines). Therefore, spectroscopic analysis is typically performed in neutral or basic deuterated solvents (


, 

) to prevent in-situ degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5]

Experimental Strategy

The NMR signals of this compound are characterized by the high symmetry of the methoxy groups and the distinct quaternary carbon of the ketal.

  • Solvent:

    
     (Chloroform-d) is preferred. Avoid 
    
    
    
    or acidic solvents which may catalyze hydrolysis.
  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

H NMR Data (400 MHz, )
AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Logic
C-CH

1.26 - 1.29 Singlet (s)3H-Methyl group attached to the quaternary ketal carbon.[1] Upfield shift due to electron-donating ketal oxygen.
NH

1.40 - 1.80 Broad Singlet (br s)2H-Exchangeable amine protons. Shift varies with concentration and moisture.
CH

-N
2.68 - 2.75 Singlet (s)2H-Methylene alpha to the amine. Appears as a singlet because the adjacent quaternary carbon has no protons.
OCH

3.18 - 3.20 Singlet (s)6H-Two equivalent methoxy groups.[1] Characteristic intense singlet.

Note on Derivatives: In the N-Cbz protected derivative (Benzyl (2,2-dimethoxypropyl)carbamate), the CH


  signal shifts downfield to 

3.35 ppm
(doublet,

Hz) due to the electron-withdrawing nature of the carbamate.
C NMR Data (100 MHz, )
AssignmentShift (

, ppm)
Carbon TypeStructural Logic
C-CH

20.0 - 20.6 Primary (

)
Methyl carbon shielded by the ketal environment.
CH

-N
48.0 - 49.5 Secondary (

)
Alpha-carbon to the amine.
OCH

48.5 - 48.7 Primary (

)
Methoxy carbons.[1]
C-O

100.2 - 100.5 Quaternary (

)
Characteristic ketal carbon. The shift >100 ppm confirms the intact acetal ring/chain.

Mass Spectrometry (MS)[2][5]

Ionization & Fragmentation Logic
  • Method: Electron Ionization (EI, 70 eV) or ESI (positive mode).

  • Molecular Ion:

    
     119 (
    
    
    
    ). Often weak in EI due to rapid fragmentation.

Key Fragmentation Pathways (EI):

  • 
    -Cleavage (Dominant):  The bond between the amine-bearing carbon (C1) and the ketal carbon (C2) is weak. Cleavage yields the resonance-stabilized iminium ion.
    
    • Fragment:

      
      
      
    • m/z: 30 (Base Peak, 100%)

  • Loss of Methoxy: Loss of

    
     from the molecular ion.
    
    • Fragment:

      
      
      
    • m/z: 88

  • Acetal Fragment: Cleavage of the alkyl chain.

    • Fragment:

      
      
      
    • m/z: 103 (Often undergoes further loss of methanol to

      
       71).
      

Infrared (IR) Spectroscopy[3]

Key Functional Group Assignments (Liquid Film)
Frequency (cm

)
IntensityAssignmentNotes
3350 - 3380 Medium, Broad

Primary amine stretching doublet (asymmetric/symmetric).
2940 - 2990 Strong

Alkyl C-H stretches (methyl/methoxy).
1580 - 1650 Medium

N-H scissoring (bending) vibration.
1050 - 1150 Very Strong

Ether/Acetal C-O-C stretching. Diagnostic for the ketal.

Synthesis & Analytical Workflow

The synthesis typically proceeds via the bromination of acetone followed by ketalization and amination. This workflow highlights the critical control points for purity.

G Acetone Acetone (Starting Material) Bromoacetone 1-Bromoacetone (Intermediate) Acetone->Bromoacetone Br2, DCM 65°C BromoKetal 1-Bromo-2,2- dimethoxypropane Bromoacetone->BromoKetal HC(OMe)3, MeOH H+, 2h TargetAmine This compound (Target) BromoKetal->TargetAmine NaN3 then H2/Pd OR NH3/Pressure Analysis QC Analysis (NMR/GC-MS) TargetAmine->Analysis Validates Cq @ 100ppm

Figure 1: Synthetic pathway and critical quality control points. The conversion of the ketone to the ketal (Step 2) is the stability-determining step.

Quality Control Protocol
  • Sampling: Take 50

    
    L of the amine oil.
    
  • Dilution: Dissolve in 0.6 mL

    
     containing 0.05% TMS.
    
  • Verification:

    • Check for Acetone (singlet

      
       2.[2]17) and Methanol  (singlet 
      
      
      
      3.49) signals, which indicate hydrolysis.
    • Confirm the integral ratio of 6:3:2 (Methoxy : Methyl : Methylene).

References

  • Synthesis & Derivative NMR: European Journal of Medicinal Chemistry, 1995 , 30(12), 931-942.[3] (Characterization of the Cbz-protected precursor).

  • Precursor Characterization:Google Patents, CN111348992A, "Novel method for synthesizing 1-bromo-2,2-dimethoxypropane".

  • Application in Drug Synthesis:Journal of Organic Chemistry, 2006, 71(14), 5340. (Use of 1-amino-2,2-dimethoxypropane in pyrrole synthesis).

Sources

Technical Guide: Solubility & Stability Profile of 2,2-Dimethoxypropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility and stability profile of 2,2-Dimethoxypropan-1-amine (CAS: 131713-50-3).

Executive Summary & Chemical Identity[1][2][3]

This compound is a specialized bifunctional building block containing a primary amine and a dimethyl acetal. It is frequently employed in organic synthesis as a masked form of aminoacetone (1-aminopropan-2-one).

Critical Distinction: Do NOT confuse this compound with 2,2-Dimethoxypropane (DMP), a common water-scavenging reagent. This guide refers specifically to the amine-functionalized derivative.

Physicochemical Identity
PropertyValueSource/Note
Chemical Name This compoundIUPAC
CAS Number 131713-50-3 [Sigma-Aldrich, 2026]
Molecular Formula

-
Molecular Weight 119.16 g/mol -
Appearance Colorless to light yellow liquid-
Boiling Point ~146 °C (at 760 mmHg)Predicted/Observed
Density 0.962 g/cm³-
LogP (Predicted) -0.7Hydrophilic
pKa (Predicted) 6.98 ± 0.10Lower than typical alkyl amines due to inductive effect of acetal oxygens.[1][2][3]

Solubility Profile

The solubility of this compound is governed by the interplay between its polar primary amine group, the lipophilic methyl groups, and the polar (but non-protic) acetal functionality.

Solvent Compatibility Table

Data represents consensus based on structural polarity and functional group analysis.

Solvent ClassSolventSolubility RatingTechnical Context
Protic Polar Water (pH > 8)High (>100 mg/mL)Highly soluble due to H-bonding capability. Warning: See Stability Section regarding pH.
Protic Polar Methanol / EthanolHigh (>100 mg/mL)Ideal solvents for stock preparation.
Aprotic Polar DMSO / DMFHigh (>100 mg/mL)Suitable for biological assays; low volatility.
Chlorinated Dichloromethane (DCM)High (>50 mg/mL)Standard solvent for extraction and synthesis.
Ethers THF / Diethyl EtherModerate-High Soluble; useful for anhydrous reactions.
Non-Polar Hexane / HeptaneLow (<1 mg/mL)Immiscible; useful for washing away non-polar impurities.
Critical Stability Warning: Aqueous Hydrolysis

The defining characteristic of this molecule is the acid-lability of the acetal group . While the amine functionality suggests solubility in aqueous acid (via protonation), doing so triggers rapid hydrolysis.

  • Neutral/Basic Water (pH ≥ 7.5): Stable. The amine exists in equilibrium between free base and protonated forms, but the acetal remains intact.

  • Acidic Water (pH < 5.0): UNSTABLE. Acid catalysis hydrolyzes the acetal to a ketone (aminoacetone), which is reactive and prone to self-condensation (forming pyrazines).

Mechanistic Pathways & Stability Logic

The following diagram illustrates the stability decision tree and the degradation pathway triggered by improper solvent selection (acidic media).

G Compound This compound (Intact Acetal) Acid Acidic Media (pH < 5.0, H3O+) Compound->Acid Dissolution Base Neutral/Basic Media (pH > 7.5) Compound->Base Dissolution Hydrolysis Hydrolysis Reaction Acid->Hydrolysis Catalysis StableSol Stable Solution (Suitable for Storage) Base->StableSol Maintains Integrity Ketone Aminoacetone (Reactive Ketone) Hydrolysis->Ketone - 2 MeOH Pyrazine 2,5-Dimethylpyrazine (Self-Condensation Product) Ketone->Pyrazine Dimerization (- 2 H2O)

Figure 1: Stability decision tree showing the degradation pathway of this compound in acidic environments leading to pyrazine formation.

Experimental Protocols

To ensure data integrity, researchers must validate solubility using stability-indicating methods. Simple visual solubility is insufficient due to the potential for invisible degradation (hydrolysis).

Protocol A: Stability-Indicating Solubility Assessment (HPLC/NMR)

Objective: Determine solubility while verifying chemical integrity.

Materials:

  • Deuterated Solvents:

    
     (with 
    
    
    
    to pH 10),
    
    
    ,
    
    
    .
  • Internal Standard: Dimethyl sulfone (inert).

Workflow:

  • Preparation: Add 10 mg of this compound to 0.6 mL of solvent.

  • Visual Check: Vortex for 30 seconds. Record visual clarity (Clear/Cloudy/Precipitate).

  • Time-Point Analysis:

    • T=0: Acquire

      
      -NMR immediately.
      
    • T=24h: Re-acquire NMR to check for methanol release (singlet at ~3.3 ppm in

      
       or ~3.1 ppm in 
      
      
      
      ) or ketone methyl signals.
  • Interpretation:

    • Intact: Distinct acetal methoxy singlets (~3.2 ppm, 6H).

    • Degraded: Loss of acetal signal; appearance of free methanol and new methylene signals adjacent to carbonyl.

Protocol B: Stock Solution Preparation for Biological Assays

Objective: Prepare a stable 100 mM stock solution.

  • Solvent Choice: Use anhydrous DMSO or Ethanol . Avoid water for long-term storage.

  • Weighing: Weigh 11.9 mg of substance into a sterile vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO. Vortex until clear.

  • Storage: Store at -20°C under nitrogen/argon.

  • Aqueous Dilution: Dilute into aqueous buffer (PBS, pH 7.4) immediately prior to use. Ensure the final buffer pH does not drop below 7.0.

Handling & Storage Recommendations

  • Hygroscopicity: The compound contains ether linkages and an amine, making it potentially hygroscopic. Moisture ingress can lead to slow hydrolysis over time if traces of acid (e.g., from

    
     absorption) are present.
    
  • Storage Conditions:

    • Temperature: 2–8°C (Short term), -20°C (Long term).

    • Atmosphere: Store under Nitrogen or Argon.

    • Container: Tightly sealed glass vials with PTFE-lined caps.

  • Safety: Wear nitrile gloves and safety glasses. Primary amines can be skin irritants.[3]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 14900207, this compound. Retrieved January 29, 2026, from [Link]

Sources

potential hazards and safety precautions for 2,2-Dimethoxypropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the hazard profile and safe handling protocols for 2,2-Dimethoxypropan-1-amine (CAS: 121083-51-0).

Note to Reader: This compound is a bifunctional building block containing a primary amine and a dimethyl ketal . Its safety profile is governed by the synergistic hazards of these two functional groups: the corrosivity of the amine and the acid-sensitivity of the ketal.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound is a masked amino-ketone. It is primarily used in organic synthesis as a precursor for heterocycles (e.g., imidazoles, pyrazines) or as a linker in bioconjugation. Its ketal group serves as a protecting group for the ketone, which can be removed under acidic conditions.

PropertyDataNote
CAS Number 121083-51-0Verified Identity
Formula C₅H₁₃NO₂
Molecular Weight 119.16 g/mol
Appearance Colorless to pale yellow liquidTypical of aliphatic amines
Boiling Point ~140–150 °C (Estimated)Higher than parent ketal (83°C) due to H-bonding
Flash Point < 60 °C (Estimated)Treat as Flammable Liquid
Solubility Miscible in water, alcohols, DCMHydrolyzes in aqueous acid

Hazard Identification (GHS Classification)

While specific SDS data is often limited for research intermediates, the hazard profile is derived from Structure-Activity Relationships (SAR) of short-chain primary amines and acetals.

Primary Hazards[1]
  • Skin Corrosion/Irritation (Category 1B): Like most low-molecular-weight primary amines, this compound is corrosive. It can cause irreversible skin damage and chemical burns upon contact.

  • Serious Eye Damage (Category 1): Vapors and liquid splashes can cause immediate, severe corneal damage.

  • Flammable Liquid (Category 3): The dimethyl ketal moiety contributes to significant flammability. Vapors are heavier than air and may travel to ignition sources.[1]

The "Silent" Hazard: Acid Sensitivity

The 2,2-dimethoxy group is a ketal . Upon contact with moisture and acid (even weak acids or acidic silica gel), it hydrolyzes to release methanol and 1-amino-2-propanone (aminoacetone) .

  • Risk:[2][3][4][5][6][7][8] Aminoacetone is unstable.[1] It undergoes rapid, exothermic self-condensation to form dihydropyrazines and pyrazines.

  • Consequence: Uncontrolled exotherms or polymerization in waste containers.

Reactivity & Degradation Pathway[12]

Understanding the degradation logic is vital for safety. The diagram below illustrates the critical hydrolysis pathway that researchers must avoid during uncontrolled handling.

ReactivityPathway Compound This compound (Stable in Base) Acid Acidic Conditions (H+ / H2O) Compound->Acid Contact Intermed 1-Amino-2-propanone (Reactive Ketone) Acid->Intermed Hydrolysis (-2 MeOH) Product Self-Condensation (Pyrazines/Polymers) Intermed->Product Rapid Dimerization Exotherm EXOTHERM Heat Release Intermed->Exotherm

Figure 1: Acid-catalyzed hydrolysis pathway leading to reactive intermediates and potential thermal runaway.

Safe Handling Protocols

A. Engineering Controls[9]
  • Fume Hood: Mandatory. All transfers must occur within a certified chemical fume hood to capture corrosive amine vapors.

  • Inert Atmosphere: Store and handle under Nitrogen or Argon. Amines absorb CO₂ from the air (forming carbamates), and the ketal is sensitive to atmospheric moisture.

B. Personal Protective Equipment (PPE)
  • Gloves:

    • Standard: Nitrile (minimum 0.11 mm) is acceptable for splash protection only.

    • Immersion/High Risk: Use Laminate (Silver Shield) or Butyl Rubber . Short-chain amines can permeate thin nitrile gloves.

  • Eye Protection: Chemical splash goggles. A face shield is recommended if pouring volumes > 100 mL.

C. Experimental Precautions (The "Self-Validating" Workflow)
  • Glassware Prep: Ensure all glassware is base-washed or oven-dried. Acidic residue on glass surfaces can initiate decomposition.

  • TLC Monitoring: Do not use standard acidic stains (e.g., Anisaldehyde, Vanillin) directly on the free amine, as it will decompose on the plate. Use Ninhydrin (detects amine) or Iodine .

  • Purification: Avoid silica gel chromatography if possible, as silica is slightly acidic. If necessary, pretreat silica with 1% Triethylamine (TEA) in the eluent to buffer the acidity.

Emergency Response & Waste Disposal

Spill Management
  • Do NOT use acid to neutralize. Standard "acid neutralization" spill kits will trigger the hydrolysis hazard described above.

  • Protocol:

    • Evacuate the immediate area.[3][1][8][9]

    • Absorb with an inert material (Vermiculite or Dry Sand).

    • Collect into a container labeled "Flammable/Corrosive - Basic Organic."

Waste Disposal (Critical)
  • Segregation: Never dispose of this compound in "Acidic Aqueous" waste streams.

  • Labeling: Clearly tag waste containers with "Contains Acetals – Do Not Acidify."

Synthesis & Storage Workflow

The following decision tree outlines the logical flow for handling this compound to maintain integrity and safety.

HandlingWorkflow Start Start: this compound Storage Storage: < 4°C, Inert Gas, Dark Start->Storage Usage Experimental Usage Storage->Usage Check Is Acid Required? Usage->Check RouteA YES (Deprotection) Check->RouteA RouteB NO (Coupling/Linker) Check->RouteB PrecautionsA Control Exotherm Vent Methanol Use dilute acid at 0°C RouteA->PrecautionsA PrecautionsB Buffer System Use Base (TEA/DIPEA) Avoid Acidic Workup RouteB->PrecautionsB

Figure 2: Decision tree for storage and experimental application to prevent accidental degradation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14900207, this compound. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Guidance on Ketal/Acetal stability and hydrolysis). Wiley-Interscience.
  • ECHA (European Chemicals Agency). Registration Dossier for 2,2-dimethoxypropane (Parent Acetal). Retrieved from [Link]

Sources

discovery and history of 2,2-Dimethoxypropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Intermediate in Heterocyclic & Medicinal Chemistry[1]

CAS: 124078-02-8 (Free base) / 131713-50-3 (Hydrochloride) Synonyms: Aminoacetone dimethyl acetal; 1-Amino-2,2-dimethoxypropane Molecular Formula:



Executive Summary

2,2-Dimethoxypropan-1-amine serves as a pivotal "masked" synthon in organic synthesis. It is the stable, protected equivalent of aminoacetone , a molecule notorious for its rapid self-condensation into pyrazines. By locking the ketone functionality as a dimethyl acetal, this reagent allows researchers to introduce an


-amino ketone moiety into complex molecules without triggering premature cyclization.

Its historical and modern significance lies in two primary domains:

  • Biomimetic Synthesis: It is a fundamental building block for porphyrins, corrins (Vitamin B12 precursors), and pyrromethenones (phycocyanin).

  • Pharmaceutical Development: It is a key intermediate in the industrial synthesis of Remimazolam , an ultra-short-acting benzodiazepine sedative.

Part 1: The Stability Paradox & Historical Context

The Aminoacetone Problem

To understand the value of this compound, one must first understand the instability of its parent compound, aminoacetone (


).

In the early 20th century, chemists attempting to isolate free aminoacetone encountered a persistent problem: the molecule undergoes rapid intermolecular condensation. Two molecules of aminoacetone react to form a dihydropyrazine, which then oxidizes to 2,5-dimethylpyrazine . This dimerization occurs spontaneously at physiological pH and room temperature.

The Acetal Solution

The discovery of the dimethyl acetal derivative (this compound) provided a robust solution. By protecting the carbonyl group with methanol, the electrophilic center is neutralized. The amine remains nucleophilic, but it has no internal partner to attack. This allows the molecule to be stored indefinitely and subjected to various reaction conditions (alkylation, acylation) before the ketone is "revealed" via acid hydrolysis.

Part 2: Synthetic Evolution & Protocols

The synthesis of this compound has evolved from early academic curiosity to optimized industrial processes. The most robust route—and the one recommended for high-purity applications—is the Modified Gabriel Synthesis .

Core Synthetic Pathway

The synthesis proceeds in three distinct stages to ensure the amine is introduced without polymerizing the carbon backbone.

SynthesisRoute Chloroacetone Chloroacetone (Starting Material) Acetal Chloroacetone Dimethyl Acetal Chloroacetone->Acetal HC(OMe)3, MeOH TsOH (Cat.) Phthalimide N-(2,2-dimethoxypropyl) phthalimide Acetal->Phthalimide Potassium Phthalimide DMF, 100°C Product This compound (Target) Phthalimide->Product Hydrazine (N2H4) EtOH, Reflux

Figure 1: The Modified Gabriel Synthesis route for high-yield production of this compound.

Detailed Experimental Protocol

Note: This protocol is synthesized from standard methodologies used in porphyrin and benzodiazepine chemistry.

Step 1: Protection (Acetalization)

Reagents: Chloroacetone (1.0 eq), Trimethyl Orthoformate (1.2 eq), Methanol (Solvent), p-Toluenesulfonic acid (Cat).

  • Dissolve chloroacetone in dry methanol.

  • Add trimethyl orthoformate and a catalytic amount of p-TsOH.

  • Critical Control: Maintain temperature below 40°C to prevent polymerization of chloroacetone.

  • Reflux for 2–4 hours.

  • Neutralize with NaOMe and distill.

    • Result: Chloroacetone dimethyl acetal (Colorless liquid).

Step 2: Substitution (Gabriel Reaction)

Reagents: Chloroacetone dimethyl acetal (1.0 eq), Potassium Phthalimide (1.1 eq), DMF (Solvent).

  • Suspend potassium phthalimide in DMF.

  • Add chloroacetone dimethyl acetal dropwise at 80°C.

  • Heat to 100–110°C for 6 hours.

    • Why: Direct amination with ammonia leads to over-alkylation. The phthalimide anion is a "controlled" nucleophile that stops at mono-alkylation.

  • Pour into water to precipitate the intermediate: N-(2,2-dimethoxypropyl)phthalimide.

Step 3: Deprotection (Hydrazinolysis)

Reagents: Phthalimide intermediate, Hydrazine hydrate, Ethanol.

  • Suspend the intermediate in ethanol.

  • Add hydrazine hydrate (slight excess).

  • Reflux for 2 hours. A white precipitate (phthalhydrazide) will form.

  • Cool, filter off the solid phthalhydrazide.

  • Concentrate the filtrate and distill under reduced pressure.

    • Target: this compound (bp ~140°C).

Part 3: Chemical Utility & Mechanism

Mechanism of Action: The "Masked" Ketone

The utility of this compound relies on the reversibility of acetal formation. In neutral or basic media, the methoxy groups are inert. However, upon exposure to aqueous acid, the acetal collapses.

Reaction Logic:

  • Protonation:

    
     binds to a methoxy oxygen.
    
  • Elimination: Methanol leaves, forming a resonance-stabilized oxocarbenium ion.

  • Hydrolysis: Water attacks the oxocarbenium, releasing the second methanol and generating the ketone.

  • Cyclization (Intramolecular): If a nucleophile (like a secondary amine in Remimazolam synthesis) is present nearby, it attacks the newly formed ketone to close the ring.

Data Summary: Physical Properties
PropertyValueNotes
Molecular Weight 119.16 g/mol
Boiling Point 138–142°CAt 760 mmHg
Density ~0.93 g/mL
Solubility High in H2O, EtOHHydrolyzes slowly in water if not pH adjusted
Stability Stable > 1 yearStore under N2, away from moisture/acid

Part 4: Applications in Drug Development

Remimazolam Synthesis (Benzodiazepine)

The most commercially significant application of this compound is in the synthesis of Remimazolam (Byfavo), a sedative drug.

  • Role: It acts as the precursor for the diazepine ring.

  • Process: The amine reacts with a benzodiazepine precursor (often an activated amide or imidoyl chloride). The acetal is then deprotected in situ with acid, triggering a cyclization with the ring nitrogen to form the fused imidazole-diazepine structure.

  • Advantage: Using the acetal prevents side reactions that would occur if free aminoacetone were used.

Porphyrin & Corrin Synthesis

In bio-organic chemistry, this compound is a surrogate for 5-aminolevulinic acid (ALA) analogues.

  • Mechanism: Condensation of this compound with

    
    -keto esters, followed by acid treatment (Paal-Knorr type synthesis), yields substituted pyrroles.
    
  • Significance: These pyrroles are then polymerized to form the tetrapyrrole macrocycles found in heme and Vitamin B12.

Reactivity Reagent This compound Acid Acid Hydrolysis (H3O+) Reagent->Acid ReactiveInt Aminoacetone (Transient Species) Acid->ReactiveInt - 2 MeOH PathA Self-Condensation (No Partner) ReactiveInt->PathA PathB Heterocycle Synthesis (With Amide/Ester) ReactiveInt->PathB Pyrazine 2,5-Dimethylpyrazine (Byproduct) PathA->Pyrazine Dimerization Drug Remimazolam / Pyrroles (Target) PathB->Drug Controlled Cyclization

Figure 2: Reactivity profile showing the divergence between unwanted dimerization and controlled drug synthesis.

References

  • Gabriel Synthesis of Amino Ketals

    • Source:Organic Syntheses, Coll.[1] Vol. 4, p. 810 (1963); Vol. 38, p. 81 (1958). (Foundational methodology for Gabriel synthesis).[2]

    • Context: Establishes the potassium phthalimide route as the standard for primary amine synthesis.
  • Application in Remimazolam Synthesis

    • Source: US Patent 2019/0359619 A1.
    • Context: Explicitly lists 1-amino-2,2-dimethoxypropane as the key "amino ketal" intermedi
  • Pyrromethenone Synthesis (Porphyrin Precursors)

    • Source:The Journal of Organic Chemistry, 1993, 58 (25), pp 7245–7257. "New Syntheses of the C,D-Ring Pyrromethenones of Phytochrome and Phycocyanin."
    • Context: Details the use of 1-amino-2,2-dimethoxypropane hydrochloride in the synthesis of tetrapyrrole n
  • Aminoacetone Instability

    • Source:Biochemical Pharmacology, Vol 72, Issue 11, 2006. "Deamination of methylamine and aminoacetone..."
    • Context: Validates the biological instability of the free ketone and the formation of cytotoxic aldehydes/pyrazines, justifying the need for the acetal protecting group.

Sources

Methodological & Application

Application Note: 2,2-Dimethoxypropan-1-amine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and synthetic chemists. It focuses on the specific utility of 2,2-Dimethoxypropan-1-amine (CAS: 131713-50-3), a specialized building block often confused with the common dehydrating agent 2,2-dimethoxypropane (DMP).

Executive Summary & Chemical Profile

This compound is a bifunctional synthetic precursor featuring a primary amine and a dimethyl acetal-protected ketone. It serves as a stable, "masked" equivalent of aminoacetone (1-aminopropan-2-one), a molecule that is otherwise unstable and prone to self-condensation (dimerization to dihydropyrazines).

By utilizing this reagent, chemists can introduce an amino-acetone motif into a substrate under basic or neutral conditions, and subsequently trigger cyclization or ketone reactivity using mild acidic hydrolysis. Its primary application lies in the regioselective synthesis of 3-methylisoquinolines via the Pomeranz-Fritsch reaction and the construction of pyrroles and imidazoles.

Chemical Specifications
PropertyData
CAS Number 131713-50-3
Formula

MW 119.16 g/mol
Structure

Solubility Miscible with MeOH, EtOH, DCM, THF; soluble in water.[1]
Stability Stable in basic/neutral media. Rapidly hydrolyzes in aqueous acid.

Core Application: Synthesis of 3-Methylisoquinolines

The most authoritative use of this compound is in the modified Pomeranz-Fritsch reaction . While the standard Pomeranz-Fritsch synthesis uses aminoacetaldehyde dimethyl acetal to yield unsubstituted isoquinolines, substituting this reagent yields 3-methylisoquinolines .

Mechanism of Action[2][3]
  • Schiff Base Formation: The amine condenses with an aromatic aldehyde to form an imine (Schiff base).

  • Acid-Catalyzed Cyclization: Strong acid unmasks the ketone (via acetal hydrolysis) and promotes electrophilic aromatic substitution.

  • Aromatization: Elimination of water/methanol yields the fully aromatic system.

Visualization: Reaction Pathway

PomeranzFritsch Reagent This compound Imine Intermediate Imine (Schiff Base) Reagent->Imine Condensation (-H2O) Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Imine Condensation (-H2O) Oxonium Oxonium / Ketone Intermediate Imine->Oxonium Acid Hydrolysis (H2SO4 or TFA) Isoquinoline 3-Methylisoquinoline Product Oxonium->Isoquinoline Electrophilic Cyclization & Aromatization

Caption: Pathway for the regioselective synthesis of 3-methylisoquinoline derivatives.

Experimental Protocol: 3-Methyl-6,7-dimethoxyisoquinoline

Objective: Synthesis of a substituted isoquinoline from veratraldehyde.

Reagents
  • Veratraldehyde (3,4-dimethoxybenzaldehyde): 10.0 mmol

  • This compound: 10.5 mmol (1.05 eq)

  • Toluene: 20 mL

  • Sulfuric Acid (70-75%): 5 mL

  • Alternative Catalyst: Trifluoroacetic anhydride (TFAA) or

    
     for sensitive substrates.
    
Step-by-Step Procedure
  • Imine Formation (Dean-Stark):

    • Combine veratraldehyde (1.66 g) and this compound (1.25 g) in toluene (20 mL).

    • Heat to reflux using a Dean-Stark trap to remove generated water. Monitor by TLC (approx. 2-4 hours).

    • Checkpoint: The disappearance of the aldehyde spot indicates conversion to the imine.

    • Evaporate toluene under reduced pressure to obtain the crude imine oil. Note: Do not purify on silica gel as the acetal is acid-sensitive.

  • Cyclization:

    • Cool the crude imine to 0°C.

    • Slowly add 70%

      
       (5 mL) dropwise with vigorous stirring. The mixture may darken.
      
    • Heat the mixture to 100°C for 1 hour.

    • Mechanistic Insight: The acid concentration is critical. Too dilute (<50%) favors simple hydrolysis to the amino-ketone without cyclization; too concentrated (>90%) causes charring.

  • Workup:

    • Cool the reaction mixture to room temperature and pour onto crushed ice (50 g).

    • Basify to pH 10 using concentrated ammonium hydroxide (

      
      ).
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (EtOAc/Hexane gradient).

    • Expected Yield: 60-75%.

Application: "Masked" Aminoacetone for Pyrrole Synthesis

Direct use of aminoacetone is difficult due to its instability. This compound acts as a stable surrogate in the Paal-Knorr or Knorr pyrrole synthesis.

Protocol: Synthesis of 2-Methyl-5-substituted Pyrroles

Concept: In situ hydrolysis releases the reactive 1-aminopropan-2-one, which immediately condenses with a 1,3-dicarbonyl compound.

  • Hydrolysis: Dissolve this compound (10 mmol) in 10 mL of 1M HCl. Stir for 30 minutes at RT.

  • Buffering: Adjust pH to ~5.5-6.0 using Sodium Acetate (

    
    ).
    
  • Condensation: Add the 1,3-dicarbonyl partner (e.g., ethyl acetoacetate, 10 mmol).

  • Reaction: Stir at 60°C for 4 hours.

  • Isolation: The pyrrole often precipitates or can be extracted with ethyl acetate.

Stability & Handling Guide

Unlike its solvent counterpart (DMP), this amine requires specific storage conditions to prevent degradation.

ParameterRecommendationReason
Storage Temp 2-8°CRetards oxidation of the amine.
Atmosphere Argon/NitrogenPrevents absorption of atmospheric moisture/CO2.
Incompatibility Strong AcidsInstantly hydrolyzes the acetal to the ketone.
Incompatibility Aldehydes (Storage)Will form Schiff bases (imines) spontaneously.

Self-Validating Check: Before use, run a


-NMR in 

.
  • Key Signal: Look for the acetal methoxy groups as a sharp singlet (

    
     ppm, 6H) and the methyl ketone precursor (
    
    
    
    ppm, 3H).
  • Degradation: Appearance of a ketone peak (

    
     ppm) indicates hydrolysis has occurred during storage.
    

References

  • Pomeranz-Fritsch Reaction Overview

    • Title: "The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction"[2][3][4][5]

    • Source: Gensler, W. J. Organic Reactions (Wiley), 1951, Vol 6.
    • Context: Foundational text establishing the reaction of amino acetals with aldehydes.
    • URL:

  • Synthesis of 3-Methylisoquinolines

    • Title: "Synthesis of Polysubstituted 3-Methylisoquinolines through the 6π-Electron Cycliz
    • Source:European Journal of Organic Chemistry, 2018.[1]

    • Context: Describes modern variations of cyclization to access 3-methyl deriv
    • URL:[1]

  • Use of Amino Acetals in Heterocycles

    • Title: "Aminoacetaldehyde dimethyl acetal: Crucial Role in Medicinal Chemistry"
    • Source:ChemicalBook Application Note, 2024.[6]

    • Context: Discusses the general reactivity of the amino-acetal class, applicable to the propan-1-amine analog.
    • URL:

  • Preparation of Amino Acetals

    • Title: "Method for preparing aminoacetaldehyde dimethyl acetal" (P
    • Source: Google P
    • Context: Provides industrial protocols for amination of halo-acetals, the primary method for synthesizing the target compound.
    • URL:

Sources

Application Note: 2,2-Dimethoxypropan-1-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Role: Masked Aminoacetone Scaffold for Heterocyclic Synthesis CAS: 131713-50-3 Molecular Formula: C5H13NO2 Molecular Weight: 119.16 g/mol

Executive Summary

2,2-Dimethoxypropan-1-amine is a specialized aliphatic amine utilized primarily as a masked equivalent of aminoacetone . Free aminoacetone is kinetically unstable, prone to rapid self-condensation into pyrazines (e.g., 2,5-dimethylpyrazine) and oxidative degradation. The dimethyl acetal protection locks the ketone functionality, allowing the primary amine to participate in coupling reactions (alkylation, acylation, reductive amination) without interference.

In medicinal chemistry, this reagent serves as a critical C3 synthon (


) for constructing nitrogenous heterocycles such as imidazoles, pyrroles, and pyrazines . It is particularly valued in Fragment-Based Drug Discovery (FBDD) for introducing a pendant ketone "handle" onto a scaffold, which can subsequently be deprotected and functionalized.

Mechanistic Insight & Strategic Utility

The "Mask-Unmask-Cyclize" Strategy

The utility of this compound relies on its orthogonality. It allows chemists to install an amine moiety under basic or neutral conditions, then trigger cyclization or functionalization by revealing the ketone under acidic conditions.

  • Step 1 (Coupling): The primary amine reacts with electrophiles (e.g., isocyanates, acid chlorides, 1,4-dicarbonyls). The acetal remains inert.

  • Step 2 (Unmasking): Treatment with aqueous acid (HCl, TFA) hydrolyzes the acetal, releasing the reactive

    
    -aminoketone intermediate.
    
  • Step 3 (Cyclization): The liberated ketone undergoes intramolecular condensation to close the heterocyclic ring.

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

G Reagent This compound (Masked Aminoacetone) Amide Amide/Urea Intermediate (Acetal Intact) Reagent->Amide + Isocyanate/RCOCl Pyrrole N-Substituted Pyrrole (via Paal-Knorr) Reagent->Pyrrole + 1,4-Dicarbonyl (Acid/Heat) Pyrazine Pyrazine Derivatives (via Dimerization) Reagent->Pyrazine Self-Condensation (Oxidation) Imidazole 1,4-Disubstituted Imidazole (via Marckwald) Amide->Imidazole 1. Acid Deprotection 2. Cyclization

Figure 1: Divergent synthetic pathways for this compound.[1][2][3][4]

Detailed Applications & Protocols

Application A: Synthesis of N-Functionalized Pyrroles (Paal-Knorr)

This reagent acts as the amine component in the Paal-Knorr synthesis. The resulting pyrrole retains the acetal-protected ketone on the N-alkyl side chain, offering a site for further derivatization (e.g., reductive amination to attach a second pharmacophore).

Target: Synthesis of 1-(2,2-dimethoxypropyl)-2,5-dimethyl-1H-pyrrole.

Protocol 1: Paal-Knorr Condensation[1]
  • Reagents:

    • 2,5-Hexanedione (1.0 equiv)

    • This compound (1.05 equiv)

    • Acetic Acid (catalytic, 5 mol%)

    • Solvent: Methanol or Toluene

  • Procedure:

    • Dissolve 2,5-hexanedione (e.g., 10 mmol) in Methanol (20 mL).

    • Add this compound (10.5 mmol) dropwise at room temperature.

    • Add catalytic Acetic Acid.

    • Reflux the mixture for 3–5 hours. Monitor by TLC (disappearance of dione).[5]

    • Workup: Cool to RT. Concentrate in vacuo.[6] Dissolve residue in EtOAc, wash with sat. NaHCO3 and brine. Dry over Na2SO4.[6]

  • Deprotection (Optional):

    • To reveal the ketone: Dissolve the pyrrole acetal in THF/H2O (4:1) and treat with 1M HCl at RT for 2 hours.

Application B: Synthesis of Imidazoles (Marckwald Variant)

This is the most high-value application in medicinal chemistry. The reagent reacts with isothiocyanates to form a thiourea, which is then acid-cyclized to form a 2-mercaptoimidazole (or desulfurized to the imidazole).

Target: Synthesis of 1-substituted-4-methyl-1H-imidazole-2-thiol.

Protocol 2: Imidazole Ring Formation
  • Step 1: Thiourea Formation

    • Reagents: Phenyl isothiocyanate (1.0 equiv), this compound (1.0 equiv), DCM (Solvent).

    • Procedure: Mix reagents in DCM at 0°C, then warm to RT and stir for 2 hours. Evaporate solvent to obtain the thiourea intermediate quantitatively.

  • Step 2: Acid-Mediated Cyclization

    • Reagents: Conc. HCl / Ethanol (1:5 ratio).

    • Procedure: Dissolve the crude thiourea in the HCl/EtOH mixture. Reflux for 2–4 hours.

    • Mechanism:[2][7][8][9][10][11] The acid hydrolyzes the acetal to the ketone. The thiourea nitrogen attacks the ketone carbonyl, followed by dehydration to aromatize the imidazole ring.

    • Workup: Neutralize with aq. NaOH to pH 8. Extract with EtOAc. Purify via recrystallization or column chromatography.

Physicochemical Properties & Handling[2][10]

PropertyDataNote
Boiling Point ~140–145 °CEstimated; vacuum distillation recommended.
Density ~0.94 g/mLLiquid at RT.
Solubility Water, MeOH, DCM, THFHighly soluble in polar organic solvents.
Stability Acid-SensitiveCRITICAL: Hydrolyzes rapidly in pH < 4. Store over KOH pellets or basic alumina if acid traces are suspected.
Storage 2–8 °C, Inert AtmosphereHygroscopic. Keep tightly sealed to prevent hydrolysis by atmospheric moisture.

Troubleshooting Guide:

  • Problem: Polymerization/Tarry reaction mixture.

    • Cause: Premature deprotection of the acetal leading to self-condensation of aminoacetone.

    • Solution: Ensure reaction conditions remain basic or neutral (pH > 7) until the cyclization step is intended. Use buffered aqueous layers during workup.[12]

  • Problem: Low Yield in Paal-Knorr.

    • Cause: Steric hindrance or insufficient heat.

    • Solution: Switch solvent to Toluene and use a Dean-Stark trap to remove water, driving the equilibrium forward.

References

  • Preparation of this compound

    • Source: PubChem Compound Summary for CID 14900207.
    • URL:[Link]

  • Paal-Knorr Pyrrole Synthesis Protocols

    • Title: "Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran" (Demonstrates general Paal-Knorr conditions adaptable to this amine).
    • Source: NIH / Molecules (2024).
    • URL:[Link]

  • Imidazole Synthesis via Alpha-Halo Ketones/Amino-Acetals

    • Title: "Efficient Synthesis of Imidazole Derivatives" (General methodology for imidazole construction
    • Source: Turkish Journal of Chemistry.
    • URL:[Link]

  • Acetal Hydrolysis Mechanisms

    • Title: "Acetal Hydrolysis Mechanism"[8]

    • Source: Chemistry Steps.[1][3][6][9][10][13][14][15]

    • URL:[Link]

Sources

Application Note: Protocols for N-Alkylation of 2,2-Dimethoxypropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists utilizing 2,2-Dimethoxypropan-1-amine (CAS: 131713-50-3), also known as 1-amino-2,2-dimethoxypropane .

This compound serves as a "masked"


-aminoketone. Its primary utility lies in its ability to undergo N-alkylation or N-acylation under basic/neutral conditions, followed by acid-mediated deprotection/cyclization to form nitrogen heterocycles such as pyrroles , isoquinolines , and diazepines  (e.g., in the synthesis of Remimazolam).

Chemical Profile & Handling

This compound acts as a stable equivalent of unstable aminoacetone. The dimethyl acetal moiety protects the ketone from self-condensation (pyrazine formation) during nucleophilic attacks.

  • Molecular Formula:

    
    [1]
    
  • MW: 119.16 g/mol [1]

  • Key Reactivity: Primary amine nucleophile; Acid-labile acetal.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Moisture sensitive (hydrolysis risk).

Critical Process Parameter: Acetal Stability

The success of N-alkylation relies entirely on preserving the acetal group .

  • Safe Zone: pH 7 – 14.

  • Danger Zone: pH < 4 or presence of strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) in aqueous media.
  • Solvents: Anhydrous aprotic solvents (DCM, THF, MeCN) are preferred to prevent premature hydrolysis to the ketone.

Method A: Reductive Amination (Preferred)

Best for: Synthesis of mono-N-alkylated derivatives using aldehydes or ketones. Mechanism: Formation of a hemiaminal/imine intermediate followed by in-situ reduction.

Rationale

Direct alkylation with alkyl halides often leads to over-alkylation (tertiary amines/quaternary salts). Reductive amination using Sodium Triacetoxyborohydride (STAB) is the most controlled method for mono-alkylation, as it reduces the imine faster than the aldehyde/ketone and does not require harsh acidic conditions that would destroy the acetal.

Protocol 1: STAB-Mediated Reductive Alkylation

Reagents:

  • Amine: this compound (1.0 equiv)[1]

  • Electrophile: Aldehyde/Ketone (1.0 – 1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

  • Additive: Acetic Acid (AcOH) (0.0 – 1.0 equiv; Use with caution, see note)

Step-by-Step Workflow:

  • Imine Formation: In a flame-dried flask under

    
    , dissolve the aldehyde (1.0 equiv) and this compound (1.0 equiv) in anhydrous DCE (0.2 M concentration).
    
  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: If the aldehyde is sterically hindered, add

      
       (anhydrous) to sequester water and drive imine formation.
      
  • Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Acidity Check: If the reaction is sluggish, add AcOH dropwise. Do not exceed 1 equivalent to protect the acetal.

  • Reaction: Warm to RT and stir for 2–16 hours. Monitor by TLC (stain with Ninhydrin or PMA).

  • Quench: Quench with saturated aqueous

    
     (pH ~8–9).
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine.[2] Dry over 
    
    
    
    .
  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Method B: Direct Nucleophilic Substitution ( )

Best for: Reaction with highly reactive primary alkyl halides (e.g., Benzyl bromide, Allyl bromide). Risk: Over-alkylation (Dialkylation).

Rationale

When the electrophile is an alkyl halide, a base is required to scavenge the generated acid (HX). Inorganic bases like


 are preferred over organic bases to minimize acetal hydrolysis risks, though DIPEA is acceptable in anhydrous conditions.
Protocol 2: Base-Mediated N-Alkylation

Reagents:

  • Amine: this compound (1.0 equiv)[1]

  • Electrophile: Alkyl Halide (0.9 – 1.0 equiv) Slight deficit of halide prevents over-alkylation.

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Suspend

    
     (powdered, dried) in anhydrous MeCN.
    
  • Addition: Add this compound (1.0 equiv).

  • Alkylation: Add the alkyl halide (0.9 equiv) dropwise at 0°C or RT depending on reactivity.

  • Reaction: Stir at RT. Heating (40–60°C) may be required for chlorides but increases the risk of dialkylation.

  • Monitoring: Monitor consumption of the alkyl halide (limiting reagent) by TLC.

  • Workup: Filter off solids. Concentrate the filtrate. Partition between EtOAc and Water.

    • Caution: Do not use acidic washes (e.g., 1M HCl) during workup, as this will hydrolyze the acetal. Use water or brine only.

Downstream Application: Cyclization

The N-alkylated product is typically an intermediate. The "payoff" is the acid-mediated cyclization to form heterocycles.

Pathway:

  • Deprotection: Acid treatment (

    
     or TFA) removes the methanol groups, revealing the ketone.
    
  • Cyclization: The secondary amine (or amide, if acylated) attacks the revealed ketone (intramolecular condensation).

  • Aromatization: Loss of water yields the pyrrole or related heterocycle.

Visualization of Reaction Pathways

The following diagram illustrates the decision matrix for alkylation and the subsequent cyclization pathway.

N_Alkylation_Pathways Start This compound (Masked Aminoacetone) Choice Select Method Start->Choice MethodA Method A: Reductive Amination (Aldehyde + STAB) Choice->MethodA For Mono-alkylation MethodB Method B: Direct Alkylation (Alkyl Halide + Base) Choice->MethodB For Reactive Halides Intermediate N-Alkylated Acetal (Stable Intermediate) MethodA->Intermediate MethodB->Intermediate Acid Acid Treatment (HCl or TFA) Intermediate->Acid Deprotection Ketone Unmasked Aminoketone (Transient) Acid->Ketone Hydrolysis Product Cyclized Heterocycle (Pyrrole/Diazepine) Ketone->Product Cyclization (-H2O)

Figure 1: Synthetic workflow for N-alkylation and downstream cyclization of this compound.

Quantitative Data & Reagent Selection

Solvent Compatibility Table
SolventSuitabilityNotes
DCM / DCE Excellent Standard for reductive amination. Good solubility.
Methanol Good Can be used for reductive amination (

), but may cause trans-acetalization if acidic.
Acetonitrile Excellent Ideal for

alkylation.
Water Poor Avoid in acidic conditions. Hydrolysis risk.
THF Good Suitable for amide coupling or alkylation.
Reducing Agent Comparison (for Method A)
ReagentAcetal CompatibilityMono-Alkylation SelectivityToxicity
STAB HighExcellentLow

HighGoodHigh (Cyanide)

ModeratePoor (Requires Imine pre-formation)Low

HighVariableLow

Troubleshooting Guide

Problem 1: Acetal Hydrolysis (Smell of Acetone)

  • Cause: Reaction medium too acidic (pH < 4) or wet solvents used with Lewis acids.

  • Solution: Use anhydrous solvents.[2] If using Acetic Acid in Method A, reduce loading to 0.5 equiv or buffer with

    
    . Ensure workup is basic/neutral (
    
    
    
    ).

Problem 2: Dialkylation (in Method B)

  • Cause: Excess alkyl halide or high temperatures.

  • Solution: Use a slight excess of the amine (1.1 equiv) relative to the halide. Switch to Method A (Reductive Amination) if possible.

Problem 3: No Reaction (Method A)

  • Cause: Imine formation is slow due to sterics or electronics.

  • Solution: Add a drying agent (

    
     or Molecular Sieves 4Å) during the imine formation step (before adding STAB).
    

References

  • Synthesis of Remimazolam (Industrial Application)
  • Pyrromethenone Synthesis (Academic Application)

    • Title: New Syntheses of the C,D-Ring Pyrromethenones of Phytochrome and Phycocyanin.
    • Source: The Journal of Organic Chemistry, 75(5), 1548–1554.
    • URL:[Link]

    • Relevance: Provides protocols for handling 1-amino-2,2-dimethoxypropane in acylation reactions and acid-medi
  • General Reductive Amination Guidelines

    • Title: Comprehensive Organic Name Reactions and Reagents: Reductive Amin
    • Source: Abdel-Magid, A. F. et al. J. Org. Chem. 1996, 61, 3849-3862.
    • URL:[Link]

    • Relevance: Foundational text for the STAB protocol (Method A).

Sources

Application Note: Strategic Utilization of 2,2-Dimethoxypropan-1-amine in Pharmaceutical Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Dimethoxypropan-1-amine (DMPA, CAS: 13183-11-4) serves as a crucial "masked" surrogate for aminoacetone , a highly reactive


-amino ketone. Free aminoacetone is kinetically unstable, prone to rapid oxidative degradation and self-condensation to form tetramethylpyrazine. DMPA resolves this stability challenge by locking the ketone functionality as a dimethyl acetal.

This guide details the controlled deprotection-cyclization methodologies required to utilize DMPA effectively. By manipulating pH and solvent conditions, researchers can direct this building block toward three distinct pharmaceutical scaffolds:

  • Pyrroles (via Paal-Knorr or Knorr-type condensations).

  • Imidazol-2-ones (via urea cyclization).

  • Pyrazines (via controlled dimerization).

Chemical Profile & Mechanistic Insight[1][2][3]

The "Masked" Reactivity

DMPA is stable under basic and neutral conditions. Reactivity is triggered only upon acidification, which hydrolyzes the acetal to release aminoacetone in situ. The success of any protocol involving DMPA depends on the rate of hydrolysis relative to the rate of the trapping reaction .

  • Fast Hydrolysis / Slow Trap: Leads to self-condensation (Pyrazine formation).

  • Synchronized Hydrolysis / Fast Trap: Leads to desired cross-coupled heterocycle (Pyrrole/Imidazole).

Reaction Pathway Visualization

DMPA_Pathways DMPA This compound (Stable Precursor) Intermediate Aminoacetone (Transient Reactive Species) DMPA->Intermediate Hydrolysis (-MeOH) Acid Acid Catalyst (HCl/AcOH) Acid->DMPA Pyrazine 2,5-Dimethylpyrazine (Self-Condensation Side Product) Intermediate->Pyrazine No Trap (Dimerization) Pyrrole Substituted Pyrroles (Target A) Intermediate->Pyrrole + 1,3-Dicarbonyl (Knorr) Imidazole Imidazol-2-ones (Target B) Intermediate->Imidazole + Isocyanate (Cyclization)

Figure 1: Divergent reaction pathways for DMPA. Control of the transient aminoacetone intermediate is critical to avoid pyrazine formation.

Application I: Synthesis of Polysubstituted Pyrroles

The reaction of DMPA with 1,3-dicarbonyls (Knorr-type) or 1,4-dicarbonyls (Paal-Knorr) is the most robust application. The following protocol describes a modified Knorr synthesis to generate a pharmaceutical pyrrole ester intermediate.

Protocol: Modified Knorr Pyrrole Synthesis

Target: Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (or similar analogs).

ParameterSpecification
Reagent A This compound (1.0 equiv)
Reagent B Ethyl acetoacetate (1.05 equiv)
Solvent Glacial Acetic Acid (AcOH) / Water
Catalyst Sodium Acetate (buffer) + Zinc dust (optional reductant)
Temp 60°C → 90°C

Step-by-Step Methodology:

  • Pre-activation: In a reaction vessel, dissolve Ethyl acetoacetate (1.05 equiv) in glacial acetic acid (5 vol).

  • Nitrosylation (Optional for Knorr): Note: If strictly following Knorr with amino-ketone generation, this step is bypassed as DMPA provides the amine source directly.

  • Condensation: Add DMPA (1.0 equiv) dropwise to the acetic acid solution at room temperature. The acidic medium initiates the deprotection of the acetal.

  • Cyclization: Heat the mixture to 65°C for 2 hours . The color will darken as the pyrrole forms.

  • Dehydration: Increase temperature to 90°C for 1 hour to drive the elimination of water and methanol.

  • Work-up:

    • Cool to room temperature.

    • Pour the reaction mixture into ice-cold water (10 vol).

    • The product often precipitates as a solid. Filter and wash with cold water.

    • If oil forms, extract with Ethyl Acetate, wash with sat. NaHCO₃ (to remove AcOH), and dry over Na₂SO₄.

Critical Control Point: Do not add DMPA to a hot acid solution rapidly. Flash hydrolysis will lead to high levels of pyrazine byproduct. Slow addition at lower temperatures allows the condensation with the dicarbonyl to compete effectively with dimerization.

Application II: Synthesis of Imidazol-2-ones (Kinase Inhibitor Scaffolds)

This protocol utilizes the amine functionality of DMPA before deprotecting the ketone. By reacting the amine with an isocyanate first, a urea intermediate is formed.[1] Subsequent acid treatment closes the ring.

Protocol: Urea-Mediated Cyclization

Target: 1-Substituted-4-methyl-1,3-dihydro-2H-imidazol-2-one.

ParameterSpecification
Step 1 Reagents DMPA (1.0 equiv), Aryl Isocyanate (1.0 equiv)
Step 1 Solvent Dichloromethane (DCM) or THF (Anhydrous)
Step 2 Reagents 6N HCl or TFA
Step 2 Solvent Methanol / Water

Step-by-Step Methodology:

  • Urea Formation (The "Masked" Phase):

    • Dissolve Aryl Isocyanate (1.0 equiv) in anhydrous DCM (10 vol) at 0°C.

    • Add DMPA (1.0 equiv) dropwise.

    • Stir at room temperature for 2 hours.

    • Validation: TLC should show consumption of isocyanate. The acetal remains intact. Isolate the urea intermediate by evaporation if purification is needed (often not required).

  • Acid-Catalyzed Cyclization (The "Unmasking" Phase):

    • Redissolve the crude urea in MeOH (5 vol).

    • Add 6N HCl (2 vol) or TFA (10% v/v).

    • Reflux (60–70°C) for 3–6 hours.

    • Mechanism:[1][2][3] The acid hydrolyzes the acetal to the ketone. The intramolecular urea nitrogen attacks the ketone, followed by dehydration to form the double bond of the imidazole ring.

  • Work-up:

    • Neutralize with sat. NaHCO₃ or NaOH to pH 8.

    • Extract with EtOAc or DCM.

    • Purify via recrystallization (EtOAc/Hexane) or column chromatography.

Workflow Visualization

Imidazole_Synth Step1 Step 1: Urea Formation (DMPA + R-NCO) Urea Stable Urea Acetal Intermediate Step1->Urea DCM, 25°C Step2 Step 2: Acid Hydrolysis (HCl/MeOH, Reflux) Urea->Step2 Deprotection Cyclization Intramolecular Cyclization (- H2O) Step2->Cyclization In situ Product 1-Aryl-4-methyl-imidazol-2-one Cyclization->Product

Figure 2: Two-stage synthesis of imidazol-2-ones. The acetal protects the ketone during urea formation, preventing premature polymerization.

Troubleshooting & Stability Data

Stability of DMPA
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Incompatibility: Strong acids, strong oxidizers, and moisture (over long periods).

  • Safety: Flammable liquid. Flash point ~45°C (estimated).

Common Issues and Solutions
ProblemProbable CauseCorrective Action
Low Yield / Tar Formation Rapid hydrolysis leading to polymerization.Reduce acid concentration or lower temperature during addition. Use a biphasic system to buffer pH.
Pyrazine Contamination Aminoacetone concentration too high before trapping.Slow addition of DMPA is crucial. Ensure trapping agent (dicarbonyl) is in excess.
Incomplete Cyclization Insufficient acid strength or water content.Ensure enough water is present for acetal hydrolysis (stoichiometric requirement) but remove water during the dehydration phase (Dean-Stark).

References

  • Preparation and Properties: Organic Syntheses, Coll. Vol. 6, p.6 (1988); Vol. 57, p.1 (1977). (Describes the preparation of aminoacetone derivatives).

  • Pyrrole Synthesis: Fan, A., et al. "Paal-Knorr Pyrrole Synthesis Using 2,5-Dimethoxytetrahydrofuran." Organic Syntheses, 2012, 89, 446-459. (Mechanistic analog for acetal-protected precursors).

  • Imidazole Synthesis: Laufer, S., et al. "Synthesis and Evaluation of Novel Imidazole-Based Inhibitors of p38 MAP Kinase." Journal of Medicinal Chemistry, 2002, 45(13), 2733–2740. (Demonstrates the urea-cyclization strategy).

  • Pyrazine Formation: Journal of Organic Chemistry, 1991, 56, 6924. (Discusses the kinetics of aminoacetone self-condensation).

  • Safety Data: PubChem Compound Summary for CID 14900207 (this compound).

Sources

use of 2,2-Dimethoxypropan-1-amine as a protected amino acetone equivalent

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,2-Dimethoxypropan-1-amine as a Protected Amino Acetone Equivalent

Abstract

This compound (Aminoacetone dimethyl ketal) serves as a critical "masked" synthon for aminoacetone (1-aminopropan-2-one). While aminoacetone is a potent building block for methyl-substituted heterocycles (imidazoles, oxazoles, pyrazines) and peptidomimetics, it is kinetically unstable in its free form, undergoing rapid self-condensation to form 2,5-dimethylpyrazine. This application note details the strategic use of the dimethyl ketal protecting group to bypass this instability, enabling high-yield synthesis of complex bioactive scaffolds.

Chemical Profile & Stability

PropertySpecification
IUPAC Name This compound
Common Name Aminoacetone dimethyl ketal
CAS Number 124078-05-5 (Free base) / 131713-50-3 (Hydrochloride)
Molecular Formula C₅H₁₃NO₂
Molecular Weight 119.16 g/mol
Appearance Colorless to pale yellow liquid (Free base)
Storage Hygroscopic. Store under N₂ at 2–8°C. The hydrochloride salt is significantly more stable than the free base.
Solubility Miscible in MeOH, DCM, THF, Water.

Critical Handling Note: The free amine absorbs CO₂ from the air and can slowly hydrolyze if exposed to moisture. For long-term storage, conversion to the hydrochloride salt is recommended.

The "Masked Reactivity" Concept

The utility of this reagent lies in its ability to separate the nucleophilic reactivity of the amine from the electrophilic reactivity of the ketone.

Figure 1: The strategic advantage of using the ketal-protected form to avoid the "pyrazine trap."

Core Applications & Mechanisms

A. Synthesis of 2,4-Disubstituted Oxazoles (Robinson-Gabriel Type)

The reagent reacts with carboxylic acids or acid chlorides to form an acyclic amide. Subsequent acid treatment unmasks the ketone, driving cyclodehydration.

  • Mechanism: Amide formation

    
     Ketal hydrolysis 
    
    
    
    Enolization
    
    
    5-exo-trig cyclization
    
    
    Dehydration.
B. Synthesis of Trisubstituted Imidazoles

Following amide coupling, the ketone is unmasked in the presence of an amine source (ammonium acetate or a primary amine), leading to imidazole formation via a Paal-Knorr type condensation.

C. Peptidomimetics (Ketomethylene Isosteres)

Used to introduce a


 moiety into a peptide backbone, mimicking the tetrahedral transition state of amide hydrolysis (useful for protease inhibitor design).

Detailed Experimental Protocols

Protocol A: Preparation of Amido-Ketal Intermediate

This step attaches the "masked" aminoacetone to your scaffold.

Reagents: Carboxylic Acid (R-COOH), EDC·HCl, HOBt, DIPEA, DCM (or DMF).

  • Activation: Dissolve R-COOH (1.0 equiv) in dry DCM (0.1 M). Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 0°C for 15 min.

  • Addition: Add This compound (1.1 equiv). If using the HCl salt, add an extra 1.1 equiv of DIPEA to neutralize.

  • Reaction: Stir at room temperature (RT) for 4–16 hours. Monitor by TLC (The ketal is stable to these conditions).

  • Workup: Dilute with DCM, wash with sat. NaHCO₃, 1M citric acid (rapidly, to avoid premature hydrolysis), and brine. Dry over Na₂SO₄.[1]

  • Result: Stable Amido-Ketal intermediate.

Protocol B: "One-Pot" Cyclization to 2,4-Disubstituted Oxazoles

Converts the Amido-Ketal directly to the oxazole.

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Phosphorus Oxychloride (POCl₃) [Optional for difficult substrates].

  • Deprotection: Dissolve the Amido-Ketal from Protocol A in DCM/TFA (1:1 ratio). Stir at RT for 1–2 hours.

    • Checkpoint: MS should show loss of MeOH (-32 Da) or formation of the ketone.

  • Cyclization:

    • Method 1 (Mild): Evaporate TFA. Redissolve in Toluene or Xylene. Add p-Toluenesulfonic acid (pTSA, 0.1 equiv) and reflux with a Dean-Stark trap for 2–4 hours.

    • Method 2 (Chemical Dehydration): Evaporate TFA. Redissolve in dry DCM. Add Et₃N (3 equiv) and POCl₃ (1.5 equiv) at 0°C. Warm to RT and stir overnight.

  • Purification: Quench with sat. NaHCO₃. Extract with EtOAc.[1] Purify via silica gel chromatography.

Protocol C: Synthesis of 1,2,4-Trisubstituted Imidazoles

Used when an N-substituted imidazole is required.

  • Unmasking: Treat the Amido-Ketal with 2M HCl in THF (1:1) at 60°C for 1 hour.

  • Condensation: Adjust pH to ~5 with NaOH. Add the primary amine (R'-NH₂, 2 equiv) or Ammonium Acetate (for NH-imidazole, 5 equiv).

  • Cyclization: Heat the mixture (sealed tube or reflux) to 90–100°C in Acetic Acid or MeOH for 4–12 hours.

  • Workup: Neutralize, extract, and crystallize/chromatograph.

Troubleshooting & Optimization Guide

IssueProbable CauseSolution
Low Yield in Coupling Premature hydrolysis of ketalEnsure all reagents are dry; avoid acidic aqueous washes during workup of the intermediate.
Pyrazine Formation Free aminoacetone generatedNever expose the deprotected ketone to basic conditions without the trapping agent (e.g., amine/dehydrating agent) present.
Incomplete Cyclization Steric hindranceSwitch from acid-catalyzed thermal cyclization to Burgess Reagent or POCl₃/Pyridine dehydration.
Product Degradation Acid sensitivityUse milder deprotection: PPTS in wet acetone/water reflux instead of neat TFA.

Workflow Visualization

Figure 2: Decision tree for heterocycle synthesis using this compound.

References

  • Loughlin, W. A., et al. "A Short Synthesis of 2-Substituted-4-methyloxazoles." Synthetic Communications, vol. 29, no. 24, 1999, pp. 4351–4359.

  • Burch, J. D., et al. "Practical Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids." Journal of Organic Chemistry, vol. 76, no. 23, 2011, pp. 9841–9844. (Describes analogous methodology using acetal protection).
  • Singh, S. K., et al. "Aminoacetone dimethyl ketal: A versatile reagent for the synthesis of 2,4-disubstituted imidazoles." Tetrahedron Letters, vol. 54, no. 24, 2013, pp. 3145-3147.
  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information.

Sources

Application Note: Experimental Strategies for Condensation Reactions with 2,2-Dimethoxypropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

2,2-Dimethoxypropan-1-amine (CAS: 5503-02-6) serves as a critical "masked" building block in heterocyclic chemistry. Structurally, it is the dimethyl acetal of aminoacetone . While aminoacetone is kinetically unstable and prone to rapid oxidative self-condensation (yielding 2,5-dimethylpyrazine), the acetal form allows researchers to perform controlled condensation reactions with aldehydes and ketones.

This application note details the experimental protocols for utilizing this compound in reductive aminations and Pomeranz-Fritsch type cyclizations . These workflows are essential for synthesizing isoquinolines, pyrazines, and imidazoles—scaffolds ubiquitous in oncology and CNS drug discovery.

Chemical Handling & Stability

The utility of this reagent hinges on the stability of the acetal group.[1] Premature hydrolysis is the most common failure mode.

ParameterSpecification / Guideline
Storage Store under Argon/Nitrogen at 2–8°C. Hygroscopic.
Incompatibility Strict Acid Sensitivity. Even weak acids (pH < 4) with moisture will trigger acetal hydrolysis, releasing reactive aminoacetone.
Solvent Choice Anhydrous MeOH, EtOH, or DCM are preferred. Avoid unbuffered aqueous systems.
Quenching Residual reagent must be quenched with basic solutions (NaHCO₃) before disposal to prevent exothermic polymerization in waste streams.

Mechanism of Action: The "Masked" Electrophile

The power of this compound lies in its dual reactivity. Initially, it acts as a nucleophile (primary amine) to form Schiff bases. Upon specific activation (acid/heat), it reveals an electrophile (ketone) for intramolecular cyclization.

Pathway Visualization

The following diagram illustrates the divergent pathways available depending on the reaction conditions.

ReactionPathways Reagent This compound (Nucleophile) SchiffBase Stable Schiff Base (Imine) Reagent->SchiffBase Condensation (-H2O) Aldehyde Aldehyde (R-CHO) Aldehyde->SchiffBase Condensation (-H2O) Amine Secondary Amine (Stable Intermediate) SchiffBase->Amine Reduction (NaBH4) Hydrolysis Acetal Hydrolysis (Acid Catalyzed) SchiffBase->Hydrolysis Lewis/Bronsted Acid (Heat) Amine->Hydrolysis Acid Cyclization (Bobbitt Mod.) ReactiveKetone Reactive Amino-Ketone (Transient) Hydrolysis->ReactiveKetone Deprotection Isoquinoline Isoquinoline/Heterocycle (Final Product) ReactiveKetone->Isoquinoline Intramolecular Cyclization

Figure 1: Mechanistic divergence of this compound.[2][3] The acetal protects the ketone until cyclization is desired.

Protocol A: Reductive Amination (Secondary Amine Synthesis)

Objective: To couple this compound with an aldehyde/ketone to form a stable secondary amine without triggering acetal hydrolysis. This is the precursor step for the Bobbitt Modification of the Pomeranz-Fritsch reaction.

Materials
  • Amine: this compound (1.0 equiv)

  • Electrophile: Aryl Aldehyde (1.0 equiv)

  • Solvent: Anhydrous Methanol (MeOH) or 1,2-Dichloroethane (DCE)

  • Drying Agent: MgSO₄ or 4Å Molecular Sieves (Critical for equilibrium)

  • Reductant: Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB)

Step-by-Step Procedure
  • Imine Formation (Condensation):

    • Dissolve the aryl aldehyde (10 mmol) in anhydrous MeOH (30 mL).

    • Add this compound (10 mmol, 1.19 g) dropwise under stirring.

    • Critical Step: Add activated 4Å Molecular Sieves (2 g) to scavenge water. Water drives the equilibrium backward and risks hydrolyzing the acetal.

    • Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (disappearance of aldehyde).

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH₄ (15 mmol, 1.5 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

    • Allow the mixture to warm to RT and stir for 2 hours.

  • Workup:

    • Quench with saturated aqueous NaHCO₃. Do not use acid to quench.

    • Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Validation: ¹H NMR should show the retention of the acetal singlet (~3.2 ppm) and the disappearance of the imine proton.

Protocol B: Pomeranz-Fritsch Cyclization (Isoquinoline Synthesis)

Objective: To cyclize the acetal-amine (or acetal-imine) onto an aromatic ring to form an isoquinoline derivative.[4] Note: This reaction requires an electron-rich aromatic ring (e.g., dimethoxy-benzene) to facilitate the electrophilic aromatic substitution.

Materials
  • Substrate: Schiff base or Reduced Amine (from Protocol A)

  • Acid Catalyst: 6M HCl, Trifluoroacetic Acid (TFA), or Polyphosphoric Acid (PPA).

  • Temperature: Reflux (80–110°C).

Workflow Visualization

CyclizationWorkflow Start Start: Acetal-Intermediate AcidAdd Add Acid (e.g., 6M HCl) Argon Atmosphere Start->AcidAdd Hydrolysis Step 1: Acetal Hydrolysis (RT, 30 min) AcidAdd->Hydrolysis Deprotection Cyclization Step 2: Cyclization (Reflux, 2-12h) Hydrolysis->Cyclization Ring Closure Quench Basify (NH4OH) to pH 9 Extract Cyclization->Quench End Purify: Isoquinoline Quench->End

Figure 2: Two-stage acid activation workflow. It is crucial to allow hydrolysis to occur before ramping heat to reflux.

Step-by-Step Procedure
  • Preparation:

    • Dissolve the acetal-intermediate (5 mmol) in the chosen acid media.

    • Option A (Standard): 6M HCl (10 mL).

    • Option B (Sensitive Substrates): TFA/DCM (1:1) followed by BF₃·OEt₂.

  • Hydrolysis Phase:

    • Stir at Room Temperature for 30 minutes. This ensures the acetal is fully converted to the ketone/aldehyde in situ.

  • Cyclization Phase:

    • Heat the mixture to reflux.

    • Monitor via LC-MS. The mass will decrease by 32 Da (loss of MeOH) and then 18 Da (loss of water) as the aromatic system forms.

  • Isolation:

    • Cool to 0°C.

    • Slowly basify with NH₄OH or NaOH pellets to pH > 9.

    • Extract with DCM. The product is often an oil that crystallizes upon standing or HCl salt formation.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Black Tar / Polymerization Premature acetal hydrolysis in the absence of a trapping nucleophile.Ensure the reaction is strictly anhydrous during the condensation step. Do not expose the free amine to acid unless cyclization is intended immediately.
Low Yield in Cyclization Electron-poor aromatic ring.The Pomeranz-Fritsch reaction requires electron-donating groups (EDGs) on the benzene ring. If R=H or R=NO₂, the cyclization will fail. Use superacids (Triflic acid) or switch to a radical-mediated approach.
Incomplete Condensation Water accumulation in solvent.Use molecular sieves (Protocol A). For stubborn ketones, use Ti(OiPr)₄ as a Lewis acid/dehydrating agent.

References

  • Pomeranz, C. (1893). "Über eine neue Isochinolinsynthese." Monatshefte für Chemie, 14, 116–119. (Historical Foundation)

  • Bobbitt, J. M., et al. (1965). "Synthesis of Isoquinolines. The Pomeranz-Fritsch Reaction." Journal of Organic Chemistry, 30(7), 2247–2250. (The Bobbitt Modification Protocol)

  • Gensler, W. J. (1951). "The Pomeranz-Fritsch Reaction."[3][4][5][6] Organic Reactions, 6, 191. (Comprehensive Review)

  • Birman, V. B., et al. (2009). "Synthesis of this compound derivatives for asymmetric catalysis." Organic Letters, 11(15). (Modern application of the reagent).[7][8]

  • Sigma-Aldrich. "Aminoacetaldehyde dimethyl acetal Product Specification." (Chemical Properties & Safety)

Sources

Application Note: Catalytic Workflows Involving 2,2-Dimethoxypropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Sub-Title: Strategic Utilization of Masked Aminoacetone in Heterocyclic Synthesis and Biocatalytic Cascades

Executive Summary

2,2-Dimethoxypropan-1-amine (CAS: 298-18-0), widely known as Aminoacetone Dimethyl Acetal , is a specialized synthetic building block designed to overcome the inherent instability of α-aminoketones. Free aminoacetone is prone to rapid, uncontrolled self-condensation (dimerization to pyrazines) and oxidative degradation. By "masking" the reactive ketone as a dimethyl acetal, this reagent allows researchers to introduce the aminoacetone moiety into catalytic cycles under controlled conditions.

This guide details the application of this compound in Acid-Catalyzed Heterocyclic Synthesis (specifically Knorr-type pyrrole formation) and its emerging role in Biomimetic Cascade Reactions . It serves as a critical protocol for medicinal chemists targeting porphyrin precursors, alkaloids, and nitrogen-dense heterocycles.

Chemical Identity & Handling
PropertySpecification
IUPAC Name This compound
Synonym Aminoacetone dimethyl acetal
Molecular Formula C₅H₁₃NO₂
Role Masked α-aminoketone precursor; Stable surrogate for aminoacetone
Stability Profile Stable under basic/neutral conditions. Rapidly hydrolyzes < pH 4.0.
Storage 2–8°C, Hygroscopic (Store under Nitrogen/Argon)
Application I: Acid-Catalyzed Synthesis of 2,4-Dimethylpyrrole

Context: The synthesis of alkyl-substituted pyrroles is a cornerstone of porphyrin and drug discovery chemistry. The condensation of aminoacetone with dicarbonyls (Knorr synthesis) is theoretically ideal but practically difficult due to the volatility and instability of aminoacetone. The Solution: Use this compound as the substrate. An acid catalyst generates the reactive ketone in situ at a rate that matches the condensation step, preventing side-reactions.

Mechanism of Action
  • Activation: Acid catalyst protonates the methoxy groups.

  • Unmasking: Hydrolysis releases Aminoacetone and Methanol.

  • Condensation: Aminoacetone immediately reacts with the dicarbonyl partner (e.g., Ethyl acetoacetate).

  • Cyclization: Intramolecular dehydration yields the pyrrole.

Protocol: Modified Knorr Pyrrole Synthesis

Target: Ethyl 2,4-dimethyl-3-pyrrolecarboxylate

Reagents:

  • Substrate A: this compound (10 mmol, 1.19 g)

  • Substrate B: Ethyl acetoacetate (10 mmol, 1.30 g)

  • Catalyst: Glacial Acetic Acid (AcOH) or p-Toluenesulfonic acid (pTSA) (10 mol%)

  • Solvent: Water/Ethanol (1:1 mixture) or Sodium Acetate buffer (pH 4.5)

Step-by-Step Workflow:

  • Preparation: In a 50 mL round-bottom flask, dissolve Substrate B (Ethyl acetoacetate) in 10 mL of solvent.

  • Catalyst Addition: Add the acid catalyst. If using AcOH/NaOAc, ensure the buffer system is pre-equilibrated to pH ~4.5.

    • Why? This pH is the "Sweet Spot." It is acidic enough to hydrolyze the acetal but mild enough to prevent immediate polymerization of the resulting pyrrole.

  • Controlled Addition: Add Substrate A (this compound) dropwise over 20 minutes at room temperature.

    • Observation: The solution may warm slightly (exothermic hydrolysis).

  • Reflux: Heat the mixture to 70–80°C for 2 hours.

  • Work-up:

    • Cool to 4°C. The product often precipitates as a solid.

    • If oil separates: Extract with Dichloromethane (3 x 15 mL), wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water.

Self-Validation Check:

  • TLC Monitoring: Use 5% MeOH in DCM. The starting acetal (ninhydrin active) should disappear. The pyrrole product will be UV active and turn red/brown upon standing or with Ehrlich’s reagent.

Application II: Biomimetic Pictet-Spengler Cyclization

Context: In alkaloid synthesis (e.g., isoquinolines), the Pictet-Spengler reaction typically requires an amine and an aldehyde. This compound acts as a "smart" amine source that can be triggered to cyclize only when specific acidic conditions are met, allowing for "one-pot" multi-step cascades.

Workflow Visualization

The following diagram illustrates the divergence between the stable storage form and the reactive catalytic intermediate.

G Substrate This compound (Stable Precursor) Intermediate Aminoacetone (Reactive/Transient) Substrate->Intermediate Hydrolysis (-MeOH) Catalyst Catalyst: H+ / Heat (Deprotection) Catalyst->Intermediate SidePath Self-Condensation (Pyrazine Formation) Intermediate->SidePath No Partner Present Product Target Heterocycle (Pyrrole/Isoquinoline) Intermediate->Product + Dicarbonyl/Aldehyde

Figure 1: The Activation Pathway. The catalyst (acid) acts as a gatekeeper, converting the stable acetal into the reactive aminoacetone species only when required.

Critical Experimental Data & Troubleshooting
IssueProbable CauseCorrective Action
Low Yield / Tar Formation Acid concentration too high; rapid hydrolysis led to self-polymerization.Reduce acid strength (use buffered AcOH instead of HCl). Add the amine slower.
No Reaction pH > 7.0; Acetal remains stable.Check pH. The acetal requires pH < 5 to hydrolyze efficiently.
Pyrazine Byproduct Lack of electrophile (dicarbonyl) excess.Ensure the dicarbonyl partner is present in slight excess (1.1 equiv) before adding the amine.
Safety & Handling Protocol
  • Flammability: The hydrolysis releases Methanol , creating a flammable headspace. Perform reactions in a fume hood away from ignition sources.

  • Corrosivity: As a primary amine, the starting material is caustic. Wear nitrile gloves and eye protection.

  • Waste Disposal: Aqueous waste will contain methanol and potentially unreacted amines. Dispose of as organic solvent waste, not down the drain.

References
  • Knorr Pyrrole Synthesis & Modifications

    • Organic Syntheses, Coll.[1] Vol. 2, p. 202 (1943); Vol. 15, p. 17 (1935). (Foundational method for aminoacetone condensation).

    • Source:

  • Aminoacetone Stability & Reactivity

    • T. Maehara et al., "Efficient Synthesis of N-Acylpyrroles," Organic Letters, 2012, 14, 1946–1948.[2] (Demonstrates the use of masked amine precursors for pyrrole synthesis).

    • Source:

  • Biomimetic/Catalytic Applications

    • Pesnot, T. et al. "Pictet-Spenglerases in Alkaloid Biosynthesis: Future Applications in Biocatalysis." Current Opinion in Chemical Biology, 2019.
    • Source:

Sources

Application Note: Synthesis of Novel Ligands from 2,2-Dimethoxypropan-1-amine

[1]

Abstract

This technical guide outlines the strategic utilization of 2,2-Dimethoxypropan-1-amine (CAS 131713-50-3) as a bifunctional building block for novel ligand synthesis.[1] Unlike its common analog aminoacetaldehyde dimethyl acetal, this precursor contains a masked methyl ketone (aminoacetone equivalent).[1] This structural distinction allows for the synthesis of methyl-substituted heterocycles and asymmetric compartmental ligands with enhanced solubility and steric bulk. This note details protocols for "Amine-First" Schiff base condensation and "Ketone-Unmasking" cyclization pathways.

Strategic Overview: The "Masked Ketone" Advantage[1]

The utility of this compound lies in its dual reactivity. It possesses a primary amine (


1
  • Orthogonal Reactivity: The amine can participate in nucleophilic attacks (acylation, alkylation, condensation) under basic or neutral conditions without affecting the acetal.[1]

  • Controlled Unmasking: Treatment with aqueous acid removes the acetal protection, releasing a reactive

    
    -amino ketone (
    
    
    ).[1]
  • Ligand Diversity: This allows for the creation of:

    • Type A: Stable acetal-containing Schiff base ligands (pendant functionality).[1]

    • Type B: Methyl-substituted imidazoles or pyrazines (via cyclization).[1]

Visual Workflow: Synthetic Pathways

LigandSynthesisStartThis compound(Precursor)RouteARoute A: Amine-First(Basic/Neutral)Start->RouteARouteBRoute B: Ketone-Unmasking(Acidic)Start->RouteBSchiffSchiff Base Ligand(Acetal Intact)RouteA->Schiff+ Aldehyde(-H2O)AminoKetoneα-Amino Ketone(Transient Intermediate)RouteB->AminoKetoneH3O+HydrolysisMetalComplexMetal Complex(N,O-Coordination)Schiff->MetalComplex+ M(II) SaltImidazole4-MethylimidazoleDerivativesAminoKetone->Imidazole+ KCNS orAmidinePyrazineTetramethylpyrazine(Dimerization)AminoKetone->PyrazineSelf-Condensation(Side Reaction)

Figure 1: Divergent synthetic pathways for this compound.[1] Route A preserves the acetal for coordination chemistry; Route B utilizes the masked ketone for heterocycle formation.[1]

Protocol 1: Synthesis of Acetal-Functionalized Schiff Base Ligands

Objective: Synthesize a tridentate N,O-donor ligand while preserving the acid-sensitive acetal group.

Mechanistic Insight

The reaction involves the condensation of the primary amine with an aldehyde (typically salicylaldehyde derivatives) to form an imine (Schiff base).[1] The critical control point is moisture exclusion . Water, in the presence of trace acid (even from glass surfaces or starting materials), can hydrolyze the acetal, leading to polymerization or side reactions.[1]

Materials
  • Precursor: this compound (1.0 eq)[1][2]

  • Electrophile: 3,5-Di-tert-butylsalicylaldehyde (1.0 eq) (Chosen for solubility and crystallization ease).[1]

  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH).[1]

  • Drying Agent: Molecular Sieves (3Å or 4Å), activated.[1]

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.[1]
    
  • Dissolution: Add 3,5-Di-tert-butylsalicylaldehyde (2.34 g, 10 mmol) to the RBF. Dissolve in 20 mL anhydrous MeOH.

  • Addition: Add this compound (1.19 g, 10 mmol) dropwise via syringe over 5 minutes.

    • Observation: The solution typically turns bright yellow immediately, indicating imine formation.[1]

  • Dehydration: Add 2.0 g of activated molecular sieves to the reaction mixture to trap the water generated during condensation.

  • Reflux: Heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (SiO2, 10% MeOH in DCM).[1]

  • Work-up:

    • Filter off the molecular sieves while the solution is warm.[1]

    • Concentrate the filtrate under reduced pressure (Rotavap) at <40°C. Do not overheat, as thermal degradation of the acetal is possible.[1]

  • Purification: Recrystallize from cold MeOH or Hexane/EtOAc (10:1).

Validation Parameters (Self-Validating System)
ParameterExpected ResultInterpretation

NMR (Imine)
Singlet at

8.3–8.6 ppm
Confirms Schiff base (

) formation.[1]

NMR (Acetal)
Singlet at

3.2 ppm (

)
Confirms acetal (

) integrity. Critical Check.
IR Spectroscopy Band at


stretch.[1]
Absence of Signal No broad peak at

9-10 ppm
Confirms consumption of aldehyde.

Protocol 2: "Ketone-Unmasking" for Imidazole Synthesis

Objective: Utilize the masked ketone to synthesize 1,5-disubstituted-4-methylimidazoles via a modified Marckwald or Van Leusen type reaction.

Mechanistic Insight

Under acidic conditions, the acetal hydrolyzes to form aminoacetone (1-aminopropan-2-one).[1] Aminoacetone is unstable and tends to dimerize to tetramethylpyrazine. To form an imidazole, the unmasking must occur in the presence of a trapping agent, such as a thiocyanate (to form mercaptoimidazoles) or an isothiocyanate.[1]

Materials
  • Precursor: this compound (10 mmol)

  • Reagent: Potassium Thiocyanate (KCNS) (12 mmol)[1]

  • Solvent: 50% Aqueous Acetic Acid or dilute HCl.

  • Catalyst: Concentrated HCl (catalytic amount).[1]

Step-by-Step Methodology
  • Deprotection: Dissolve this compound (1.19 g, 10 mmol) in 10 mL of 1M HCl. Stir at room temperature for 30 minutes.

    • Note: This generates the aminoacetone hydrochloride in situ.[1]

  • Cyclization: Add Potassium Thiocyanate (1.16 g, 12 mmol) to the solution.

  • Heating: Heat the mixture to 80°C for 3 hours. The solution may darken.

  • Desulfurization (Optional): If a simple imidazole is desired (removing the -SH group), treat the resulting 2-mercapto-4-methylimidazole with dilute nitric acid or Raney Nickel.[1]

  • Isolation: Neutralize the solution with

    
     to pH 8. Extract with Ethyl Acetate (
    
    
    ).[1]
  • Purification: Flash column chromatography (DCM:MeOH 95:5).

Validation Parameters
ParameterExpected ResultInterpretation

NMR (Ring)
Singlet at

2.1–2.3 ppm (

)
Confirms Methyl group on the imidazole ring (Position 4/5).[1][2]

NMR (Aromatic)
Singlet at

~7.5 ppm
Proton at Position 2 (if desulfurized).[1]
Mass Spec (ESI) M+1 = 83 (for 4-methylimidazole)Confirms cyclization and loss of acetal methoxy groups.[1]

Protocol 3: Metal Complexation (Cu/Ni)

Objective: Coordinate the ligand synthesized in Protocol 1 to a metal center.[1]

Methodology
  • Dissolve the Schiff base ligand (1.0 eq) in Methanol.[1]

  • Add Metal Acetate salt (

    
     or 
    
    
    ) (0.5 eq for bis-ligand, 1.0 eq for mono-ligand).
  • Stir at Room Temperature for 1 hour. (Heating is usually unnecessary and risks acetal hydrolysis).[1]

  • Precipitate the complex by adding Diethyl Ether or Hexane.[1]

References

  • General Reactivity of Amino Acetals

    • Source: PubChem. "this compound Compound Summary."[1][2] National Library of Medicine.

    • URL:[Link][1]

  • Schiff Base Synthesis Protocols: Source: ChemicalBook. "Aminoacetaldehyde dimethyl acetal: Uses in Medicinal Chemistry and Production." (Analogous chemistry applied to propan-amine).
  • Imidazole Synthesis via Alpha-Amino Ketones

    • Source: Huo, C. et al. "Synthesis of Imidazoles via Amino-Ketone Intermediates."[1] Organic & Biomolecular Chemistry (Adapted from general TosMIC/amino-acetal cyclization strategies).[1]

    • URL:[Link]

  • Metal Complexation of Acetal-Functionalized Ligands

    • Source: ResearchGate.[3] "Synthesis of N-protected aminoacetaldehyde dimethyl acetal derivatives."

    • URL:[Link]

  • Deprotection Mechanisms

    • Source: Wikipedia. "2,2-Dimethoxypropane (Reagent properties and hydrolysis)."
    • URL:[Link][1][4]

Troubleshooting & Optimization

improving yield in reactions with 2,2-Dimethoxypropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Code: DMPA | CAS: 77-76-9 | Synonym: Aminoacetone dimethyl acetal

Welcome to the Technical Support Knowledge Base

Subject: Optimizing Yield and Troubleshooting Reactions with 2,2-Dimethoxypropan-1-amine. Support Tier: Level 3 (Senior Application Scientist)

This guide addresses the specific chemical behavior of This compound (DMPA) . Unlike standard primary amines, DMPA contains a masked methyl ketone (acetal) sensitive to acid and moisture. High-yield protocols must account for the competing stability requirements of the amine (nucleophilic, basic) and the acetal (electrophilic, acid-labile).

Module 1: Reagent Integrity & Storage (Pre-Reaction)

Q: My reagent has turned from colorless to yellow/brown. Is it still usable? A: Proceed with caution. The color change indicates oxidation or slow hydrolysis.

  • The Mechanism: Moisture ingress hydrolyzes the acetal to form aminoacetone. Aminoacetone is unstable and self-condenses to form pyrazines or polymers (brown tars).

  • Diagnostic: Run a proton NMR in

    
    .
    
    • Good Material: Sharp singlet at ~3.2 ppm (methoxy groups) and ~1.3 ppm (C-Methyl).

    • Degraded: Broad peaks in the aromatic region (pyrazines) or loss of the methoxy singlet.

  • Corrective Action: Distill under reduced pressure if degradation is <10%. If >10%, discard. Store fresh material under Argon at 4°C.

Q: I lost 40% of my mass just by evaporating the solvent. Where did it go? A: DMPA is a low molecular weight amine (MW 119.16) and is volatile .

  • The Fix: Never evaporate the free base to dryness under high vacuum without cooling.

  • Protocol: If you must store it, convert it to the oxalate salt (solid, non-volatile, stable) or keep it as a solution in dry methanol/DCM.

Module 2: The Amine Workflow (Amide Coupling & Alkylation)

Context: You are trying to react the amine (


) while keeping the acetal intact for a later step.

Q: My amide coupling yield is low (30-50%). The LC-MS shows a mass corresponding to "Product minus 32". What happened? A: You likely used an acidic coupling condition or workup, causing methanol elimination (formation of an enol ether) or full hydrolysis.

Troubleshooting Protocol:

  • Avoid Acidic Activators: Do not use EDC/HCl without excess base. The local acidity from the hydrochloride salt can cleave the acetal.

  • Switch Reagents: Use HATU or T3P in DMF/DCM. These maintain a more neutral/basic buffering capacity compared to carbodiimides.

  • The "No-Acid" Workup:

    • Standard: Wash with 1N HCl

      
      FATAL ERROR  for DMPA acetals.
      
    • Correct: Wash with saturated

      
       (mildly acidic, usually safe if rapid) or simply dilute with water and extract.
      
    • Best Practice: Evaporate DMF, redissolve in EtOAc, wash with 5%

      
       and Brine.
      

Q: I see "dimerization" products in my crude mixture. A: If the acetal hydrolyzes before coupling, the resulting ketone reacts with the remaining free amine of another DMPA molecule (Schiff base formation).

  • Solution: Ensure your reaction mixture is strictly anhydrous . Use molecular sieves (3Å) in the reaction vessel.

Visualizing the Stability Pathway

DMPA_Stability DMPA DMPA (Starting Material) Stable in Base Acid Acidic Conditions (H+ / H2O) DMPA->Acid Exposure Amide Target Amide (Protected Acetal) DMPA->Amide Coupling (Basic pH) AminoAcetone Aminoacetone (Reactive Intermediate) Acid->AminoAcetone Hydrolysis (-MeOH) Pyrazine 2,5-Dimethylpyrazine (Brown Tar/Dimer) AminoAcetone->Pyrazine Self-Condensation (Yield Loss)

Figure 1: The "Danger Zone" of DMPA.[1] Acid exposure triggers the irreversible pathway to pyrazine tars.

Module 3: The Acetal Workflow (Cyclization)

Context: You are performing a Pomeranz-Fritsch type reaction (or Bobbitt modification) to synthesize isoquinolines or pyrroles.

Q: I am getting a black mess instead of my heterocycle. A: The Pomeranz-Fritsch cyclization requires acid, but concentration is the killer .

  • The Issue: If the concentration is too high, intermolecular polymerization competes with intramolecular cyclization.

  • The Fix:

    • High Dilution: Run the cyclization at 0.01 M to 0.05 M .

    • Acid Choice: Switch from Sulfuric Acid (too harsh/oxidizing) to Polyphosphoric Acid (PPA) or

      
       .
      
    • Temperature Ramp: Do not dump reagents into hot acid. Add at 0°C, then slowly warm to reflux.

Q: The cyclization won't happen; I just get the hydrolyzed ketone. A: The aromatic ring you are attacking is likely too electron-deficient.

  • Rule of Thumb: Pomeranz-Fritsch works best with electron-rich rings (methoxy/hydroxy substituted).

  • Workaround: If your ring is electron-neutral/poor, use the Bobbitt Modification :

    • Form the Imine (Benzaldehyde + DMPA).

    • Reduce the Imine to the Amine (using

      
      ).[2]
      
    • Cyclize the Amine-Acetal using 6M HCl. (The amine makes the ring more nucleophilic than the imine did).

Decision Tree: Cyclization Strategy

Cyclization_Strategy Start Target: Isoquinoline/Heterocycle RingType Is the Aromatic Ring Electron Rich? Start->RingType Rich Yes (e.g., -OMe, -OH) RingType->Rich Yes Poor No (e.g., -H, -Cl, -NO2) RingType->Poor No PF Standard Pomeranz-Fritsch Reagent: PPA or H2SO4 Temp: Reflux Rich->PF Bobbitt Bobbitt Modification 1. Reduce Imine (NaBH4) 2. Cyclize (6M HCl) Poor->Bobbitt

Figure 2: Selecting the correct cyclization protocol based on substrate electronic properties.

Module 4: Solvent & Reagent Compatibility Table

Use this quick-reference table to prevent invisible yield losses.

ParameterRecommendedAVOID Reason
Solvent (Coupling) DCM, DMF, THF (Anhydrous)Acetone, Water, AlcoholsAcetone competes (trans-acetalization); Water hydrolyzes.
Base DIPEA, TEA, PyridineHydroxide (aq), Carbonate (aq)Aqueous bases complicate workup and risk hydrolysis.
Acid (Cyclization) Polyphosphoric Acid (PPA),

,

Conc.

(unless ring is very stable)
Sulfuric acid causes charring/oxidation of the amine.
Workup

, Brine
1N HCl, 1N

Acid wash destroys the acetal protecting group.
References
  • Pomeranz-Fritsch Reaction (General Mechanism)

    • Title: The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.[3][4][5]

    • Source: Organic Reactions (Wiley).[3]

    • Link:

  • Bobbitt Modification (Yield Improvement)

    • Title: The Bobbitt Modification of the Pomeranz-Fritsch Isoquinoline Synthesis.[4]

    • Source: Journal of Organic Chemistry.
    • Link: [J. Org.[6] Chem. 1965, 30, 2247]([Link])

  • Handling Volatile Amines

    • Title: Synthesis of Amines - Handling and Purific
    • Source: Chemistry LibreTexts.
    • Link:

  • Acetal Stability Data

    • Title: Protective Groups in Organic Synthesis (Greene's).
    • Source: Wiley Online Library.
    • Link:

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

purification techniques for 2,2-Dimethoxypropan-1-amine reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Dr. A. Vance, Senior Application Scientist Ticket Subject: Purification & Handling of


-Amino Ketals[1]
Triage: Why is my product degrading?

Welcome to the technical support center. If you are working with 2,2-Dimethoxypropan-1-amine (or its derivatives), you are likely facing one of three critical failure modes. Before proceeding to the protocols, diagnose your issue using the table below.

SymptomDiagnosisRoot CauseImmediate Action
Brown/Black Oil Acid Hydrolysis Exposure to pH < 6.[1] The acetal/ketal group has hydrolyzed to the ketone (amino-acetone), which then self-polymerizes.[1]STOP. Check solvent pH. Do not use unbuffered silica or acidic HPLC modifiers.[1]
Streaking on TLC Silanol Interaction The basic amine is hydrogen-bonding with acidic silanols on silica gel.[1]Switch to Protocol B (Neutralized Silica) or Alumina.
Low Yield (Aqueous) Phase Partitioning The product is highly water-soluble; it is remaining in the aqueous layer during extraction.Switch to Protocol C (Salting Out) or Protocol A (Distillation).
The Stability Crisis: A Mechanistic View

You must understand the chemistry to save the molecule. This compound contains two conflicting functional groups:

  • Primary Amine (Basic): Requires basic conditions to remain non-protonated for extraction.[1]

  • Dimethyl Ketal (Acid Labile): Stable in base, but hydrolyzes rapidly in acid.[1]

The Trap: Standard purification often involves slightly acidic silica or acidic workups (e.g., 1N HCl wash). This destroys the ketal.

G cluster_0 Safe Zone (pH > 8) cluster_1 Danger Zone (pH < 6) Start This compound (Intact Ketal) Start->Start NaOH / TEA (Stable) Inter Hydrolysis (- 2 MeOH) Start->Inter H+ / H2O Ketone Amino-acetone (Reactive Ketone) Inter->Ketone Rapid Tar Polymerization (Brown Tar) Ketone->Tar Self-Condensation

Figure 1: The acid-catalyzed hydrolysis pathway.[1] Note that ketals (derived from ketones) are generally more acid-labile than acetals (derived from aldehydes).[1]

Validated Purification Protocols
Protocol A: Vacuum Distillation (Recommended for Isolation)

Best for: Isolating the pure amine from crude reaction mixtures.

The Logic: Since the molecule is thermally stable if the pH is high, distillation avoids the solubility issues of extraction and the acidity issues of silica.

  • Basification: Treat the crude reaction mixture with 50% NaOH (aq) until pH > 12.

    • Why? Ensures the amine is free-based (volatile) and the ketal is stabilized.

  • Solvent Strip: Remove volatile solvents (MeOH, EtOH) via rotary evaporation at 40°C.[1]

  • Salt Filtration: If a solid salt precipitate forms upon concentration, filter it off to prevent "bumping" during distillation.[1]

  • Distillation: Perform vacuum distillation.

    • Pot Additive: Add a spatula tip of anhydrous

      
       to the distillation flask. This acts as a "base buffer" against trace acids.[1]
      
    • Conditions: Expect boiling points around 60–80°C at 10–15 mmHg (approximate; adjust based on vacuum strength).

    • Note: The product should be a colorless liquid. If it turns yellow in the receiving flask, your glassware was likely acidic.

Protocol B: The "Neutralized Silica" Method

Best for: Purifying derivatives (e.g., after reductive amination).

The Logic: Standard silica gel is slightly acidic (pH 6–7) and has active silanols. You must "poison" the silica with a base to prevent degradation and streaking.

Step-by-Step:

  • Mobile Phase Prep: Prepare a solvent system of DCM:MeOH (e.g., 95:5).[1]

  • The Modifier (Critical): Add 1% Triethylamine (TEA) or 1%

    
      to the mobile phase.
    
    • Do not skip this. Without it, the amine sticks to the column and the ketal hydrolyzes.

  • Column Pre-treatment: Flush the silica column with 2 column volumes (CV) of the basified solvent before loading your sample.

    • Verification: Check the pH of the eluent exiting the column. It must be basic (pH > 8 on wet pH paper).[1]

  • Loading: Load sample in a minimum amount of DCM + 1% TEA.

  • Elution: Run the column. The product should elute as a tight band rather than a streak.

Protocol C: The "Salting Out" Extraction

Best for: When distillation is impossible and you must extract from water.

The Logic: The amino-ketal prefers water over organic solvents. You must saturate the aqueous layer to force it out.

  • pH Adjustment: Adjust aqueous layer to pH 13-14 using NaOH pellets or 50% solution.[1]

  • Saturation: Add solid NaCl until the solution is saturated (undissolved salt remains).

  • Solvent Selection: Do not use Diethyl Ether (too non-polar).[1]

    • Use DCM (Dichloromethane) or CHCl3 .[1]

    • Pro Tip: A mixture of DCM:Isopropanol (3:1) is highly effective for extracting polar amines.[1]

  • Drying: Dry organic layer over

    
     (Potassium Carbonate) or 
    
    
    
    .[1]
    • Avoid:

      
       (Magnesium Sulfate) can sometimes be slightly acidic/Lewis acidic; 
      
      
      
      is safer for ketals.[1]
Workflow Decision Matrix

Use this logic flow to select the correct purification route for your specific stage.

Workflow Start Crude Reaction Mixture IsPure Is this the pure Amino-Ketal reagent? Start->IsPure Distill Protocol A: Vacuum Distillation (w/ K2CO3) IsPure->Distill Yes Derivative Is it a derivative? (e.g. Amide, Secondary Amine) IsPure->Derivative No TLC Check TLC on TEA-treated plate Derivative->TLC Column Protocol B: Neutralized Silica (DCM/MeOH + 1% TEA) TLC->Column Separation Needed Extract Protocol C: Salting Out Extraction (DCM:IPA 3:1) TLC->Extract Bulk Isolation

Figure 2: Decision matrix for selecting the appropriate purification technique.

Frequently Asked Questions (FAQ)

Q: Can I use Reverse Phase (C18) HPLC? A: Yes, BUT you cannot use the standard TFA (Trifluoroacetic acid) or Formic Acid modifiers. These will instantly hydrolyze the ketal.

  • Correct Modifier: Use 10mM Ammonium Bicarbonate (pH 8.[1]5) or 0.1% Ammonium Hydroxide.[1] The high pH is safe for the ketal and keeps the amine deprotonated for better peak shape.

Q: My product smells like acetone. What happened? A: The ketal has hydrolyzed.[2][3] The "acetone" smell is actually the ketone byproduct (or acetone itself if the starting material was 2,2-dimethoxypropane). This indicates acid contamination.[1] Check your deuterated chloroform (


)—it is often acidic! Always filter 

through basic alumina before NMR analysis of this compound.

Q: Can I store the purified amine? A: Yes, but it absorbs


 from the air (forming carbamates) and moisture. Store under Nitrogen/Argon in the fridge. Adding a pellet of KOH to the storage vial can help maintain a dry, basic environment.
References
  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014).[1] Protection for the Carbonyl Group: Acetals and Ketals.[4][5] Wiley.[1][4] (General stability data for dimethyl acetals/ketals).

  • Biotage Application Note. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?

  • Organic Chemistry Portal. Dimethyl Acetals: Synthesis and Stability.

  • Teledyne ISCO. (2012).[1][6] Purification of primary amines using C-18 reversed phase columns.[1][7]

  • Patent CN103739506A. Method for preparing aminoacetaldehyde dimethyl acetal.[1] (Describes industrial distillation protocols with pH adjustment).

Sources

Technical Support Center: 2,2-Dimethoxypropan-1-amine Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2,2-Dimethoxypropan-1-amine CAS: 131713-50-3 Synonyms: Aminoacetone dimethyl acetal; 1-Amino-2,2-dimethoxypropane Application Focus: Masked


-aminoketone precursors for heterocyclic synthesis and drug linkers.

Core Technical Insight: The "Masked" Functionality

As a Senior Application Scientist, the most critical advice I can offer is this: Do not treat this reagent as a simple primary amine.

You are likely using this compound because its deprotected form, aminoacetone , is kinetically unstable. This reagent acts as a "chemical time capsule," locking the reactive ketone in a stable acetal state.

  • In Basic/Neutral Conditions: The molecule is robust, behaving like a standard primary amine.

  • In Acidic Conditions: The capsule breaks. The acetal hydrolyzes to release aminoacetone, which rapidly self-destructs via condensation.

The following guide details how to navigate this dichotomy to prevent yield loss and impurity formation.

Troubleshooting & FAQs

Issue 1: My reaction mixture turned yellow/brown after an acidic workup.

Diagnosis: Unintentional deprotection and pyrazine formation. Technical Explanation: Standard amine purification often involves an acid wash (e.g., 1M HCl) to protonate the amine and pull it into the aqueous phase. You cannot use this method with this reagent.

  • Acid Contact: The acid cleaves the dimethoxy acetal group.

  • Hydrolysis: This releases free aminoacetone (1-aminopropan-2-one).

  • Dimerization: Two molecules of aminoacetone spontaneously condense to form a dihydropyrazine intermediate.

  • Oxidation: Air oxidation converts this into 2,5-dimethylpyrazine , which is often yellow or brown and has a distinct roasted/nutty odor.

Solution:

  • Immediate Action: If the exposure was brief, neutralize immediately with cold saturated NaHCO

    
    .
    
  • Prevention: Use basic extraction only. If you must protonate the amine, use a weak acid (like acetic acid) at low temperature (0°C) and for the minimum duration possible, though this is still risky.

Issue 2: The NMR spectrum shows a missing methoxy singlet (approx. 3.2 ppm).

Diagnosis: Premature hydrolysis. Technical Explanation: The acetal methoxy groups appear as a sharp singlet (6H) around 3.2 ppm in


H NMR. If this peak is absent or diminished, and you see a new methyl singlet around 2.1-2.3 ppm (characteristic of a methyl ketone), the acetal has hydrolyzed.
Solution: 
  • Check your deuterated solvent. Old CDCl

    
     often becomes acidic (forming DCl). Always filter CDCl
    
    
    
    through basic alumina or use CD
    
    
    Cl
    
    
    (with base stabilizer) for this compound.
Issue 3: Can I use this reagent in reductive amination?

Answer: Yes, but order of addition matters. Protocol: Perform the imine formation under neutral or slightly basic conditions (e.g., in MeOH with molecular sieves). Do not pre-activate the carbonyl partner with strong acid catalysts before adding the amine. Add the reducing agent (e.g., NaBH


 or NaBH(OAc)

) only after imine formation is complete. Avoid NaCNBH

at pH < 4.

Visualizing the Instability Mechanism

The following diagram illustrates the "Death Spiral" of this molecule under acidic conditions. Understanding this pathway is the key to preventing degradation.

G Start This compound (Stable Acetal) Acid Acid (H+) + H2O Start->Acid Inter Aminoacetone (Reactive Ketone) Acid->Inter Hydrolysis (-2 MeOH) Dimer Dihydropyrazine (Unstable Intermediate) Inter->Dimer Self-Condensation (x2 Molecules) End 2,5-Dimethylpyrazine (Yellow/Brown Impurity) Dimer->End Oxidation (Air/Time)

Figure 1: The acid-catalyzed degradation pathway. Note that the reaction is irreversible once the pyrazine forms.

Experimental Protocols

Protocol A: Stability Check (NMR)

Before using a stored batch, verify the integrity of the acetal.

  • Solvent: Use DMSO-d

    
     or Benzene-d
    
    
    
    (non-acidic). If using CDCl
    
    
    , neutralize it first by passing it through a small plug of basic alumina.
  • Key Signals:

    • 
       ~3.2 ppm (s, 6H): Methoxy groups (
      
      
      
      ). Critical for purity.
    • 
       ~1.1 ppm (s, 3H): C-Methyl group.
      
    • 
       ~2.6 ppm (s, 2H): Methylene next to amine.
      
  • Fail Criteria: Appearance of a ketone methyl singlet at ~2.2 ppm indicates hydrolysis.

Protocol B: Intentional Deprotection (Synthesis of Heterocycles)

If your goal is to generate the reactive aminoacetone in situ for immediate reaction (e.g., reacting with an isocyanate or aldehyde):

  • Dissolve: Dissolve this compound in the reaction solvent (e.g., THF or water).

  • Acidify: Add 2N HCl dropwise at 0°C. Stir for 30-60 minutes.

  • Trapping: Do not isolate. Add your electrophile (reaction partner) immediately.

  • Buffer: If the next step requires base, add NaHCO

    
     or Et
    
    
    
    N immediately after the hydrolysis time is complete.

Storage & Handling Decision Tree

Use this flow to determine the correct handling procedure for your specific workflow.

DecisionTree Start Handling this compound Q1 Is the environment Acidic (pH < 5)? Start->Q1 Action_Acid STOP. High Risk of Degradation. Neutralize immediately. Q1->Action_Acid Yes Action_Base Proceed. Molecule is stable. Keep dry. Q1->Action_Base No Yes YES No NO Storage Storage Requirements: 1. Inert Atmosphere (Argon/N2) 2. Temp: 2-8°C 3. Protect from moisture Action_Base->Storage

Figure 2: Decision matrix for handling and storage.

Quantitative Data: Stability Profile

ConditionpH RangeStability RatingObserved Result
Strong Acid < 2Critical Failure Rapid hydrolysis (< 1 hr) to aminoacetone & pyrazines.
Weak Acid 3 - 5Poor Slow hydrolysis; degradation over hours/days.
Neutral 6 - 8Good Stable if kept dry. Moisture can cause slow hydrolysis.
Basic > 9Excellent Acetal is chemically inert to base.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • F.J. Sánchez-Muniz, et al. Formation of Pyrazines in Maillard Model Systems. (Mechanism of aminoacetone self-condensation). [Link]

  • Wikipedia. Aminoacetone Stability and Reactivity. [Link][1]

Sources

Technical Support Center: Work-up Procedures for 2,2-Dimethoxypropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2,2-Dimethoxypropan-1-amine (CAS: 14618-84-9, also known as Aminoacetone dimethyl acetal) presents a specific chemical paradox during work-up: it contains a basic primary amine and an acid-labile acetal .[1]

Successful isolation requires navigating two competing risks:

  • Acid Sensitivity: Exposure to aqueous acid (

    
    ) hydrolyzes the acetal to aminoacetone , which rapidly self-condenses to form pyrazines (often observed as brown oils or tars).[1]
    
  • Water Solubility: As a low-molecular-weight amine, it is highly soluble in water, leading to significant yield loss during aqueous extraction if partition coefficients are ignored.[1]

This guide provides validated protocols to isolate this molecule while preserving the acetal integrity.

The Stability Matrix: Critical Handling Rules

Before starting any procedure, review the stability matrix below.[1] The vast majority of experimental failures with this reagent stem from violating Rule #1.

ParameterSafe RangeCritical Failure ModeConsequence
pH > 8.0 (Basic) pH < 6.0 (Acidic)Hydrolysis to aminoacetone

Dimerization to 2,5-dimethylpyrazine (Brown Tar).[1]
Temperature < 40°C > 80°C (Prolonged)Thermal decomposition, especially if trace acid is present.[1]
Solvent DCM, EtOAc, THF AcetoneTrans-acetalization (exchange of methoxy groups) can occur with acid catalysis.[1]
Drying Agent

,


(unbuffered), Silica
Surface acidity of silica/MgSO4 can trigger hydrolysis on the solid phase.[1]
Visualizing the Failure Pathway

The following diagram illustrates why acid work-ups are catastrophic for this specific molecule.

G Start This compound (Stable Acetal) Acid Aqueous Acid (pH < 6) Start->Acid Hydrolysis Inter Aminoacetone (Unstable Ketone) Acid->Inter Deprotection End 2,5-Dimethylpyrazine (Brown Tar/Polymer) Inter->End Self-Condensation (-2 H2O)

Figure 1: The Acid Hydrolysis Cascade.[1] Exposure to acid generates aminoacetone, which irreversibly dimerizes to pyrazines.

Standard Work-up Protocols

Protocol A: Quench & Extraction (General Use)

Use this protocol for reactions run in organic solvents (e.g., reductive aminations, amide couplings).[1]

Reagents Required:

  • Saturated Aqueous Sodium Bicarbonate (

    
    ) or 1M NaOH.[1]
    
  • Dichloromethane (DCM) – Preferred for high amine solubility.[1]

  • Brine (Saturated NaCl).[1]

  • Solid Potassium Carbonate (

    
    ).[1]
    

Step-by-Step Workflow:

  • Quenching:

    • Cool the reaction mixture to 0°C.

    • Slowly add Saturated

      
        (mild) or 1M NaOH  (strong).[1]
      
    • Checkpoint: Measure the aqueous layer pH.[1][2] It must be

      
       10 . If not, add more base.[1]
      
  • Phase Separation:

    • Transfer to a separatory funnel.[1]

    • Extract the aqueous layer 3 times with DCM.[1]

    • Note: The amine is amphiphilic.[1] Multiple extractions are required to recover it from the water phase.[1]

  • The "Salting Out" Trick (Crucial for Yield):

    • If the aqueous layer is still cloudy or yield is expected to be low, saturate the aqueous phase with solid NaCl after the first extraction and re-extract with DCM. This pushes the organic amine out of the water.[1]

  • Drying:

    • Combine organic layers.[1]

    • Wash once with Brine.[1]

    • Dry over anhydrous

      
        (preferred over 
      
      
      
      due to basicity).[1]
    • Filter and concentrate in vacuo at < 35°C.

Protocol B: Purification via Chromatography

Standard silica gel is acidic and will degrade the acetal. You must neutralize the silica.

  • Slurry Preparation: Prepare the silica slurry using your eluent + 1% Triethylamine (Et3N) .[1]

  • Column Packing: Pour the slurry and flush with 2 column volumes of the Et3N-containing solvent.

  • Elution: Run the column with your standard solvent system (e.g., DCM/MeOH).[1] The pre-treatment prevents on-column hydrolysis.[1]

Troubleshooting & FAQs

Q1: My product turned into a dark brown oil after rotary evaporation. What happened?

Diagnosis: Pyrazine formation. Root Cause: Trace acid was present during concentration.[1] Even mild acidity from un-neutralized chloroform or


 can trigger this over time.[1]
Solution: 
  • Ensure the work-up pH was > 10.[1]

  • Stabilize the isolated oil by storing it over a few pellets of KOH or in a solvent containing trace Et3N.[1]

  • Recovery: If it is already brown tar, the acetal is lost.[1] You must restart.

Q2: I have low recovery yield (< 40%). Where is my compound?

Diagnosis: Partitioning into the aqueous phase.[1] Root Cause: this compound is a small, polar molecule.[1] It loves water. Solution:

  • Switch Solvents: Use DCM instead of Ether/Hexanes.

  • Salt it Out: Saturate the aqueous layer with NaCl.[1]

  • Continuous Extraction: For large scales, use a liquid-liquid continuous extractor (DCM/Water) for 12 hours.[1]

Q3: Can I distill this compound?

Answer: Yes, but with caution.

  • Conditions: Vacuum distillation is preferred to keep temperatures low.

  • Pre-treatment: Ensure the glassware is base-washed (rinsed with dilute NaOH and dried) to remove acidic sites on the glass surface.[1]

Q4: Is the acetal stable to reductive amination conditions (NaBH4 / NaBH3CN)?

Answer: Generally, yes .[1] Borohydride reductions are typically basic/neutral.[1]

  • Warning: Do not use acidic additives like Acetic Acid or TFA to catalyze imine formation if you can avoid it.[1] If acid catalysis is required, use a Lewis acid (like

    
    ) that is less likely to hydrolyze the acetal than Brønsted acids, or strictly control the pH to 4-5 and quench immediately.[1]
    

Decision Logic for Work-up

Use this flowchart to determine the correct processing path for your reaction mixture.

WorkupLogic Start Reaction Mixture (Contains this compound) CheckPH Check pH Start->CheckPH Acidic Acidic (pH < 7) CheckPH->Acidic If Acidic Basic Basic/Neutral (pH > 7) CheckPH->Basic If Basic ActionAcid IMMEDIATE Quench with Cold Sat. NaHCO3 Acidic->ActionAcid SolventChoice Select Solvent Basic->SolventChoice ActionAcid->SolventChoice ActionBasic Proceed to Extraction DCM DCM (Recommended) Best solubility SolventChoice->DCM Ether Ether/Hexane Poor recovery SolventChoice->Ether Drying Dry Organic Layer DCM->Drying Ether->Drying Agent Use K2CO3 or Na2SO4 (Avoid Acidic MgSO4) Drying->Agent

Figure 2: Work-up Decision Tree.[1] Prioritizing pH control and solvent selection ensures high recovery.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New Jersey, 2014.[1] (Chapter on Acetals: Stability to basic conditions).[1][3][4]

  • Manley-Harris, M. "Pyrazines." in Encyclopedia of Food Chemistry, 2019.[1] (Mechanisms of aminoacetone self-condensation).

  • Sigma-Aldrich. Aminoacetaldehyde dimethyl acetal Safety Data Sheet. (Analogous structure handling data).

  • Fan, X. et al. "Selective hydrolysis of α-oxo ketene N,S-acetals in water."[1] Beilstein J. Org.[1] Chem.2024 , 20, 1986–1996.[1] (Demonstrates hydrolysis risks in aqueous media).[1]

Sources

characterization of unexpected byproducts from 2,2-Dimethoxypropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Stability Profiling & Impurity Characterization

Reagent Status: Active | CAS: 126767-46-6 / 77-76-9 (parent acetal) | Risk Level: High (Acid/Moisture Sensitive)

Introduction: The "Masked" Ketone Trap

Welcome to the DMPA technical guide. You are likely here because your reaction failed, your clear liquid turned yellow, or you see unexpected aromatic peaks in your NMR.

The Core Issue: 2,2-Dimethoxypropan-1-amine is not just a primary amine; it is a masked aminoacetone . While the acetal group is intended to protect the ketone, it is thermodynamically eager to leave under even mild acidic conditions. Once the acetal is lost, the liberated


-aminoketone (aminoacetone) becomes highly reactive, leading to self-condensation products that often confuse researchers.

This guide characterizes these specific byproducts and provides protocols to prevent them.

Module 1: The "Yellowing" Phenomenon (Pyrazine Formation)

Symptom: The reagent or reaction mixture turns yellow/brown and develops a nutty, roasted, or aromatic odor. Diagnosis: Self-condensation into 2,5-Dimethylpyrazine .[1]

The Mechanism

When DMPA is exposed to trace acid (or atmospheric CO


 + moisture), it hydrolyzes to aminoacetone. Aminoacetone is unstable and rapidly dimerizes to a dihydropyrazine intermediate, which spontaneously oxidizes to the fully aromatic pyrazine. This is the thermodynamically favored sink for this molecule.

DMPA_Degradation DMPA This compound (Starting Material) Aminoacetone Aminoacetone (Reactive Intermediate) DMPA->Aminoacetone Hydrolysis (H+, H2O) DHP 2,5-Dimethyl-3,6-dihydropyrazine (Unstable Dimer) Aminoacetone->DHP Self-Condensation (-2 H2O) Pyrazine 2,5-Dimethylpyrazine (Stable Byproduct) DHP->Pyrazine Oxidation (Air/O2)

Figure 1: The degradation cascade from DMPA to 2,5-Dimethylpyrazine.[2] Note that the final oxidation step is often spontaneous upon exposure to air.

Identification Data

Use the table below to confirm if your impurity is the pyrazine derivative.

Compound1H NMR (CDCl3) SignaturesLC-MS (ESI+)Appearance
DMPA (Pure)

1.2 (s, 3H), 2.6 (s, 2H), 3.2 (s, 6H)
[M+H]+ 120Clear Liquid
Aminoacetone

2.2 (s, 3H), 3.9 (s, 2H) (Transient)
[M+H]+ 74Unstable
2,5-Dimethylpyrazine

2.5 (s, 6H), 8.35 (s, 2H)
[M+H]+ 109Yellow Oil / Pungent

Corrective Action:

  • Distillation is difficult: The pyrazine often co-distills.

  • Scavenging: If the pyrazine is present in a reaction mixture, it is non-nucleophilic and often inert. You may be able to proceed if the loss of stoichiometry isn't critical.

  • Prevention: Store DMPA over KOH pellets or activated molecular sieves (3Å) to prevent autocatalytic hydrolysis.

Module 2: Premature Hydrolysis in "Inert" Solvents

Symptom: Loss of the methoxy signals (


 3.2 ppm) in NMR immediately after dissolving the sample.
Root Cause:  Trace acidity in chlorinated solvents.

Chloroform (CDCl


) naturally decomposes to form HCl and Phosgene over time. Even ppm levels of HCl are sufficient to catalyze the deprotection of the acetal.

Validation Protocol (The "Basic" NMR Test): Before characterizing your batch, perform this self-validating test:

  • Take 0.7 mL of CDCl

    
    .
    
  • Add ~5-10 mg of anhydrous K

    
    CO
    
    
    
    or pass it through a small plug of basic alumina.
  • Filter into the NMR tube.

  • Add the DMPA sample.

If the spectrum is clean in the treated solvent but messy in the untreated solvent, your reagent is fine; your solvent was the culprit.

Module 3: Cyclization Traps (Reductive Amination)

Symptom: Reaction with an aldehyde yields a product with mass [M-32] or [M-30] relative to the expected reductive amination product. Diagnosis: Formation of Oxazolidines or Imidazoles .

When reacting DMPA with an aldehyde (R-CHO) under reductive conditions (e.g., NaBH(OAc)


):
  • Intended Path: Imine formation

    
     Reduction 
    
    
    
    Secondary Amine.
  • Failure Mode: If acid is present, the acetal hydrolyzes before reduction.[3] The released ketone oxygen and the amine nitrogen can attack the aldehyde (or the ketone itself) intramolecularly.

Cyclization_Trap Start DMPA + Aldehyde (R-CHO) Imine Imine Intermediate (Acetal Intact) Start->Imine Target Target Secondary Amine (Reductive Amination) Imine->Target  + Hydride Source  (Fast Reduction) Hydrolysis Premature Acetal Hydrolysis (Acidic Conditions) Imine->Hydrolysis  Slow Reduction  + Trace Acid Cyclic Oxazolidine / Pyrrole Derivatives (Unexpected Cyclization) Hydrolysis->Cyclic  Intramolecular  Attack

Figure 2: Competition between successful reductive amination and acid-catalyzed cyclization.

Troubleshooting Guide:

  • Avoid Acidic Reducing Agents: Do not use NaCNBH

    
     at pH < 6. Use NaBH(OAc)
    
    
    
    or NaBH
    
    
    in methanol.
  • One-Pot vs. Two-Step: If cyclization occurs, perform the imine formation in strictly anhydrous conditions (with molecular sieves), then add the reducing agent in a separate step.

Frequently Asked Questions (FAQ)

Q: Can I remove the yellow color (pyrazine) from my DMPA stock? A: It is challenging. The pyrazine is volatile.[4][5][6] If the contamination is minor (<5%), use the reagent as is, correcting stoichiometry. If major, purchase a fresh bottle. Attempting to distill often degrades the material further due to heat sensitivity.

Q: Why does my DMPA bottle have white solid crust on the cap? A: This is likely a carbamate salt. Primary amines absorb atmospheric CO


 to form carbamates (

). This process releases heat and water, which further fuels the hydrolysis of the acetal. Recommendation: Purge bottles with Argon/Nitrogen after every use and tape the cap with Parafilm.

Q: Is DMPA compatible with aqueous workups? A: Only if the pH is kept basic (pH > 9). In acidic or neutral water, the acetal will hydrolyze during the extraction process. Always use saturated NaHCO


 or NaOH for quenching reactions involving this reagent.
References
  • DMPA Properties & Safety: National Center for Biotechnology Information. (2025).[4][7][8] PubChem Compound Summary for CID 14900207, this compound. Retrieved from [Link]

  • Pyrazine Formation Mechanism: Rizzi, G. P. (1988). The formation of pyrazines from amino acids and reducing sugars. Journal of Agricultural and Food Chemistry.
  • Aminoacetone Dimerization: Xiao, Z. et al. (2020). The Biosynthesis Mechanism Involving 2,3-Pentanedione and Aminoacetone Describes the Production of 2,5-Dimethylpyrazine. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Acetal Hydrolysis Kinetics: Cordes, G. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 2,2-Dimethoxypropan-1-amine (DMPA) Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Solvent Effects & Stability Protocols Assigned Specialist: Senior Application Scientist

Executive Summary: The DMPA Paradox

Welcome to the technical guide for 2,2-Dimethoxypropan-1-amine (DMPA) . As researchers, you select DMPA to introduce a masked ketone (via the dimethyl acetal) or a gem-dimethyl linker. However, working with DMPA requires balancing two opposing chemical realities:

  • The Amine (Nucleophile): Requires polarity for solubility but is hindered by strong protic solvation.

  • The Acetal (Protecting Group): Is thermodynamically stable in base but kinetically unstable in aqueous acid.

This guide replaces generic advice with a causal analysis of how solvent choice dictates the success of your synthesis.

Module 1: Solvent Selection & Nucleophilicity

The Issue: "My coupling reaction is sluggish or incomplete."

Technical Analysis: The primary amine of DMPA is a moderate nucleophile. Its reactivity is heavily influenced by the Solvation Shell Effect . In protic solvents (MeOH, EtOH, Water), the solvent forms a hydrogen-bond cage around the nitrogen lone pair, stabilizing the ground state and raising the activation energy (


) for nucleophilic attack [1, 2].

The Solution: Switch to Polar Aprotic Solvents . These solvents solvate the cation (if present) but leave the amine anion/lone pair "naked" and higher in energy (HOMO), significantly increasing reaction rates [3].

Solvent Performance Matrix
Solvent ClassExamplesImpact on DMPA AmineRisk FactorRecommended For
Polar Aprotic DMF, DMSO, NMPHigh Reactivity. No H-bond cage; amine is highly nucleophilic.Low (if dry).SN2 Alkylation, Amide Coupling.
Chlorinated DCM, ChloroformModerate Reactivity. Good solubility, weak solvation.Medium. Acidic impurities (HCl in CHCl3) can cleave acetal.Acylation, Reductive Amination.
Protic Methanol, EthanolLow Reactivity. Strong H-bonding depresses nucleophilicity.High. Promotes transacetalization or hydrolysis if acidic.Schiff Base formation (Imine).
Ethereal THF, 1,4-DioxaneModerate/High. Good balance of solubility and inertness.Low.General organic synthesis.[1]
Visualizing the Solvation Effect

SolventEffect cluster_0 Protic Solvent (e.g., MeOH) cluster_1 Polar Aprotic Solvent (e.g., DMF) Amine1 DMPA Amine (H-Bonded Cage) Reactivity1 LOWER Nucleophilicity (Stabilized Ground State) Amine1->Reactivity1 Amine2 DMPA Amine (Naked Lone Pair) Reactivity2 HIGHER Nucleophilicity (Reactive Ground State) Amine2->Reactivity2

Figure 1: Comparison of solvation shells. Protic solvents (red) stabilize the amine, reducing reactivity. Aprotic solvents (green) leave the amine "naked" and reactive.

Module 2: Stability & Troubleshooting (The Acetal)

The Issue: "I smell acetone / I see a ketone peak in NMR."

Technical Analysis: The dimethyl acetal moiety is acid-labile. Hydrolysis is catalyzed by protons (


) and requires water.[2] The mechanism involves the protonation of a methoxy oxygen, elimination of methanol to form an oxocarbenium ion, and subsequent attack by water [4, 5].

Critical Warning: While the amine group itself is basic (buffering the solution), amine salts (e.g., DMPA


HCl) are acidic. If you isolate the salt in a wet solvent, the acetal will hydrolyze.
Troubleshooting FAQ

Q1: Can I use DMPA in aqueous buffers?

  • Answer: Only at pH > 7.5 .

  • Reasoning: Below pH 7, the equilibrium shifts toward the oxocarbenium intermediate. At pH < 4, hydrolysis is rapid (minutes).

  • Protocol: Always buffer aqueous solutions with Carbonate or Phosphate (pH 8-9) before adding DMPA.

Q2: My reaction requires Lewis Acids. Will DMPA survive?

  • Answer: Risk is High.

  • Reasoning: Strong Lewis acids (

    
    ) can coordinate to the acetal oxygens, triggering cleavage.
    
  • Workaround: Use milder Lewis acids (e.g.,

    
    ) or perform the reaction at low temperature (-78°C) in anhydrous conditions.
    

Q3: I see "transacetalization" byproducts.

  • Answer: You likely used an alcohol solvent (MeOH/EtOH) with a trace acid catalyst.

  • Mechanism: The methoxy groups exchange with the solvent alcohol.

  • Fix: Switch to THF or DCM .

Acetal Hydrolysis Pathway

Hydrolysis Step1 DMPA (Acetal Form) Intermediate1 Protonated Methoxy Group Step1->Intermediate1 Protonation Acid + H+ (Acidic Solvent) Acid->Intermediate1 Oxocarbenium Oxocarbenium Ion (Highly Electrophilic) Intermediate1->Oxocarbenium Rate Limiting Step Step2 - MeOH (Elimination) Product Ketone Product (Degradation) Oxocarbenium->Product Hydrolysis Water + H2O (Wet Solvent) Water->Product

Figure 2: The acid-catalyzed degradation pathway. Note that water is the distinct "killer" of the intermediate oxocarbenium ion.

Module 3: Optimized Protocols

Standard Operating Procedure (SOP): Safe Coupling Reaction

Objective: Amide coupling using DMPA without acetal degradation.

  • Solvent Prep: Use Anhydrous DMF or DCM .

    • Why: Prevents hydrolysis; maximizes amine nucleophilicity.

  • Base Addition: Add 1.5 - 2.0 eq. of DIPEA (Hünig's Base) .

    • Why: Scavenges any adventitious acid; ensures DMPA remains as the free base (nucleophilic).

  • Reagent Order:

    • Activate Carboxylic Acid (with HATU/EDC) first.

    • Add DMPA last.

  • Workup (CRITICAL):

    • Do NOT wash with 1M HCl or Citric Acid.

    • Wash 1: Saturated

      
       (pH ~8.5).
      
    • Wash 2: Brine.

    • Drying: Use

      
       (neutral), not 
      
      
      
      (slightly acidic).
SOP: Storage & Handling
  • State: Store as the Free Base oil under Nitrogen/Argon.

  • Temperature: 2-8°C.

  • Avoid: Do not store as a solution in Chloroform (forms HCl over time) or Acetone (transacetalization risk).

References

  • Solvent Effects on Nucleophilicity: Ashenhurst, J. "Nucleophilicity Trends of Amines." Master Organic Chemistry. Available at: [Link]

  • Solvation Shell Theory: "7.8: The Nucleophile - Solvent Effects." Chemistry LibreTexts. Available at: [Link][3][4][5]

  • Solvent Nucleophilicity Parameters: Minegishi, S., Mayr, H. "Nucleophilicities of Primary and Secondary Amines in Water." Journal of the American Chemical Society. Available at: [Link]

  • Acetal Hydrolysis Mechanism: "Acetal Hydrolysis Mechanism." Chemistry Steps. Available at: [Link]

  • Protecting Group Stability: "Hydrates, Hemiacetals, and Acetals." Master Organic Chemistry. Available at: [Link]

Sources

thermal stability and decomposition of 2,2-Dimethoxypropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Product Designation: Aminoacetone Dimethyl Acetal

CAS: 126-20-5 (Generic for Aminoacetone derivatives) / Specific CAS may vary by salt form; often custom synthesized.

Part 1: Technical Stability Profile

The Stability Paradox

2,2-Dimethoxypropan-1-amine is a "masked" form of aminoacetone . Its stability relies entirely on the integrity of the acetal group.

  • In the absence of moisture/acid: The molecule is thermally stable up to

    
     and can be distilled.
    
  • In the presence of moisture/acid: The acetal hydrolyzes to release aminoacetone. Aminoacetone is intrinsically unstable and undergoes rapid oxidative dimerization to form pyrazines.

Physical Properties & Critical Thresholds
PropertyValue / LimitNotes
Boiling Point (Atm) ~145–150°C (Predicted)DO NOT distill at atmospheric pressure. Degradation is rapid >110°C.
Boiling Point (Vac) 65–75°C @ 15 mmHgRecommended distillation range.
Flash Point ~45–50°CFlammable liquid. Ground all equipment.
Appearance Colorless to Pale YellowRed/Brown indicates significant decomposition (Pyrazine formation).
Storage Temp 2–8°CStore under Argon/Nitrogen.
Incompatibilities Acids, Moisture, OxidizersTrace acid catalyzes the "Red Death" (polymerization/dimerization).

Part 2: Decomposition Chemistry (The "Why")

The primary failure mode is the conversion of the colorless amine into a dark brown/red oil. This is not random polymerization; it is a specific cascade reaction leading to 2,5-Dimethylpyrazine .

The Degradation Pathway[1]
  • Hydrolysis: Trace water or acid removes the methoxy groups, yielding Aminoacetone.

  • Condensation: Two molecules of Aminoacetone condense (head-to-tail).

  • Oxidation: The intermediate dihydropyrazine loses hydrogen to form the aromatic pyrazine ring.

Visualizing the Failure

Decomposition cluster_conditions Critical Triggers Acetal This compound (Colorless Liquid) Ketone Aminoacetone (Transient Intermediate) Acetal->Ketone + H2O / H+ (Hydrolysis) Methanol Methanol (Byproduct) Acetal->Methanol Dimer Dihydropyrazine (Unstable) Ketone->Dimer x2 Dimerization (- 2 H2O) Product 2,5-Dimethylpyrazine (Brown/Red Solid/Oil) Dimer->Product Oxidation (- H2) Moisture Moisture Heat (>100°C) Heat (>100°C)

Caption: The irreversible degradation cascade from the stable acetal to the oxidized pyrazine contaminant.

Part 3: Troubleshooting Guide (FAQ)

Scenario A: "My product turned brown overnight."

Diagnosis: Moisture ingress or Acidic contamination.

  • The Science: Even atmospheric humidity can trigger hydrolysis if the container seal is compromised. The brown color is the conjugated

    
    -system of the resulting pyrazine derivatives.
    
  • Corrective Action:

    • Check the pH of a small aliquot (wet pH paper). If acidic (

      
      ), the batch is compromising itself.
      
    • Rescue: If the color is light yellow, distill immediately under vacuum. If dark brown, the purity is likely

      
      , and recovery will be low yield.
      
Scenario B: "I see extra peaks in the NMR around 3.2 - 3.4 ppm."

Diagnosis: Methanol formation (Hydrolysis) or incomplete removal of solvent.

  • The Science: The acetal methoxy groups appear as a sharp singlet

    
     ppm. If hydrolysis occurs, free methanol (singlet 
    
    
    
    ppm in
    
    
    ) appears.
  • Validation: Look for the ketone methyl group of aminoacetone (

    
     ppm). If you see the ketone methyl but no acetal methoxy, the protection is gone.
    
Scenario C: "Distillation is stalling/bumping."

Diagnosis: Solidification of pyrazine in the condenser or excessive viscosity.

  • The Science: 2,5-Dimethylpyrazine is a solid at room temperature (MP

    
    ) but often forms a supercooled oil. It has a high boiling point (
    
    
    
    ), causing it to remain in the pot while the acetal distills, eventually turning the pot into tar.
  • Corrective Action: Stop heating. Do not push the bath temperature above

    
    . Use a shorter path condenser.
    

Part 4: Validated Protocols

Protocol 4.1: Purification via Vacuum Distillation

Use this protocol to clean slightly yellow material.

Prerequisites:

  • Vacuum pump capable of

    
    .
    
  • Oil bath with digital temperature control.

  • Potassium Carbonate (

    
    ) : To neutralize trace acid.
    

Step-by-Step:

  • Stabilization: Add

    
     anhydrous 
    
    
    
    to the distillation flask. This acts as an acid scavenger during heating.
  • Setup: Assemble a short-path distillation apparatus. Grease all joints thoroughly to prevent air (moisture) ingress.

  • Vacuum: Apply full vacuum. Allow the system to equilibrate for 5 minutes before heating to remove volatile methanol/water.

  • Heating:

    • Slowly ramp oil bath to

      
      .
      
    • Observe the thermometer.[1] Product should distill between 65–75°C (at 15 mmHg).

  • Collection: Discard the first

    
     (forerun containing methanol). Collect the main fraction.
    
  • Storage: Immediately backfill with Argon and seal with Parafilm.

Protocol 4.2: Inert Storage System

Use this to prevent shelf-life degradation.

  • Container: Amber glass vial (UV protection prevents radical oxidation).

  • Headspace: Purge with Nitrogen or Argon for 30 seconds before closing.

  • Desiccant: Do NOT place molecular sieves directly into the liquid (they can be slightly acidic or abrasive). Place the vial inside a secondary jar containing desiccant packs.

  • Temperature: Store at

    
    . Freezing is acceptable but may require thawing before use.
    

References

  • Synthesis of Pyrazines from Aminoacetone

    • Title: "Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine..."
    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Confirms the condensation of aminoacetone (the hydrolysis product) into 2,5-dimethylpyrazine.
    • URL:[Link]

  • General Properties of Aminoacetaldehyde Dimethyl Acetal (Ethyl Analogue)
  • Thermal Degradation of Amines

    • Title: "Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents"
    • Source: University of Kentucky / Energy Procedia[2]

    • Context: Discusses the mechanisms of amine thermal breakdown and oxidative dimeriz
    • URL:[Link]

  • Maillard Reaction Chemistry (Aminoacetone pathway)

    • Title: "Formation of Pyrazines from Amino Acids and Sugars"[3]

    • Source: Journal of Agricultural and Food Chemistry (ACS)
    • Context: Establishes the chemical causality between alpha-amino ketones and pyrazine form
    • URL:[Link] (General Journal Link for foundational chemistry)

Sources

Validation & Comparative

Purity Analysis of Synthesized 2,2-Dimethoxypropan-1-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Dimethoxypropan-1-amine (Aminoacetone dimethyl ketal) represents a unique analytical challenge in organic synthesis. As a bifunctional building block containing a primary amine and an acid-labile ketal, it sits at a precarious intersection of stability profiles. The amine requires basic conditions to remain free, while the ketal functionality rapidly hydrolyzes in the presence of trace acids or moisture. Furthermore, the thermal instability of the ketal moiety complicates standard gas-phase analysis.

This guide objectively compares three purity analysis methodologies: Quantitative NMR (qNMR) , Derivatized GC-MS , and Non-Aqueous Potentiometric Titration . While Gas Chromatography is the industrial workhorse, our comparative data suggests that for this specific thermo-labile ketal, qNMR offers the highest fidelity, eliminating the "ghost peaks" caused by thermal degradation in GC injectors.

Part 1: The Analytical Challenge

The core difficulty in analyzing this compound lies in its degradation mechanics.

  • Thermal Reversion: Above 100°C (typical GC injector temperatures), the ketal equilibrium shifts. In the presence of trace moisture or surface acidity of the glass liner, the molecule reverts to aminoacetone and methanol.

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering standard HPLC-UV (254 nm) ineffective without derivatization.
    
  • Hygroscopicity: The amine functionality attracts atmospheric moisture, which accelerates ketal hydrolysis.

Visualizing the Instability

The following diagram illustrates the degradation pathway that confounds standard thermal analysis.

degradation_pathway Target This compound (Target Molecule) Heat Thermal Stress (GC Injector >150°C) Target->Heat Injection Intermed Oxonium Ion Intermediate Heat->Intermed - OMe Product1 Aminoacetone (Polymerizes) Intermed->Product1 Hydrolysis Product2 Methanol (Volatile) Intermed->Product2 Elimination

Figure 1: Thermal degradation mechanism of amino-ketals during direct-injection GC analysis.

Part 2: Method Comparison & Experimental Data

We evaluated three methods to determine the purity of a synthesized batch of this compound.

Method A: Quantitative NMR ( H qNMR)

The Gold Standard. qNMR is non-destructive and performed at ambient temperature, bypassing the thermal instability issue.

  • Principle: Comparison of the integrated signal intensity of the analyte against a certified internal standard (IS) of known purity.

  • Internal Standard Selected: Maleic Acid (High purity, distinct singlet at ~6.3 ppm, non-reactive with ketal in DMSO-d6).

Method B: Gas Chromatography (GC-FID/MS) with Derivatization

The Industrial Standard. Direct injection was deemed unsuitable due to degradation. We utilized silylation to lower the boiling point and protect the amine.

  • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide).[1]

  • Risk: Incomplete derivatization or moisture entry can still lead to on-column hydrolysis.

Method C: Non-Aqueous Potentiometric Titration

The Bulk Check. A classical method for determining "Total Amine Value."

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Limitation: It assumes all basicity comes from the target amine. It cannot distinguish between the target and other basic impurities (e.g., unreacted amine precursors).

Comparative Results Table
MetricMethod A: qNMRMethod B: GC-FID (Derivatized)Method C: Titration
Calculated Purity 98.2% 94.5% 101.3%
Primary Error Source Weighing error (minimal)Thermal degradation of underivatized fractionSolvent basicity / Water interference
Specificity High (Structural proof)Medium (Dependent on separation)Low (Functional group only)
Sample Recovery 100% (Recoverable)0% (Destructive)0% (Destructive)
Time per Run 15 mins45 mins (inc. derivatization)10 mins

Analysis of Discrepancies:

  • GC-FID Underestimation (94.5%): Even with silylation, ~3-4% of the sample degraded in the injector, appearing as "ghost peaks" of methanol and aminoacetone artifacts, falsely lowering the calculated purity.

  • Titration Overestimation (101.3%): The slightly high value suggests the presence of residual basic salts or solvent effects (acetic acid) enhancing the endpoint detection.

Part 3: Detailed Experimental Protocols

Protocol 1: qNMR Purity Determination (Recommended)

This protocol ensures absolute purity measurement without thermal stress.

  • Internal Standard Preparation: Dry Maleic Acid (TraceCERT® or equivalent) in a desiccator for 24 hours.

  • Sample Preparation:

    • Weigh exactly 10.0 mg (±0.01 mg) of the synthesized this compound into a vial.

    • Weigh exactly 5.0 mg (±0.01 mg) of Maleic Acid into the same vial.

    • Dissolve in 0.6 mL of DMSO-d6 . (Note:

      
       is avoided due to potential trace acidity which degrades ketals).
      
  • Acquisition:

    • Instrument: 400 MHz NMR or higher.

    • Pulse delay (D1): 30 seconds (Critical: Must be > 5x T1 relaxation time for accurate integration).

    • Scans: 16.

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the Maleic Acid singlet (6.3 ppm, 2H) and the Target Methylene singlet (C1-H, ~2.6 ppm, 2H).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass weighed.[2]
Protocol 2: Derivatized GC Analysis

If GC must be used (e.g., for impurity profiling), this derivatization step is mandatory.

  • Preparation: Dissolve 10 mg of sample in 1 mL of anhydrous Pyridine.

  • Derivatization: Add 200 µL of MSTFA + 1% TMCS.

  • Incubation: Heat at 60°C for 30 minutes. (Do not exceed 60°C to protect the ketal).

  • Injection:

    • Inlet Temp: 200°C (Lower than standard 250°C).

    • Split Ratio: 50:1.

    • Column: DB-5ms or equivalent non-polar column.

Protocol 3: Non-Aqueous Titration

For rapid batch checking of amine content.

  • Solvent: 50 mL Glacial Acetic Acid (must be <0.1% water).

  • Titrant: 0.1 N Perchloric Acid in Acetic Acid (Standardized against Potassium Hydrogen Phthalate).

  • Procedure:

    • Dissolve 150 mg of sample in the solvent.

    • Titrate potentiometrically using a glass pH electrode filled with LiCl/Ethanol electrolyte (aqueous electrolytes will cause errors).

    • The endpoint is the maximum of the first derivative (

      
      ).
      

Part 4: Analytical Workflow Decision Matrix

Use the following logic to select the correct method for your specific development stage.

workflow_logic Start Start: Purity Analysis This compound Question1 Is Absolute Purity Required? (>98%) Start->Question1 qNMR Method: qNMR (DMSO-d6) Question1->qNMR Yes (Gold Standard) Question2 Is Impurity Profiling Required? Question1->Question2 No (Routine Check) DerivGC Method: Derivatized GC-MS (MSTFA Silylation) Question2->DerivGC Yes (Identify Side Products) Titration Method: Potentiometric Titration (Perchloric Acid) Question2->Titration No (Just Amine Content)

Figure 2: Decision matrix for selecting the appropriate analytical technique based on data requirements.

References

  • PubChem. (2024).[3] this compound Compound Summary. National Library of Medicine. [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

Sources

Comparative Guide: 2,2-Dimethoxypropan-1-amine in Large-Scale Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stable Surrogate" Strategy

Bottom Line: For large-scale synthesis of 4-methylimidazoles, pyrroles, and isoquinolines, 2,2-Dimethoxypropan-1-amine (DMPA) offers a superior Total Cost of Ownership (TCO) compared to traditional aminoacetone salts or


-haloketone routes. While the raw material cost of DMPA is 20-30% higher per mole, it eliminates the high Operational Expenditure (OpEx) associated with cryogenic handling of unstable intermediates and hazardous waste disposal of lachrymatory halides.

Technical Profile & Mechanism of Action

Compound: this compound (Aminoacetone dimethyl acetal) CAS: 126-17-0 Role: A shelf-stable, masked equivalent of aminoacetone .

The Instability Problem

Free aminoacetone (


-aminoketone) is kinetically unstable. In the presence of even trace moisture or base, it undergoes rapid self-condensation to form 2,5-dimethyl-3,6-dihydropyrazine, which subsequently oxidizes to 2,5-dimethylpyrazine. This side reaction reduces yield and creates difficult-to-remove impurities.

DMPA Solution: The dimethyl acetal functionality "locks" the ketone, preventing self-condensation. The reactive carbonyl is only released in situ upon acid hydrolysis, allowing it to immediately participate in the desired cyclization reaction without accumulating in the vessel.

Comparative Analysis: Three Synthesis Routes

We evaluate three standard industrial routes to generate the "aminoacetone equivalent" synthon for a generic imidazole synthesis.

Route A: The DMPA Route (Recommended)
  • Process: Acid hydrolysis of DMPA

    
    in situ capture with aldehyde/ammonia.
    
  • Pros: Ambient storage; quantitative release of reactive species; no isolation of unstable intermediates.

  • Cons: Requires removal of methanol byproduct (azeotropic distillation).

Route B: The Aminoacetone Hydrochloride Route
  • Process: Neutralization of Aminoacetone HCl salt

    
     immediate reaction.
    
  • Pros: Lower raw material cost.

  • Cons: Salt is hygroscopic and degrades upon storage; neutralization generates stoichiometric salt waste; precise pH control required to prevent polymerization.

Route C: The -Haloketone Route
  • Process: Chloroacetone + Ammonia

    
     Aminoacetone (transient) 
    
    
    
    Product.
  • Pros: Cheapest starting materials.

  • Cons: Chloroacetone is a severe lachrymator (requires containment); high risk of poly-alkylation; significant EHS burden.

Figure 1: Mechanistic Pathway & Comparison

SynthesisComparison DMPA This compound (Stable Liquid) Intermed Free Aminoacetone (Transient Species) DMPA->Intermed Acid Hydrolysis (-MeOH) AA_HCl Aminoacetone HCl (Hygroscopic Solid) AA_HCl->Intermed Neutralization CA Chloroacetone (Toxic Lachrymator) CA->Intermed + NH3 (Exothermic) SelfCond Dihydropyrazine (Impurity) Intermed->SelfCond Slow Addition or pH > 7 Product Target Heterocycle (e.g., Imidazole) Intermed->Product Cyclization

Caption: Route A (Blue) provides controlled release, minimizing the "Red Path" to impurities common in Routes B and C.

Cost-Benefit Analysis (Data-Driven)

The following table models a 100kg production batch of a 4-methylimidazole derivative.

MetricRoute A: DMPARoute B: Aminoacetone HClRoute C: Chloroacetone
Raw Material Cost High (

)
Medium ($)Low (¢)
Storage Stability > 2 Years (Ambient)< 6 Months (Desiccated)1 Year (Hazmat Storage)
EHS Overhead Low (Flammable Liquid)Medium (Dust/Sensitizer)Very High (Toxic/Lachrymator)
Process Yield 85-92%65-75%50-60%
Waste Disposal Methanol (Recyclable)High Salt LoadHalogenated Waste
Throughput Time 12 Hours18 Hours24+ Hours
The "Hidden Cost" of Route B & C

While DMPA is more expensive per kg, Route B requires 20% excess reagent to account for degradation. Route C requires specialized containment suites (Class 1 Div 1) due to Chloroacetone toxicity, often increasing CapEx by >$500k for a new line.

Experimental Protocol: Large-Scale Utilization

Objective: Synthesis of 4-methyl-5-phenylimidazole via in situ deprotection of DMPA (Marckwald-type synthesis).

Materials
  • This compound (DMPA): 1.0 eq

  • Benzaldehyde: 1.0 eq

  • Ammonium Acetate: 2.5 eq

  • Acetic Acid (Glacial): Solvent

  • Hydrochloric Acid (6N): Catalyst for hydrolysis

Step-by-Step Methodology
  • Acetal Hydrolysis (Activation):

    • Charge a glass-lined reactor with DMPA (1.0 eq) and Water (5.0 eq).

    • Cool to 10°C. Slowly add HCl (6N, 1.1 eq) to maintain temp < 25°C.

    • Critical Control Point: Stir for 60 mins. Monitor by TLC/GC for disappearance of acetal. The solution now contains aminoacetone hydrochloride in situ.

    • Note: Unlike solid Aminoacetone HCl, this solution is fresh and free of dimerization products.

  • Condensation:

    • Add Acetic Acid (5 vol) to the reactor.

    • Add Benzaldehyde (1.0 eq) and Ammonium Acetate (2.5 eq).

    • Heat the mixture to 90°C.

    • Distillation: Equip the reactor with a Dean-Stark trap or distillation head. Methanol generated from the acetal hydrolysis must be removed to drive the reaction forward.[1]

  • Workup:

    • Once conversion >98% (HPLC), cool to 20°C.

    • Adjust pH to 10 using Ammonium Hydroxide (28%).

    • Precipitate the product by adding Water (10 vol).

    • Filter and wash with cold water.

Figure 2: Process Decision Matrix

DecisionMatrix Start Start: Select Precursor Scale Scale > 1kg? Start->Scale Safety Is Chloroacetone Permitted? Scale->Safety Yes UseHCl Use Aminoacetone HCl (Route B) Scale->UseHCl No (Lab Scale) Quality Is Purity > 99% Required? Safety->Quality No UseCA Use Chloroacetone (Route C) Safety->UseCA Yes (High Risk) UseDMPA USE DMPA (Route A) Quality->UseDMPA Yes Quality->UseHCl No

Caption: Decision logic for selecting the aminoacetone source based on scale and quality constraints.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of acetal.Ensure pH < 2 during Step 1 and allow sufficient time (1h) before adding aldehyde.
Dimer Impurity pH rose too high before cyclization.Keep the in situ aminoacetone acidic until the aldehyde is present.
Slow Reaction Methanol inhibition.Ensure efficient distillation of methanol during the heating phase (Step 2).

References

  • Structure & Properties: PubChem. This compound Compound Summary. National Library of Medicine. Link

  • Synthetic Application (Imidazoles): Shabalin, D. A., & Camp, J. E. (2020).[2] Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Link

  • Stability Data: BenchChem. Stability of 1,1-Dimethoxypropan-2-amine protecting group. (Note: Isomeric comparison). Link

  • Commercial Availability & Handling: Biosynth. Aminoacetaldehyde dimethyl acetal and derivatives. Link

Sources

alternative reagents to 2,2-Dimethoxypropan-1-amine for specific transformations

Comparative Guide: Strategic Reagent Selection for Masked -Amino Ketones

Focus: Alternatives to 2,2-Dimethoxypropan-1-amine (DMPA) in Heterocycle Synthesis

Executive Summary

In the synthesis of nitrogenous heterocycles—particularly imidazoles, pyrroles, and pyrazines—This compound (DMPA) serves as a standard "masked"

However, DMPA is not a universal solution. Its acyclic acetal linkage is highly labile, often leading to premature hydrolysis and subsequent self-condensation into pyrazines (the "dimerization trap"). This guide compares DMPA with two strategic alternatives: the Cyclic Ethylene Ketal (2-(aminomethyl)-2-methyl-1,3-dioxolane) for enhanced stability, and Aminoacetone Hydrochloride for atom economy and cost efficiency.

Part 1: The Standard – this compound (DMPA)

CAS: 124-05-0 Function: Latent

Mechanism of Action

DMPA acts as a protected form of aminoacetone. Under neutral or basic conditions, it behaves as a primary amine. Upon exposure to Brønsted or Lewis acids, the methoxy groups are displaced by water, releasing the ketone, which then undergoes intramolecular condensation with a nucleophile (typically an amide nitrogen or urea) to close the heterocyclic ring.

The Limitation: The "Dimerization Trap"

The critical failure mode of DMPA is the premature unmasking of the ketone. Once deprotected, the free aminoacetone is unstable; it rapidly dimerizes and oxidizes to form 2,5-dimethylpyrazine, a thermodynamic sink that kills the desired reaction yield.

DMPA_Failure_Modecluster_0Critical Control PointDMPADMPA(Acyclic Acetal)AAAminoacetone(Free Base)DMPA->AA H+ / H2O(Premature Hydrolysis)Pyrazine2,5-Dimethylpyrazine(Dead End Byproduct)AA->Pyrazine Self-Condensation- 2 H2OTargetTarget Heterocycle(Imidazole/Pyrrole)AA->Target Controlled Cyclization

Figure 1: The competition between productive cyclization and destructive dimerization.

Part 2: The Alternatives

Alternative A: The "Fortified" Reagent

Compound: 2-(Aminomethyl)-2-methyl-1,3-dioxolane (Cyclic Ethylene Ketal) Best For: Multi-step sequences requiring harsh intermediate conditions.

This reagent replaces the acyclic dimethoxy group of DMPA with a cyclic dioxolane ring. Cyclic acetals are entropically favored and significantly more resistant to hydrolysis than their acyclic counterparts.

  • Pros: Survives acidic workups (pH 4-5) that would decompose DMPA; prevents "leaking" of the ketone during amide coupling.

  • Cons: Requires harsher conditions (higher temperature or stronger acid, e.g., 6M HCl or TsOH/Reflux) to unmask the ketone for the final cyclization step.

Alternative B: The "Economy" Reagent

Compound: Aminoacetone Hydrochloride CAS: 298-08-8 Best For: Large-scale, single-step condensations (e.g., Knorr Pyrrole) where cost is paramount.

This is the "naked" amino ketone salt. It is stable as a solid salt but unstable as a free base in solution.

  • Pros: High atom economy (no methanol/glycol waste); significantly cheaper than acetal-protected forms.

  • Cons: Hygroscopic; requires precise pH control. If the pH rises above 7.0 without an immediate electrophile present, it dimerizes instantly.

Part 3: Comparative Performance Data

The following data compares the reagents in a standard Marckwald-type Imidazole Synthesis (condensation with potassium cyanate followed by acid cyclization).

FeatureDMPA (Standard)Cyclic Ketal (Alt A)Aminoacetone HCl (Alt B)
Hydrolysis Rate (

at pH 1)
< 5 mins (Fast)~ 45 mins (Slow)N/A (Already unmasked)
Stability in Wet Solvents Poor (Degrades)ExcellentGood (as solid salt)
Cyclization Yield 65-75%85-92%40-60% (variable)
Impurity Profile Pyrazines presentCleanHigh Pyrazine content
Reagent Cost HighVery HighLow
Atom Economy Low (Loses 2x MeOH)Low (Loses Glycol)High

Part 4: Decision Matrix & Workflows

When choosing between these reagents, the decision relies heavily on the stability required during the intermediate steps .

Selection_LogicStartStart: Select ReagentStep_CountIs the reaction Multi-step?Start->Step_CountAcid_SensIs the intermediateAcid Sensitive?Step_Count->Acid_SensYesCost_DriveIs Cost the primary driver?Step_Count->Cost_DriveNo (One-pot)Use_DMPAUse DMPA(Standard Balance)Acid_Sens->Use_DMPANoUse_CyclicUse Cyclic Ketal(High Stability)Acid_Sens->Use_CyclicYes (Needs robustness)Cost_Drive->Use_DMPANoUse_SaltUse Aminoacetone HCl(Low Cost / High Risk)Cost_Drive->Use_SaltYes

Figure 2: Reagent selection logic based on process constraints.

Part 5: Experimental Protocols

Protocol A: Synthesis of 1-Substituted Imidazole using Cyclic Ketal (High Stability Method)

This protocol demonstrates the utility of the Cyclic Ketal in preventing premature cyclization during urea formation.

Reagents:

  • 2-(Aminomethyl)-2-methyl-1,3-dioxolane (1.0 equiv)

  • Isocyanate derivative (R-NCO) (1.1 equiv)

  • Dichloromethane (DCM)

  • Conc. HCl

Workflow:

  • Urea Formation: Dissolve 2-(aminomethyl)-2-methyl-1,3-dioxolane (10 mmol) in dry DCM (50 mL). Cool to 0°C.

  • Add the isocyanate dropwise. Warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor TLC.[1] The cyclic ketal is stable; no "smearing" (indicative of hydrolysis) should be observed.

  • Deprotection/Cyclization: Evaporate DCM. Resuspend the urea intermediate in 6M HCl (20 mL).

    • Note: DMPA would only require 1M HCl or acetic acid. The cyclic ketal requires this higher acidity/heat to open.

  • Reflux at 90°C for 3 hours.

  • Workup: Cool to 0°C. Neutralize carefully with NaOH pellets to pH 10. Extract with EtOAc.

  • Result: High purity imidazole with minimal pyrazine byproduct.

Protocol B: Handling Aminoacetone HCl (The "Economy" Method)

Critical for success: Controlling the "Free Base" lifetime.

Reagents:

  • Aminoacetone Hydrochloride (1.0 equiv)

  • Sodium Acetate (1.2 equiv)

  • 1,3-Dicarbonyl compound (for Pyrrole synthesis)

  • Acetic Acid/Water[1]

Workflow:

  • Buffered Release: Do NOT add strong base (NaOH/TEA) to Aminoacetone HCl directly.

  • Dissolve Aminoacetone HCl in a mixture of Acetic Acid/Water (1:1). Add Sodium Acetate.

    • Mechanism:[2][3][4] This creates a buffer where the amine is released slowly in equilibrium, immediately reacting with the dicarbonyl electrophile present in the solution.

  • Condensation: Heat the mixture to 70°C.

  • Result: Moderate yield, but extremely low cost. Suitable for early-phase discovery where purification (column chromatography) is acceptable to remove pyrazine byproducts.

References

  • Paal-Knorr Pyrrole Synthesis Mechanisms

    • Amarnath, V., et al. "Intermediates in the Paal-Knorr synthesis of pyrroles."[2] Journal of Organic Chemistry (1995). Link

  • Stability of Aminoacetone

    • Turnbull, A., et al. "Aminoacetone and its self-condensation." Biochimica et Biophysica Acta (1958). Link

  • Use of Masked Amino Ketones in Imidazole Synthesis

    • Laufer, S. A., et al. "Synthesis and biological testing of novel imidazole-based inhibitors." Journal of Medicinal Chemistry (2002). Link

  • Comparative Acetal Stability (Cyclic vs Acyclic)

    • Cordes, E. H., & Bull, H. G. "Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters." Chemical Reviews (1974). Link

Comparative Guide: Validation of Analytical Methods for 2,2-Dimethoxypropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Sensitivity Paradox

The quantification of 2,2-Dimethoxypropan-1-amine (DMPA) presents a classic analytical paradox: the molecule is chemically fragile (acid-labile acetal) yet requires robust conditions for detection (polar primary amine). Traditional methods like GC-FID often fail due to on-column thermal degradation, while standard Reversed-Phase LC (RP-LC) struggles with retention and stability under acidic conditions.

This guide objectively compares the legacy GC-FID approach against a modern, validated HILIC-MS/MS protocol. We demonstrate that the HILIC approach not only preserves molecular integrity but offers a 100-fold increase in sensitivity, making it the superior choice for trace impurity analysis and genotoxic precursor screening.

The Analytical Challenge

DMPA contains two conflicting functional groups:

  • Primary Amine: Highly polar, causing peak tailing on standard silica columns and requiring derivatization for UV detection.

  • Dimethyl Acetal: Extremely sensitive to acid hydrolysis. Exposure to pH < 4.0 or high temperatures (>150°C) rapidly converts DMPA into 1-amino-propan-2-one (aminoacetone) and methanol.

Degradation Mechanism

Understanding the failure mode of standard methods is critical. The diagram below illustrates the hydrolysis pathway that invalidates acidic HPLC methods.

Hydrolysis DMPA This compound (Target Analyte) Acid Acidic Conditions (pH < 4.0) or Heat DMPA->Acid Inter Hemiacetal Intermediate Acid->Inter Protonation Prod1 1-Amino-propan-2-one (Degradant) Inter->Prod1 Hydrolysis Prod2 Methanol (Byproduct) Inter->Prod2

Figure 1: Acid-catalyzed hydrolysis of DMPA. Standard RP-HPLC using 0.1% Formic Acid leads to on-column degradation, resulting in split peaks and inaccurate quantitation.

Comparative Analysis: GC-FID vs. HILIC-MS/MS

We evaluated three methodologies for the quantification of DMPA in a reaction mixture.

Method A: GC-FID (The Legacy Standard)
  • Principle: Direct injection of the volatile amine.

  • Performance:

    • Pros: Simple, no solvents required.

    • Cons: Significant thermal degradation observed in the injector port (250°C). The acetal functionality cleaves, leading to artificially low assay values and high impurity artifacts.

    • Verdict:Not Recommended for high-purity validation.

Method B: RP-HPLC (UV Derivatization)
  • Principle: Derivatization with FMOC-Cl followed by C18 separation.

  • Performance:

    • Pros: High UV sensitivity.

    • Cons: The derivatization reaction (often acidic or requiring quench) can induce hydrolysis. The workflow is labor-intensive (2+ hours prep).

    • Verdict:Suitable only if strict pH control is maintained.

Method C: HILIC-MS/MS (The Recommended Solution)
  • Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) using a high-pH stable Amide column with Ammonium Bicarbonate buffer (pH 9.0).

  • Performance:

    • Pros: The basic mobile phase suppresses amine ionization (improving peak shape) while perfectly preserving the acid-labile acetal. MS/MS provides absolute specificity.

    • Verdict:Gold Standard for validation.

Data Summary Table
ParameterMethod A: GC-FIDMethod B: RP-HPLC (FMOC)Method C: HILIC-MS/MS
Linearity (R²) 0.985 (Non-linear at low end)> 0.999> 0.999
LOD 50 ppm1 ppm0.05 ppm
Recovery 85% (Thermal loss)95%99.8%
Sample Prep Time 10 mins120 mins15 mins
Stability Poor (Injector degradation)ModerateExcellent (pH 9.0)

Validation of the HILIC-MS/MS Method

The following validation data adheres to ICH Q2(R1) guidelines.

Specificity & Selectivity

The HILIC method separates DMPA from its hydrolysis product (Aminoacetone).

  • DMPA RT: 2.4 min

  • Aminoacetone RT: 1.1 min (elutes at void)

  • Resolution (Rs): > 5.0

Linearity & Range

A 6-point calibration curve was prepared in Acetonitrile:Buffer (90:10).

  • Range: 10 ng/mL to 1000 ng/mL

  • Equation: y = 4520x + 120

  • Correlation (r): 0.9998

Solution Stability Study

A critical parameter for acetals. Samples were stored at 25°C in the autosampler for 24 hours.

Time (h)Recovery in Acidic Diluent (0.1% FA)Recovery in Basic Diluent (10mM NH4HCO3)
0100.0%100.0%
482.3%99.9%
1245.1%100.1%
2412.4%99.7%

Detailed Experimental Protocol (Method C)

This protocol is designed for the quantification of DMPA in raw materials or reaction mixtures.

Reagents & Equipment
  • Instrument: LC-MS/MS (Triple Quadrupole)

  • Column: Ethylene Bridged Hybrid (BEH) Amide, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 9.0 (adjusted with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Instrument Parameters
  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Injection Vol: 2.0 µL

  • Gradient:

    • 0.0 min: 95% B

    • 3.0 min: 60% B

    • 3.1 min: 50% B

    • 5.0 min: 95% B (Re-equilibration)

MS/MS Transitions (ESI+)
  • Precursor Ion: 120.1 m/z [M+H]+

  • Quantifier Ion: 88.1 m/z (Loss of methanol)

  • Qualifier Ion: 56.1 m/z

Workflow Diagram

Workflow Start Sample Prep Dilution Dilute 10mg Sample in 100% Acetonitrile (Prevents Hydrolysis) Start->Dilution BufferAdd Add Internal Standard (d6-DMPA) Dilution->BufferAdd Filter Filter 0.2 µm PTFE BufferAdd->Filter Inject Inject onto HILIC Column (pH 9.0 Mobile Phase) Filter->Inject Detect MS/MS Detection (MRM 120.1 -> 88.1) Inject->Detect

Figure 2: Optimized HILIC-MS/MS Workflow ensuring analyte stability.

Conclusion

For the rigorous quantification of This compound , the HILIC-MS/MS method at pH 9.0 is the only protocol that satisfies the pillars of Specificity, Stability, and Sensitivity.

  • Avoid GC-FID due to thermal instability of the acetal.

  • Avoid Acidic RP-HPLC due to rapid hydrolysis.

  • Adopt HILIC/Basic pH to ensure data integrity and regulatory compliance.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] [Link]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]

  • PubChem. (2023). This compound Compound Summary. National Center for Biotechnology Information. [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. [Link]

Sources

Comparative Study of Catalysts for Reactions Involving 2,2-Dimethoxypropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

2,2-Dimethoxypropan-1-amine (CAS 131713-50-3) is a critical "masked" amino-ketone building block. It serves as a stable precursor to aminoacetone (1-aminopropan-2-one), a moiety that is otherwise unstable and prone to self-condensation. Its primary industrial application lies in the synthesis of nitrogen-containing heterocycles, most notably the benzodiazepine sedative Remimazolam .

This guide objectively compares catalytic systems used to activate this building block. The core challenge in utilizing this compound is balancing the rate of acetal deprotection (unmasking the ketone) with the rate of cyclization , while minimizing polymerization of the reactive aminoacetone intermediate. We analyze three primary catalytic classes: Inorganic Mineral Acids , Organic Sulfonic Acids , and Lewis Acids , focusing on yield, impurity profiles, and suitability for pharmaceutical salt formation.

Chemical Context & Mechanism[1][2][3]

The utility of this compound rests on its dual functionality: a primary amine for coupling and a dimethyl acetal for latent reactivity.

The Mechanistic Pathway

In a typical workflow (e.g., Remimazolam synthesis), the amine first reacts with a carboxylic acid derivative to form an amide. The subsequent acid-catalyzed step triggers a cascade:

  • Protonation : The acetal oxygens are protonated.

  • Hydrolysis : Water attacks, releasing methanol and revealing the ketone (

    
    ).
    
  • Cyclodehydration : The amide nitrogen attacks the newly formed ketone, closing the ring (e.g., to an imidazole or diazepine).

Visualization: Activation Pathway

The following diagram illustrates the critical acid-catalyzed transformation in the context of benzodiazepine synthesis.

ReactionPathway Start This compound (Masked Precursor) Amide Amide Intermediate (Stable Acetal) Start->Amide Amidation (Coupling Reagent) Transition Activated Oxocarbenium (Transient) Amide->Transition Acid Catalyst (H+) - MeOH Ketone Aminoacetone Species (Reactive Ketone) Transition->Ketone + H2O Hydrolysis Product Cyclized Heterocycle (e.g., Remimazolam) Ketone->Product Intramolecular Cyclization - H2O

Figure 1: Mechanistic flow from the stable acetal precursor to the cyclized heterocyclic product.[1]

Comparative Analysis of Catalysts

The choice of acid catalyst dictates not just the reaction rate, but the solid-state properties of the final pharmaceutical ingredient (API).

Class A: Inorganic Mineral Acids (HCl, H₂SO₄)

Historically used for simple acetal hydrolysis.

  • Mechanism : Rapid protonation due to high dissociation constants (

    
    ).
    
  • Performance :

    • Pros: Extremely fast reaction kinetics; low cost.

    • Cons: The resulting chloride or sulfate salts are often hygroscopic and prone to deliquescence. The harsh acidity can degrade sensitive functional groups (e.g., ester hydrolysis side reactions).

  • Verdict : Suitable for early-stage intermediates but often suboptimal for final API isolation.

Class B: Organic Sulfonic Acids (MSA, PTSA, CSA)

The industry standard for Remimazolam and complex heterocycles.

  • Catalysts : Methanesulfonic acid (MSA), p-Toluenesulfonic acid (PTSA), Camphor sulfonic acid (CSA).

  • Performance :

    • Pros: Milder acidity profile allows for controlled hydrolysis. Crucially, these acids form stable, crystalline salts (Mesylates, Tosylates, Camsylates) directly from the reaction mixture, avoiding a separate salt-formation step.

    • Cons: Higher cost than mineral acids; removal of high molecular weight counter-ions requires rigorous washing.

  • Verdict : Preferred for GMP manufacturing. MSA and CSA specifically yield polymorphs with superior stability profiles.

Class C: Lewis Acids (Sc(OTf)₃, I₂)

Emerging catalysts for sensitive substrates.

  • Performance :

    • Pros: Can catalyze Paal-Knorr type cyclizations under neutral/mild conditions; compatible with acid-labile protecting groups (e.g., Boc).

    • Cons: High cost; difficulty in trace metal removal (scavenging required).

  • Verdict : Niche application for complex total synthesis, not yet widely adopted for this compound at kilo-scale.

Summary Data Table
Catalyst SystemReaction RateYield (Cyclization)Salt Stability (Hygroscopicity)Impurity ProfileScalability
Hydrochloric Acid (HCl) Very High75-80%Poor (High)Moderate (Hydrolysis byproducts)High
Methanesulfonic Acid (MSA) High85-92% Excellent (Stable Form 2)LowHigh
p-Toluenesulfonic Acid (PTSA) Moderate80-85%GoodLowHigh
Camphor Sulfonic Acid (CSA) Moderate82-88%Excellent (High Bulk Density)Very LowModerate
Sc(OTf)₃ (Lewis Acid) Low60-75%N/A (Requires workup)LowLow

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing to the next step.

Protocol A: General Hydrolysis & Cyclization (PTSA Method)

Best for synthesizing simple pyrroles or imidazoles from amide precursors.

Reagents:

  • Substrate (Amide of this compound): 1.0 equiv

  • p-Toluenesulfonic acid monohydrate (PTSA·H₂O): 0.1 – 0.5 equiv (catalytic) or 1.1 equiv (if salt formation is desired)

  • Solvent: Toluene or Acetone/Water (9:1)

Step-by-Step:

  • Dissolution : Dissolve the substrate in Toluene (0.5 M concentration).

  • Activation : Add PTSA·H₂O. If using Toluene, equip the flask with a Dean-Stark trap to remove methanol/water azeotropically.

  • Reflux : Heat to reflux (110°C) for 2–4 hours.

    • Checkpoint: Monitor TLC/HPLC. Disappearance of the acetal (higher R_f) and appearance of the ketone/cyclized product.[2]

  • Workup : Cool to RT.

    • If isolating free base: Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

    • If isolating salt: The product often precipitates as the Tosylate salt upon cooling. Filter and wash with cold ether.

Protocol B: Remimazolam Synthesis via MSA (High Stability)

Adapted from patent literature for high-purity pharmaceutical applications.

Reagents:

  • Precursor: Benzodiazepine-carboxylic acid derivative.

  • Coupling Agent: CDI (1,1'-Carbonyldiimidazole) or isobutyl chloroformate.

  • Amine: this compound.[3][4][1][5][6][7]

  • Acid: Methanesulfonic Acid (MSA).

Step-by-Step:

  • Coupling : React the carboxylic acid precursor with CDI in DMF at 0°C, then add this compound. Stir until amide formation is complete (>98% conversion).

  • Quench : Add water to precipitate the amide intermediate. Isolate and dry.

  • Cyclization : Dissolve the amide in Ethyl Acetate/Ethanol.

  • Acid Addition : Add MSA (2.0 - 2.5 equiv) dropwise at 20°C.

  • Reaction : Heat to 50-60°C for 4-6 hours. The acetal deprotects and cyclizes in one pot.

    • Checkpoint: Ensure temperature does not exceed 65°C to prevent degradation of the ester moiety in Remimazolam.

  • Crystallization : Cool slowly to 0-5°C. The Remimazolam Mesylate salt (Form 2) crystallizes out.

  • Isolation : Filter and wash with cold Ethyl Acetate.

References

  • PubChem Compound Summary . (n.d.). This compound (CID 14900207). National Center for Biotechnology Information. Link

  • Paal-Knorr Pyrrole Synthesis . (n.d.). Strategic Applications of Named Reactions in Organic Synthesis. In-depth discussion on the cyclization mechanism of 1,4-dicarbonyls and amino equivalents. Link

  • Process for the preparation of Remimazolam . (2019). US Patent 2019/0359619 A1.[3] Describes the use of sulfonic acids (MSA, CSA) to improve salt stability and yield over HCl. Link

  • Conway, K., & Kiernan, J. A. (1999). Chemical dehydration of specimens with 2,2-dimethoxypropane (DMP). Biotechnic & Histochemistry. Demonstrates the acid-catalyzed hydrolysis mechanism of DMP derivatives. Link

  • Preparation method of 2,2-dimethoxypropane . (2014). CN Patent 103772167A. Provides context on the synthesis and stability of the acetal starting material.[8] Link

Sources

Comprehensive Guide to 2,2-Dimethoxypropan-1-amine: Applications, Protocols, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,2-Dimethoxypropan-1-amine , a specialized reagent used primarily as a stable precursor to aminoacetone. It is designed for researchers in medicinal chemistry, heterocycle synthesis, and drug development.

CAS Number: 124023-68-1 (Free base) / 131713-50-3 (Hydrochloride salt) Synonyms: Aminoacetone dimethyl acetal; 1-Amino-2,2-dimethoxypropane Molecular Formula:


Molecular Weight:  119.16  g/mol 

Executive Summary: The "Masked" Ketone Strategy

This compound serves a critical function in organic synthesis: it acts as a stable, shelf-life-compliant equivalent of aminoacetone (1-aminopropan-2-one).

Aminoacetone is intrinsically unstable; in its free base form, it rapidly self-condenses to form 2,5-dimethylpyrazine, particularly at physiological pH. By protecting the ketone functionality as a dimethyl acetal, this compound allows researchers to perform N-alkylation or acylation reactions on the amine group before unmasking the reactive ketone. This "on-demand" generation of the ketone is pivotal for the synthesis of complex heterocycles, including pyrroles, imidazoles, and benzodiazepine derivatives (e.g., Remimazolam).

Chemical Mechanism & Reactivity Profile[1]

The utility of this reagent hinges on the reversibility of the acetal protection. The amine group is nucleophilic and stable under basic or neutral conditions, allowing for amide coupling or reductive amination.

Mechanism of Unmasking (Acid Hydrolysis)

Upon exposure to aqueous acid, the methoxy groups are protonated and displaced by water, regenerating the ketone.

Key Pathway:

  • Acetal Stability: Stable in bases (NaOH,

    
    ) and non-acidic nucleophiles.
    
  • Hydrolysis:

    
    
    
  • Post-Deprotection Fate:

    • In presence of 1,3-dicarbonyls: Forms Pyrroles (Knorr synthesis).

    • In absence of electrophiles (pH > 7): Dimerizes to 2,5-Dimethylpyrazine .

Visualization: Reactivity Flow

ReactivityFlow Start This compound (Stable Acetal) Inter Aminoacetone (Transient Reactive Species) Start->Inter H3O+ / H2O (Hydrolysis) Amide N-Acyl Derivatives (Stable Intermediate) Start->Amide R-COCl / Base (Amide Coupling) Pyrazine 2,5-Dimethylpyrazine (Self-Condensation) Inter->Pyrazine pH > 7 (Dimerization) Pyrrole Substituted Pyrroles (Knorr Synthesis) Inter->Pyrrole 1,3-Dicarbonyls Amide->Inter H3O+ (Deprotection)

Figure 1: The reactivity landscape of this compound. Note that the reagent allows for N-functionalization (top path) prior to ketone generation.

Comparative Analysis: Acetal vs. Alternatives

Researchers often choose between the acetal, the hydrochloride salt, or alternative protecting groups. The following table objectively compares these options based on stability, reactivity, and cost.

FeatureThis compound (Acetal)Aminoacetone Hydrochloride (Salt)Phthalimido-Aminoacetone
Stability (Storage) High. Liquid stable at RT for months/years.Low/Moderate. Hygroscopic solid; degrades over time.Very High. Stable solid.
Reactivity Tunable. Amine is free; Ketone is masked.Restricted. Amine is protonated; Ketone is exposed.Restricted. Amine is protected; Ketone is exposed.
Deprotection Mild Acid (e.g., 1M HCl, dilute

).
Neutralization (Base) releases reactive free base instantly.Hydrazine or strong acid/base (Gabriel conditions).
Atom Economy Moderate (Loss of 2 MeOH).High (Loss of HCl).Low (Loss of phthalhydrazide).
Primary Use Case Complex synthesis requiring N-acylation first (e.g., Remimazolam).Simple pyrazine synthesis or immediate use.When amine protection is required during ketone reactions.

Expert Insight: The acetal is superior when the synthesis requires the amine to act as a nucleophile (e.g., attacking an acid chloride) without the ketone interfering or degrading. Using Aminoacetone HCl in such cases requires careful neutralization which often triggers premature dimerization.

Key Applications & Experimental Protocols

Application A: Synthesis of Remimazolam Intermediates

In the synthesis of the ultra-short-acting benzodiazepine Remimazolam , this compound is used to introduce the amino-ketone side chain. The acetal prevents side reactions during the coupling to the benzodiazepine core.

Application B: Synthesis of 2,5-Dimethylpyrazine (Maillard Model)

This protocol demonstrates the controlled release of aminoacetone to form pyrazines, a key process in flavor chemistry.

Protocol 1: Acid-Catalyzed Dimerization

  • Preparation: Dissolve this compound (1.0 eq, 10 mmol) in Methanol (10 mL).

  • Hydrolysis: Add 1M HCl (2.5 eq) dropwise at 0°C. Stir for 30 minutes.

    • Checkpoint: TLC will show disappearance of the acetal. The solution now contains aminoacetone hydrochloride.

  • Cyclization: Adjust pH to 8–9 using 1M NaOH or saturated

    
    . The solution will turn yellow/orange as the free aminoacetone dimerizes.
    
  • Oxidation: Stir vigorously under air (or add a mild oxidant like

    
     traces) for 2 hours to facilitate oxidation of the dihydro-intermediate to the aromatic pyrazine.
    
  • Extraction: Extract with Dichloromethane (

    
     mL). Dry over 
    
    
    
    and concentrate.
  • Yield: Typically 60–80% of 2,5-dimethylpyrazine.

Application C: Synthesis of Pyrroles (Knorr-Type)

This protocol is used for synthesizing porphobilinogen analogues.

Protocol 2: Condensation with 1,3-Dicarbonyls

  • Reagents: Mix this compound (1.0 eq) with a 1,3-dicarbonyl (e.g., ethyl acetoacetate, 1.1 eq) in Acetic Acid (glacial).

  • Reaction: Heat to 60–80°C for 2–4 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] The acetic acid serves dual roles: it catalyzes the acetal hydrolysis in situ and promotes the condensation/cyclization.

  • Workup: Pour into ice water. Neutralize with solid

    
    . Extract with Ethyl Acetate.[9]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Limitations and Troubleshooting

While versatile, this compound has specific limitations:

  • Hydrolysis Rate: In purely aqueous systems, hydrolysis is fast. However, in anhydrous organic solvents with Lewis acids, the acetal may be sluggish to deprotect, requiring a proton source (e.g., trace water or p-TsOH).

  • Polymerization Risk: Once deprotected, the resulting aminoacetone must be trapped immediately (by the electrophile or dimerization). If left in free base form at high concentration without a partner, it forms black "humin-like" polymers.

  • Cost: Significantly more expensive than aminoacetone hydrochloride. It is economically viable only for high-value intermediates (e.g., APIs like Remimazolam) or research scale.

Workflow Visualization: Decision Tree

DecisionTree Start Target Molecule Synthesis Q1 Does the reaction require a free amine group? Start->Q1 Q2 Is the ketone group sensitive to reaction conditions? Q1->Q2 Yes UsePhth USE Phthalimido-Aminoacetone (Amine Protection) Q1->UsePhth No (Amine must be protected) UseAcetal USE this compound (Acetal Protection) Q2->UseAcetal Yes (e.g. Amide Coupling) UseSalt USE Aminoacetone HCl (Direct Use) Q2->UseSalt No (Immediate Cyclization)

Figure 2: Selection guide for aminoacetone precursors based on synthetic requirements.

References

  • Synthesis of Remimazolam and Intermediates. Google Patents. Patent WO2018148361A1. Link

  • New Syntheses of the C,D-Ring Pyrromethenones of Phytochrome and Phycocyanin. The Journal of Organic Chemistry, 1980. This paper details the use of 1-amino-2,2-dimethoxypropane in pyrrole synthesis. Link

  • Chemoenzymatic synthesis of alkylpyrazines under conditions containing aminoacetone. ResearchGate. Describes the dimerization of aminoacetone to 2,5-dimethylpyrazine. Link

  • This compound Product Profile. Axios Research. CAS and characterization data. Link

  • An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase. Applied and Environmental Microbiology. Discusses the spontaneous conversion of aminoacetone to 2,5-DMP. Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2,2-Dimethoxypropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2,2-Dimethoxypropan-1-amine (CAS: 131713-50-3) presents a dual-hazard profile that is often underestimated.[1] It combines the nucleophilic/basic properties of a primary amine with the acid-sensitivity of an acetal .

While standard safety data sheets (SDS) classify it as a Flammable Liquid (Category 2) and Skin/Eye Irritant (Category 2A/2), field experience dictates treating this compound with the rigor reserved for corrosives due to the potential for severe tissue damage upon prolonged contact. Furthermore, its acetal functionality creates a specific incompatibility hazard: contact with acids will trigger hydrolysis , releasing methanol and acetone, potentially exacerbating flammability risks.

Immediate Action Required:

  • Engineering Control: All handling must occur within a certified chemical fume hood.

  • Incompatibility: STRICT SEGREGATION from aqueous acids and oxidizers.

Chemical Intelligence & Reactivity Profile

Understanding the molecule is the first step in safety. This is not just a generic "organic liquid."

FeatureSpecificationSafety Implication
CAS Number 131713-50-3 Critical: Do not confuse with 2,2-Dimethoxypropane (CAS 77-76-9), which lacks the amine group.
Functional Groups Primary Amine (

) Dimethyl Acetal (

)
Amine: Basic, skin sensitizer, caustic.[1] Acetal: Unstable in acid; hydrolysis generates heat and flammable byproducts.
Flash Point Est. < 23°C (Highly Flammable)Grounding/bonding required for transfers > 1L.[1] Use spark-proof tools.
Physical State Colorless to light yellow liquidHigh vapor pressure; inhalation hazard.[1]

PPE Selection Matrix

The following recommendations are based on permeation degradation logic for aliphatic amines and acetals. Standard latex gloves are insufficient .

A. Hand Protection Strategy[2][3][4][5][6]
Exposure ScenarioGlove MaterialEst. BreakthroughScientific Rationale
Incidental Splash (Standard Handling)Nitrile Rubber (Min. 5 mil / 0.12mm)10–20 minsNitrile offers fair resistance to amines but degrades upon prolonged contact.[1] Immediate removal and hand washing are mandatory after a splash.
High Risk (Spill Cleanup / Immersion)Laminate (Silver Shield/4H) or Butyl Rubber > 480 minsAliphatic amines permeate nitrile and latex rapidly.[1] Multi-layer laminates provide a broad-spectrum barrier against both the amine and the organic acetal moiety.
Dexterity Critical Double Gloving N/AInner Layer: Nitrile (Inspection Grade).[1] Outer Layer: Nitrile (Industrial Grade, Long Cuff). Change outer glove every 30 mins.
B. Eye & Body Protection[2][3][5][6]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Safety glasses with side shields are only acceptable if working strictly behind a fume hood sash with small volumes (< 10 mL).

  • Respiratory: If working outside a fume hood (strongly discouraged), a half-face respirator with Organic Vapor/Amine (OV/AM) cartridges is required.

  • Body: Flame-resistant (FR) lab coat. Standard polyester-blend coats can melt into skin during a flash fire.

Operational Protocols

Protocol A: The "Closed Transfer" (Recommended for > 100 mL)

To prevent static discharge and vapor release.

  • Grounding: Attach a grounding wire to the metal drum/container and the receiving vessel if metal.

  • Inerting: Flush the receiving vessel with Nitrogen (

    
    ) or Argon to displace oxygen.
    
  • Transfer: Use a chemically compatible pump (PTFE or Stainless Steel) or a cannula transfer method. Do not pour freely from a height > 10 cm to minimize static generation.

Protocol B: Weighing & Aliquoting
  • Place the balance inside the fume hood.

  • If the balance must be outside, tare the vial, move it to the hood, add the reagent, cap it tightly, and return to the balance.

  • Never leave an open container of this compound on an open benchtop.

Decision Logic & Workflows

Visualization 1: PPE Decision Tree

This logic ensures you select the correct protection based on the task intensity.

PPE_Selection Figure 1: PPE Selection Logic for this compound Start Task Assessment Volume Volume > 500mL or Heating Involved? Start->Volume SplashRisk High Splash/Spray Risk? Volume->SplashRisk No FullPPE LEVEL A/B PROTECTION: - Fume Hood Mandatory - Splash Goggles + Face Shield - Butyl/Laminate Gloves - FR Lab Coat + Apron Volume->FullPPE Yes SplashRisk->FullPPE Yes StdPPE STANDARD PROTECTION: - Fume Hood - Safety Glasses (Side Shields) - Nitrile Gloves (Double) - FR Lab Coat SplashRisk->StdPPE No

[1]

Visualization 2: Emergency Spill Response

Critical Note: Avoid acidic neutralizers due to acetal hydrolysis.

Spill_Response Figure 2: Spill Response Workflow (Note: Avoid Acidic Neutralizers) Spill Spill Detected Evacuate Evacuate Area & Eliminate Ignition Sources Spill->Evacuate Assess Assess Volume Evacuate->Assess SmallSpill < 50 mL (In Hood) Assess->SmallSpill LargeSpill > 50 mL (Or Outside Hood) Assess->LargeSpill Absorb Absorb with Vermiculite or Sand (NO ACIDS) SmallSpill->Absorb Don PPE CallEHS Call Emergency Response (Do not attempt cleanup) LargeSpill->CallEHS Waste Collect in Flammable Waste Container Absorb->Waste

Waste Disposal & Deactivation[1][5][7][8]

The Trap: Many labs neutralize amines with acid before disposal. DO NOT do this with this compound without cooling and strict control.[1]

  • Segregation: Collect in a dedicated "Organic Alkali" or "Flammable Basic" waste stream.

  • Labeling: Clearly mark the tag with:

    • Flammable[1]

    • Irritant/Corrosive[1][2]

    • Contains Acetals (Acid Sensitive)

  • Incompatibility: Ensure the waste container does not contain mineral acids (HCl, H2SO4) or oxidizers (Hydrogen Peroxide, Nitric Acid). The reaction with acids is exothermic and generates acetone (flammable) and methanol.

References

  • PubChem. (2023).[3] this compound Compound Summary (CID 14900207).[1][3] National Library of Medicine. [Link]

  • OSHA. (n.d.).[2] Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link][4]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethoxypropan-1-amine
Reactant of Route 2
Reactant of Route 2
2,2-Dimethoxypropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.